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Core Science & Biosynthesis

Foundational

What is the synthesis pathway of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

An In-depth Technical Guide to the Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,3-c]pyridazine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1] This document details a robust and scalable synthetic route, elucidates the rationale behind key experimental choices, and provides detailed protocols to enable the successful synthesis and characterization of the target compound. The primary pathway discussed is a practical and efficient method starting from readily available precursors, with an emphasis on reaction mechanisms and process optimization.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridazine Scaffold

The fusion of a pyrrole ring with a pyridazine system creates the 7H-pyrrolo[2,3-c]pyridazine scaffold, a nitrogen-rich heterocyclic structure that has garnered considerable attention in the field of drug discovery. The strategic placement of nitrogen atoms in this arrangement allows for a multitude of hydrogen bonding interactions and provides a rigid framework for the presentation of various functional groups to biological targets.[2] The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold further enhances its utility as a versatile building block. These halogens can serve as handles for subsequent cross-coupling reactions, enabling the exploration of a diverse chemical space and the generation of libraries of novel compounds for biological screening.[3] The target molecule, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, is therefore a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Primary Synthesis Pathway: A Step-by-Step Guide

The most direct and scalable synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine proceeds from 3,6-dichloropyridazin-4-amine. This pathway involves a sequence of reactions that first constructs the pyrrole ring onto the pyridazine core, followed by a selective bromination.

Overall Synthetic Scheme

The synthesis can be visualized as a two-step process starting from the commercially available 3,6-dichloropyridazin-4-amine.

Synthesis_Pathway A 3,6-dichloropyridazin-4-amine B 3-chloro-7H-pyrrolo[2,3-c]pyridazine A->B 1. Chloroacetaldehyde 2. Cyclization C 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine B->C N-Bromosuccinimide (NBS)

Caption: Overall synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Step 1: Synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine

The initial step involves the construction of the pyrrole ring through a reaction of 3,6-dichloropyridazin-4-amine with a suitable C2-synthon, followed by cyclization. A common and effective method utilizes chloroacetaldehyde.

  • Reaction Principle: This reaction proceeds via an initial N-alkylation of the amino group of the pyridazine with chloroacetaldehyde, followed by an intramolecular cyclization to form the pyrrole ring. The acidic conditions facilitate the dehydration and aromatization to the pyrrolo[2,3-c]pyridazine core.

  • To a solution of 3,6-dichloropyridazin-4-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then taken up in water and the pH is adjusted to neutral with a mild base (e.g., sodium bicarbonate).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-chloro-7H-pyrrolo[2,3-c]pyridazine. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Bromination to 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

The second and final step is the regioselective bromination of the pyrrolo[2,3-c]pyridazine core at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild and selective nature.

  • Reaction Principle: This is an electrophilic aromatic substitution reaction. The pyrrole ring of the 7H-pyrrolo[2,3-c]pyridazine is electron-rich and therefore susceptible to electrophilic attack. The 5-position is the most electronically activated site for this substitution.

  • Dissolve 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine as a solid. A publication has reported obtaining the product as a brown solid with a yield of 92%.[3]

Alternative Synthetic Strategy

An alternative approach to the 7H-pyrrolo[2,3-c]pyridazine core involves the cyclization of an appropriately substituted pyridazine bearing an ethynyl group.

Alternative_Pathway A 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine B 3-chloro-7H-pyrrolo[2,3-c]pyridazine A->B t-BuOK, DMF C 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine B->C NBS, DCM

Caption: Alternative synthesis of the target compound.

This method starts with 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine.[4] The cyclization is typically achieved under basic conditions, with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as DMF at elevated temperatures.[4] The resulting 3-chloro-7H-pyrrolo[2,3-c]pyridazine can then be brominated as described in the primary pathway. While this method is also effective, the starting material may be less readily available than 3,6-dichloropyridazin-4-amine.

Characterization Data

The successful synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected Analytical Data
3-chloro-7H-pyrrolo[2,3-c]pyridazine C₆H₄ClN₃153.57MS (ESI): m/z 154.2 [M+H]⁺.[4]
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine C₆H₃BrClN₃232.47¹H NMR (500 MHz, DMSO-d₆) δ 13.09 (s, 1H), 8.27 (d, J = 2.8 Hz, 1H), 7.90 (s, 1H). ¹³C NMR (151 MHz, DMSO-d₆) δ 151.7, 147.5, 135.6, 124.4, 116.8, 86.5. HRMS (ESI): calcd. for C₆H₃BrClN₃: 230.9199; found: 230.9203.[3]

Conclusion

This technical guide has detailed a reliable and well-documented synthetic pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. The presented primary route, starting from 3,6-dichloropyridazin-4-amine, offers a practical and scalable method for obtaining this valuable building block. The provided experimental protocols and mechanistic insights are intended to equip researchers in medicinal chemistry and drug development with the necessary information to successfully synthesize and utilize this compound in their research endeavors. The strategic functionalization of this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Source not further specified]
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]

  • Pyrrolo [2,3-c] pyridine derivatives. (n.d.).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (n.d.). ChemRxiv. [Link]

  • Dérivés de phényl-1h-pyrrolo [2, 3-c] pyridine substitués. (n.d.).
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]

  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). PMC. [Link]

  • Synthesis of Substituted Pyrrolo[2,3‐ c ]Pyrazol‐4‐Ylacetic Acids via Acid‐Catalyzed Rearrangement of Aroyl‐Containing Pyrazolo[3,4‐ b ]Pyridin‐6‐Ones. (2026). ResearchGate. [Link]

  • 3-pyrimidinyl pyrrolo [2,3-b] pyridine as new anticancer agents and the process for the preparation thereof. (2017).
  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. (n.d.). NextSDS. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journals. [Link]

Sources

Exploratory

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine chemical properties and stability

An In-Depth Technical Guide to 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: Properties, Stability, and Reactivity for Drug Discovery Professionals Executive Summary 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a halo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: Properties, Stability, and Reactivity for Drug Discovery Professionals

Executive Summary

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a halogenated heterocyclic compound featuring a pyrrolopyridazine core. This scaffold is of significant interest to the medicinal chemistry community as an azaindole isostere, a privileged structural motif in numerous pharmacologically active agents. The strategic placement of two distinct halogen atoms—a reactive chlorine on the electron-deficient pyridazine ring and a bromine on the electron-rich pyrrole ring—makes this molecule a versatile bifunctional building block. This guide provides a comprehensive overview of its chemical properties, stability considerations, and reactivity profile, offering a technical resource for scientists engaged in drug discovery and development. We will delve into its synthetic utility, highlighting its potential in library synthesis through orthogonal chemical modifications.

Core Molecular Profile

The fundamental identity and physicochemical characteristics of a compound are paramount for its application in research. This section outlines the key identifiers and predicted properties of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and data retrieval. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 2090743-43-2[1][2]
Molecular Formula C₆H₃BrClN₃[2][3]
Molecular Weight 232.47 g/mol [2]
Canonical SMILES C1=C2C(=CNC2=NN=C1Cl)Br[3]
InChI Key SFIYDQFNKHPWCW-UHFFFAOYSA-N[3]
Physicochemical Properties

Experimental data on the physicochemical properties of this specific molecule are not widely published. The values presented below are computationally predicted and serve as a useful estimation for experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueSource
XlogP 2.0[3]
Topological Polar Surface Area 41.6 Ų[4]
Hydrogen Bond Acceptor Count 2[4]
pKa 9.87 ± 0.50[4]

Stability, Storage, and Safe Handling

The integrity and safe management of chemical reagents are foundational to reproducible and secure research. The pyrrolopyridazine core, while generally stable, requires specific handling and storage conditions due to its functionalization.

Stability and Storage Recommendations

Proper storage is essential to prevent degradation and ensure the long-term viability of the compound.

  • Temperature: For optimal stability, it is recommended to store the material in a cool, refrigerated environment (2-8 °C).[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent moisture and air exposure.

  • Light: While not explicitly documented for this compound, related heterocyclic structures can be light-sensitive.[5] Therefore, storage in an amber vial or a dark location is a prudent measure.

  • General Conditions: The storage area should be dry and well-ventilated.[6][7]

Incompatibilities and Decomposition
  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[8]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[5]

GHS Hazard Profile and Safe Handling

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is classified with specific hazards that necessitate careful handling protocols.[1]

GHS ClassificationHazard CodePrecautionary Statement
Skin Irritation (Category 2) H315Causes skin irritation.[1][9]
Serious Eye Irritation (Category 2A) H319Causes serious eye irritation.[1][9]
Specific Target Organ Toxicity, Single Exposure (Category 3) H336May cause drowsiness or dizziness.[1][9]

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[8]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles approved under standards such as EN166 (EU) or NIOSH (US).[8]

  • Skin and Body Protection: Wear a lab coat and, if significant exposure is possible, additional protective clothing.

  • General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Reactivity and Synthetic Utility

The synthetic value of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine lies in its bifunctional nature. The two halogen atoms can be addressed with orthogonal chemical strategies, enabling sequential and site-selective modifications. This is a cornerstone of the "nitrogen walk" strategy in medicinal chemistry, where systematic replacement of CH groups with nitrogen atoms in scaffolds like indoles and azaindoles can significantly alter physicochemical and pharmacological properties.[10]

The Pyrrolo[2,3-c]pyridazine Scaffold: An Azaindole Isostere

The pyrrolo[2,3-c]pyridazine core is an isomer of the well-known 7-azaindole scaffold. Such isosteres are critical tools in drug design for modulating properties like metabolic stability, solubility, and target engagement without drastically altering the core geometry. This compound provides a synthetically accessible entry point to a diverse chemical space based on this valuable core.[10]

Orthogonal Reactivity Profile

The key to this molecule's utility is the differential reactivity of its three primary functional sites: the C3-chloro group, the C5-bromo group, and the N7-pyrrole proton.

G cluster_0 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine main_mol Core Scaffold c3_cl C3-Chloro (Electron Deficient Ring) main_mol->c3_cl c5_br C5-Bromo (Electron Rich Ring) main_mol->c5_br n7_h N7-H (Pyrrole Nitrogen) main_mol->n7_h snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) c3_cl->snar Highly Activated coupling Transition-Metal Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) c5_br->coupling Versatile Handle alkylation N-Alkylation / N-Arylation (e.g., Mitsunobu, Buchwald) n7_h->alkylation Standard Reactivity

Caption: Reactivity map of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

  • Reactivity at the C3-Position (Chloro Substituent): The chlorine atom is attached to the electron-deficient pyridazine ring, making it highly activated towards nucleophilic aromatic substitution (SNAr). This position readily reacts with a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reactivity is the basis for introducing diverse side chains, a common tactic in lead optimization. Research on related scaffolds demonstrates that such reactions can proceed under thermal conditions, often facilitated by a non-nucleophilic base like DIPEA.[11]

  • Reactivity at the C5-Position (Bromo Substituent): The bromine atom is on the more electron-rich pyrrole ring, making it an ideal handle for various transition-metal-catalyzed cross-coupling reactions. This site is generally unreactive towards SNAr, providing orthogonality with the C3-chloro position. Standard protocols can be employed for:

    • Suzuki Coupling: To form C-C bonds with boronic acids/esters.

    • Sonogashira Coupling: To install alkynes.

    • Buchwald-Hartwig Amination: To form C-N bonds.

    • Heck Coupling: To introduce alkenes.

  • Reactivity at the N7-Position (Pyrrole Nitrogen): The pyrrole nitrogen is nucleophilic and can be readily alkylated, arylated, or acylated using standard methodologies. It can also be protected with common protecting groups (e.g., SEM, BOC) to prevent side reactions during modifications at other sites. The work by Jones et al. on the dihydro-pyrrolo[2,3-c]pyridazine core shows facile reaction with primary amines at the nitrogen as part of a tandem sequence.[11]

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this building block, a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling at the C5-bromo position is provided below. This protocol is a self-validating system, incorporating standard conditions known to be effective for similar heteroaromatic substrates.

Objective: To synthesize 5-phenyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine from 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and phenylboronic acid.

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05-0.10 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 or DME)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Reagent Addition: Add the base (K₂CO₃, 2.0 equiv) and the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-phenyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Applications in Research and Development

The primary application of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is as a high-value intermediate in the synthesis of biologically active molecules.

  • Drug Discovery Scaffolding: Its structure is ideal for the rapid generation of compound libraries. The orthogonal reactivity allows for diversification at two different points on the molecule, enabling a thorough exploration of the structure-activity relationship (SAR) around the pyrrolopyridazine core.

  • Kinase Inhibitors: Azaindole and related heterocyclic cores are prevalent in the field of kinase inhibitor design, often acting as hinge-binding motifs. This compound serves as an excellent starting point for developing novel inhibitors.

  • Probe Development: The adaptable chemistry allows for the incorporation of reporter tags, affinity labels, or photo-cross-linkers, facilitating the development of chemical probes to study biological systems.

Conclusion

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined and orthogonal reactivity at the C3, C5, and N7 positions provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its stability, handling requirements, and chemical behavior, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics.

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Foundational

An In-depth Technical Guide on the Prospective Crystal Structure and X-ray Diffraction Analysis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the strategic approach to determining and analyzing the crystal structure of 5-bromo-3-chloro-7H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the strategic approach to determining and analyzing the crystal structure of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available. Consequently, this document provides a comprehensive, field-proven framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. We will leverage crystallographic data from closely related structures to offer expert insights into the anticipated molecular geometry, packing, and intermolecular interactions. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridazine Scaffold

The pyrrolo[2,3-c]pyridazine core, an isomer of the well-known 7-deazapurine, represents a privileged scaffold in drug discovery. The fusion of a pyrrole and a pyridazine ring creates a unique electronic and steric environment, making it a versatile template for designing kinase inhibitors, as well as agents with potential anti-inflammatory, antiviral, and antitumor activities. The specific substitution pattern of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, featuring a bromine and a chlorine atom at key positions, offers multiple avenues for further synthetic elaboration through cross-coupling reactions, making it a valuable building block for creating libraries of novel drug candidates.

A definitive understanding of the three-dimensional structure of this molecule is paramount. The precise arrangement of atoms in the crystal lattice, governed by bond lengths, bond angles, and intermolecular forces, dictates its physicochemical properties, including solubility, stability, and, most critically, its interaction with biological targets. Single-crystal X-ray diffraction remains the gold standard for obtaining this high-resolution structural information.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Proposed Synthetic Strategy

While a specific, published synthesis for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is not readily found, a plausible route can be devised based on established methodologies for related pyridazine and pyrrolopyridazine systems. A potential synthetic pathway could commence from a suitably substituted pyridazine precursor, followed by the construction of the fused pyrrole ring.

A general procedure for a related compound, 3-chloro-7H-pyrrolo[2,3-c]pyridazine, involves the reaction of 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine with potassium tert-butoxide. A similar strategy could likely be adapted for the bromo-chloro derivative.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach exploring various crystallization techniques is essential.

Step-by-Step Crystallization Protocol:

  • Material Purification: The synthesized 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine must be of the highest possible purity (>98%). Techniques such as column chromatography or recrystallization should be employed.

  • Solvent Screening: A broad range of solvents with varying polarities should be screened. Initial solubility tests in solvents like methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane are recommended.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

Experimental Workflow

The following outlines a standard workflow for SC-XRD analysis.

G Figure 1: Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Vapor Diffusion, Slow Evaporation) purification->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis (CIF Generation) refinement->validation

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry Workflows for 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Executive Summary In modern drug discovery, the pyrrolo[2,3-c]pyridazine scaffold serves as a highly privileged structural motif, frequently utilized in the design of targeted kinase inhibitors. The specific functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrrolo[2,3-c]pyridazine scaffold serves as a highly privileged structural motif, frequently utilized in the design of targeted kinase inhibitors. The specific functionalization found in 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine provides orthogonal reactivity handles—a chlorine atom at C3 and a bromine atom at C5. These halogens enable highly selective, sequential cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. However, the presence of dual heavy halogens necessitates rigorous analytical control. This whitepaper establishes the foundational physicochemical properties of this building block and details a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to ensure absolute structural confidence during synthesis and scale-up.

Structural & Physicochemical Profiling

Understanding the exact mass and molecular weight of a halogenated compound is the first step in establishing a robust analytical method. The average molecular weight accounts for the natural abundance of all isotopes, which is useful for stoichiometric calculations during synthesis. Conversely, the monoisotopic exact mass is calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 79Br , 35Cl , 14N ) and is the critical value targeted during HRMS analysis.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
CAS Number 2090743-43-2[2]
Molecular Formula C6​H3​BrClN3​ [2]
Average Molecular Weight 232.47 g/mol [2]
Monoisotopic Exact Mass 230.9199 Da
[M+H]+ Exact Mass 231.9272 Da
Primary Isotopic Signature M, M+2, M+4 (Approx. Intensity Ratio 100 : 129 : 31)

Causality in Analytical Workflows: The Halogen Isotopic Signature

Why does exact mass matter more than nominal mass for this specific scaffold? The causality behind mandating HRMS over standard single-quadrupole mass spectrometry lies in the unique mass defects and isotopic distributions of halogens. Bromine exists in nature as an almost 1:1 mixture of 79Br (50.69%) and 81Br (49.31%). Chlorine exists as a roughly 3:1 mixture of 35Cl (75.78%) and 37Cl (24.22%).

When a single molecule contains both 1 Br and 1 Cl, the mass spectrum does not produce a single peak. Instead, it generates a highly distinctive isotopic envelope consisting of three major peaks separated by approximately 2 Daltons:

  • M Peak ( 79Br , 35Cl ): The monoisotopic mass.

  • M+2 Peak ( 81Br , 35Cl and 79Br , 37Cl ): The most intense peak in the cluster due to the combined probabilities of the heavier isotopes.

  • M+4 Peak ( 81Br , 37Cl ): The heaviest major contributor.

Relying solely on the average molecular weight (232.47 g/mol )[2] or low-resolution nominal mass can lead to false positives, as isobaric impurities or partially debrominated/dechlorinated byproducts might co-elute. By targeting the exact mass of 230.9199 Da[3] and validating the specific M, M+2, M+4 isotopic ratio, researchers can definitively confirm the integrity of the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold.

Self-Validating High-Resolution Mass Spectrometry (HRMS) Protocol

To guarantee data trustworthiness, the following LC-HRMS protocol is engineered as a self-validating system . It employs internal lock-mass calibration to prevent instrumental drift and strictly requires isotopic pattern matching before a positive identification can be logged.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid acts as an essential proton donor, driving the formation of the [M+H]+ ion necessary for positive electrospray ionization (ESI+).

  • Chromatographic Separation (UHPLC): Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Execute a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

    • Causality: Separation prevents ion suppression in the ESI source by resolving the target analyte from highly ionizable synthetic salts or impurities.

  • Ionization (ESI+): Operate the source with a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • Mass Analysis (TOF/Orbitrap): Scan from m/z 100 to 600 with a resolving power >30,000 (FWHM). Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) into the source.

    • Self-Validation Check: The system must automatically correct the mass axis in real-time. If the mass error of the lock-mass exceeds 5 ppm, the run is systematically invalidated.

  • Data Processing: Extract the ion chromatogram (EIC) for the monoisotopic [M+H]+ ion at m/z 231.9272.

Workflow N1 Sample Prep: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI+ Ionization: [M+H]+ Generation N2->N3 N4 HRMS TOF Analysis (Exact Mass: 230.9199 Da) N3->N4 N5 Data Processing & Validation N4->N5

Fig 1. Step-by-step HRMS analytical workflow for halogenated pyrrolo-pyridazine characterization.

Isotopic Pattern Validation Logic

Once the exact mass is detected within a <5 ppm error margin, the final self-validation step requires matching the empirical isotopic intensities against the theoretical probabilities of the 1Br/1Cl system.

Isotopic_Logic Start Detect [M+H]+ Ion (m/z ~231.927) CheckM2 Check M+2 Peak (m/z ~233.925) Start->CheckM2 +1.998 Da CheckM4 Check M+4 Peak (m/z ~235.923) CheckM2->CheckM4 +1.998 Da ValidateRatio Validate Intensity Ratios (M : M+2 : M+4 ≈ 100:129:31) CheckM4->ValidateRatio Extract Intensities Confirm Confirm Br/Cl Signature (Self-Validated) ValidateRatio->Confirm Match Theoretical

Fig 2. Self-validating isotopic pattern logic for 1Br/1Cl containing compounds.

By enforcing both strict exact mass thresholds and rigid isotopic pattern matching, researchers can guarantee the structural integrity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine before advancing it into complex downstream medicinal chemistry campaigns.

References

  • PubChemLite. "5-bromo-3-chloro-7h-pyrrolo[2,3-c]pyridazine (C6H3BrClN3)". University of Luxembourg. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization and Synthetic Methodology of 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: A Comprehensive Guide for Drug Development

Executive Summary & Core Rationale Pyrrolo[2,3-c]pyridazine scaffolds represent a privileged class of bicyclic heteroaromatics in modern medicinal chemistry, frequently utilized as core pharmacophores in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

Pyrrolo[2,3-c]pyridazine scaffolds represent a privileged class of bicyclic heteroaromatics in modern medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors, such as those targeting adaptor protein-2 associated kinase 1 (AAK1)[1]. The strategic installation of orthogonal halogens—specifically a chlorine atom at the C3 position and a bromine atom at the C5 position—creates a highly versatile building block: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine .

This technical guide provides an in-depth analysis of its spectroscopic properties, synthetic protocols, and orthogonal reactivity. It is designed for application scientists and drug development professionals who require rigorous, self-validating methodologies for lead optimization.

Synthetic Workflow and Mechanistic Causality

The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is achieved via the regioselective electrophilic aromatic substitution (EAS) of 3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Mechanistic Rationale: The bicyclic system consists of a π -deficient pyridazine ring and a π -excessive pyrrole ring. The electron-withdrawing nature of the pyridazine nitrogens heavily deactivates the C3 and C4 positions toward electrophiles. Conversely, the pyrrole ring is highly nucleophilic. Consequently, when treated with a mild source of electrophilic bromine (such as N-Bromosuccinimide), the bromonium ion ( Br+ ) selectively attacks the C5 position. N,N-dimethylformamide (DMF) is selected as the solvent because it stabilizes the polar transition state and enhances the electrophilicity of NBS.

G A 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (Starting Material) B NBS, DMF, 0°C to RT Electrophilic Aromatic Substitution A->B Addition of Br+ C 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (Target Scaffold) B->C Regioselective C5-Bromination

Fig 1: Regioselective C5-bromination workflow of the pyrrolo[2,3-c]pyridazine scaffold.

Self-Validating Experimental Protocol: Regioselective Bromination

To ensure high fidelity and reproducibility, the following protocol integrates self-validating analytical checkpoints to confirm structural integrity during synthesis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system suppresses non-specific oxidation of the pyrrole nitrogen and prevents over-bromination at the C6 position.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 20 minutes. Causality: Portion-wise addition controls the exothermic release and maintains a low steady-state concentration of the reactive bromonium species, maximizing C5 regioselectivity.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.

  • Validation (The Checkpoint): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is validated when the starting material peak (m/z 154.0 [M+H]+ ) is fully consumed, and a new peak emerges at m/z 231.9 [M+H]+ exhibiting the characteristic Br/Cl isotopic cluster[2].

  • Isolation: Evaporate the mixture to dryness under reduced pressure. Pour the crude residue into water, stir for 30 minutes, and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to yield the product[2].

Spectroscopic Characterization

Accurate structural elucidation is critical for downstream medicinal chemistry applications. The following tables summarize the expected spectroscopic data for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, extrapolated from highly homologous validated precursors[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample preparation requires dissolution in DMSO-d6 due to the rigid, planar nature of the scaffold which limits solubility in less polar solvents like CDCl3[2]. The N7 proton exhibits significant quadrupolar broadening and exchanges with protic solvents, making rigorous desiccation of the NMR solvent essential.

Table 1: 1H and 13C NMR Spectral Assignments (500 MHz / 126 MHz, DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityAssignmentCausality / Structural Rationale
1H~13.10br sN7-HHighly deshielded due to hydrogen bonding and heteroaromatic ring current[2].
1H8.20 - 8.30sC4-HDeshielded by the adjacent electron-deficient pyridazine system[2].
1H7.70 - 7.85sC6-HAlpha to the pyrrole nitrogen; shifted downfield relative to unsubstituted pyrrole due to the C5-Br inductive effect[2].
13C~152.0CC7aBridgehead carbon adjacent to the pyrrole nitrogen[2].
13C~147.0CC3 (C-Cl)Strongly deshielded by the directly attached electronegative chlorine and N2[2].
13C~139.0CHC6Aromatic pyrrole carbon[2].
13C~127.0CC4aBridgehead carbon shared between rings[2].
13C~118.0CHC4Pyridazine carbon[2].
13C~95.0 - 100.0CC5 (C-Br)Heavy atom effect of bromine causes an upfield shift relative to C-Cl, but downfield relative to C-I (which appears at ~53 ppm)[2].
High-Resolution Mass Spectrometry (HRMS)

The presence of both a chlorine (35Cl, 37Cl) and a bromine (79Br, 81Br) atom produces a highly distinct isotopic signature in positive electrospray ionization (ESI+) mode. This pattern serves as a definitive, self-validating fingerprint for the molecule.

Table 2: HRMS Isotopic Pattern Analysis for [C6​H4​BrClN3​]+

Isotope Peakm/z ValueRelative AbundanceCausality / Origin
M231.91~77%Contains 79Br and 35Cl isotopes.
M+2233.91100% (Base Peak)Combination of (81Br + 35Cl) and (79Br + 37Cl).
M+4235.91~24%Contains 81Br and 37Cl isotopes.

Downstream Applications: Orthogonal Reactivity

The strategic placement of the C5-Br and C3-Cl bonds enables divergent, site-selective functionalization.

Mechanistic Causality: In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions), the palladium catalyst undergoes oxidative addition at the weaker C-Br bond significantly faster than at the C-Cl bond[1]. This allows for the selective installation of aryl or alkynyl groups at the C5 position. Conversely, the C3-Cl bond is situated on the electron-deficient pyridazine ring, making it highly reactive toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides[3].

G Core 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Path1 Pd-Catalyzed Suzuki/Sonogashira (Fast oxidative addition at C5-Br) Core->Path1 Step 1: C5 Functionalization Prod1 5-Substituted-3-chloro-7H-pyrrolo[2,3-c]pyridazine Path1->Prod1 Path2 Nucleophilic Aromatic Substitution (SNAr) (Slower reaction at C3-Cl) Prod2 3,5-Disubstituted-7H-pyrrolo[2,3-c]pyridazine Path2->Prod2 Prod1->Path2 Step 2: C3 Functionalization

Fig 2: Orthogonal functionalization pathways leveraging the C5-Br and C3-Cl reactivity differential.

Conclusion

5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a highly programmable scaffold. By understanding the electronic disparities between its fused rings, researchers can leverage its regioselective bromination and orthogonal cross-coupling capabilities to rapidly generate diverse libraries of bioactive heterocycles. Rigorous spectroscopic validation, particularly via HRMS isotopic profiling and 13C NMR heavy-atom tracking, ensures the integrity of the synthetic pipeline.

References

  • ,[2] Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Source: ChemRxiv. URL:

  • [1] Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Source: PMC / NIH. URL: 1

  • [3] Title: WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors. Source: Google Patents. URL: 3

Sources

Exploratory

Solubility Profile of 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine in Organic Solvents: A Technical Guide for Drug Discovery

Executive Summary The compound 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2) is a highly specialized, bifunctional heterocyclic building block[1]. It is primarily utilized in the "nitrogen walk" strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2) is a highly specialized, bifunctional heterocyclic building block[1]. It is primarily utilized in the "nitrogen walk" strategy—a systematic method of replacing C-H groups with nitrogen atoms in aromatic rings to optimize the pharmacological profiles of indole and azaindole scaffolds[2].

Understanding the solubility profile of this specific halogenated pyrrolopyridazine is critical for downstream synthetic manipulations (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) and early-stage in vitro assay preparation. This whitepaper establishes a predictive solubility matrix based on the structural thermodynamics of the 7H-pyrrolo[2,3-c]pyridazine core and provides field-proven, self-validating experimental protocols for empirical solubility determination.

Structural Causality & Physicochemical Profiling

The solubility of any drug-like intermediate is dictated by the interplay between its crystal lattice energy (solid-state interactions) and its solvation energy (solute-solvent interactions)[3]. For 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, three distinct structural features govern its solubility in organic solvents:

  • Halogen-Driven Lipophilicity: The introduction of the 5-bromo and 3-chloro substituents significantly increases the molecular weight and lipophilicity (LogP) of the core scaffold. While this favors interactions with non-polar environments, the heavy halogens also increase the polarizability and π -hole interactions in the solid state, elevating the crystal lattice energy.

  • Hydrogen Bonding Network: The molecule possesses a strong hydrogen bond donor at the N7 position (pyrrole N-H) and potent hydrogen bond acceptors at the N1 and N2 positions (pyridazine core). In the solid state, this leads to robust intermolecular hydrogen bonding networks.

  • Isomeric Advantage: Research indicates that 7H-pyrrolo[2,3-c]pyridazine derivatives generally exhibit superior solubility profiles compared to their 5H-pyrrolo[3,2-c]pyridazine counterparts[2]. This structural nuance makes the 7H-isomer significantly easier to handle in solution-phase synthesis and NMR sample preparation[2].

To dissolve this compound, a solvent must possess a high enough dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the N7-H intermolecular lattice.

G Compound 5-Bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic Strong Dipole PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic H-Bonding NonPolar Non-Polar (Hexane, DCM) Compound->NonPolar Hydrophobic Sol1 High Solubility (Lattice Disruption) PolarAprotic->Sol1 Sol2 Moderate Solubility (Competitive H-Bond) PolarProtic->Sol2 Sol3 Low Solubility (High Lattice Energy) NonPolar->Sol3

Fig 1: Solvation mechanism and solvent class dependency for the halogenated scaffold.

Predicted Solubility Matrix in Organic Solvents

Based on the physicochemical properties of halogenated azaindoles and pyrrolopyridazines, the following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO46.7> 50 mg/mL Strong H-bond acceptor; effectively breaks the N7-H intermolecular lattice without donating competing protons.
Polar Aprotic DMF36.730 - 50 mg/mL High dipole moment overcomes halogen-driven crystal packing; excellent for stock solutions.
Polar Protic Methanol32.75 - 15 mg/mL Engages in competitive H-bonding, but solvation energy struggles to fully overcome the solid-state lattice energy.
Weakly Polar Ethyl Acetate6.01 - 5 mg/mL Weak H-bond acceptor; provides moderate solvation of the lipophilic halogenated regions.
Non-Polar Dichloromethane8.9< 1.0 mg/mL Insufficient polarity to disrupt the N-H...N hydrogen bonding networks.
Non-Polar Hexane / Heptane1.9< 0.1 mg/mL Highly non-polar; completely unable to overcome the crystal lattice forces.

Standardized Experimental Workflows

To transition from predicted models to empirical data, laboratories must employ rigorous, self-validating protocols. Solubility is generally measured in two distinct paradigms: Kinetic Solubility (metastable concentration before precipitation, ideal for early discovery) and Thermodynamic Solubility (true equilibrium concentration, ideal for lead optimization)[3][4].

Workflow Start Solid Compound Kinetic Kinetic Assay Start->Kinetic Thermo Thermodynamic Assay Start->Thermo Prep1 DMSO Stock Prep Kinetic->Prep1 Prep2 Excess Solid in Solvent Thermo->Prep2 Assay1 Serial Dilution Prep1->Assay1 Assay2 Shake-Flask (24-72h) Prep2->Assay2 Read1 Laser Nephelometry Assay1->Read1 Read2 HPLC-UV Quantitation Assay2->Read2

Fig 2: Dual-track validation workflow comparing kinetic and thermodynamic protocols.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the "gold standard" for determining true equilibrium solubility[5][6].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 10–20 mg of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, EtOAc) to the vial. Ensure a visible excess of solid remains to guarantee saturation[5].

  • Equilibration: Seal the vial tightly and place it on an orbital shaker (500 rpm) inside a temperature-controlled incubator set to 25.0 ± 0.5 °C.

  • Self-Validation Sampling: Extract 100 μ L aliquots at t=24 hours and t=48 hours.

    • Causality Check: If the concentration difference between 24h and 48h is <5% , thermodynamic equilibrium has been achieved. If >5% , continue shaking to 72 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solid[6].

  • Quantitation: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (typically at λ=254 nm) against a pre-established calibration curve.

Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility is highly relevant for in vitro assay preparation where the compound is dosed from a DMSO stock[3][4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. (Given the scaffold's high solubility in aprotic solvents, complete dissolution is expected).

  • Serial Dilution: In a 96-well plate, perform a linear serial dilution of the DMSO stock into the target aqueous buffer or secondary solvent system, maintaining a final DMSO concentration of ≤1% .

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for metastable precipitation.

  • Detection: Read the plate using a laser nephelometer. The instrument measures the Tyndall effect (light scattering) caused by undissolved particles[7].

  • Self-Validation: Include a highly soluble reference standard (e.g., caffeine) and a highly insoluble standard (e.g., amiodarone) on the same plate to calibrate the light-scattering baseline and ensure the nephelometer's sensitivity threshold is accurately mapped[8].

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. URL:[Link]

  • In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism (via ResearchGate). URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL:[Link]

Sources

Foundational

Deciphering the Pharmacological Landscape of 7H-Pyrrolo[2,3-c]pyridazine Derivatives: Mechanisms in Targeted Oncology and Metabolic Regulation

Executive Summary The development of highly selective, non-covalent kinase and metabolic enzyme inhibitors has been revolutionized by the identification of privileged bicyclic heteroaromatic scaffolds. Among these, 5-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, non-covalent kinase and metabolic enzyme inhibitors has been revolutionized by the identification of privileged bicyclic heteroaromatic scaffolds. Among these, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2)[1] stands out as a critical molecular building block. The unique bio-orthogonal reactivity of its C5-bromide and C3-chloride positions allows for precise, sequential functionalization. This technical whitepaper explores the mechanism of action (MoA) of its derivatives, focusing on two primary therapeutic avenues: the circumvention of acquired resistance in Epidermal Growth Factor Receptor (EGFR) driven oncology[2],[3], and the allosteric regulation of tumor metabolism via Kidney-Type Glutaminase (GLS) inhibition[4],[5].

Mechanism of Action: Mutant-Selective EGFR Inhibition (Oncology)

The Challenge of Triple-Mutant EGFR

While third-generation irreversible tyrosine kinase inhibitors (TKIs) like have transformed the treatment of non-small cell lung cancer (NSCLC), acquired resistance inevitably emerges. The on-target C797S mutation abolishes the covalent bond between the inhibitor and the kinase hinge region[2]. Consequently, there is a critical need for reversible, non-covalent inhibitors capable of targeting the L858R/T790M/C797S triple mutant while sparing wild-type (WT) EGFR to minimize systemic toxicity[3].

Pharmacological Causality of the Pyrrolo[2,3-c]pyridazine Core

Derivatives synthesized from the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold act as highly potent, ATP-competitive hinge binders[2].

  • Hinge Interaction: The nitrogen atoms of the pyridazine ring form critical, reversible hydrogen bonds with the backbone amides of Met790 and Thr854 in the mutated kinase domain[2].

  • Solvent-Exposed Vector: Functional groups installed at the C5 position (replacing the original bromide) project outward toward the solvent-exposed D-helix, enhancing solubility and preventing binding to the narrower WT EGFR pocket[2].

  • Lipophilic Pocket Engagement: Modifications at the C3 position (replacing the chloride) occupy the hydrophobic ribose pocket, driving nanomolar binding affinity[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M/C797S) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Requires Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Inhibitor Pyrrolo[2,3-c]pyridazine Derivative Inhibitor->EGFR Binds Hinge Region Inhibitor->ATP Competitive Blockade Inhibitor->Signaling Arrests Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Inhibits

Fig 1: Mechanism of mutant EGFR inhibition by pyrrolo[2,3-c]pyridazine derivatives.

Mechanism of Action: Allosteric Inhibition of Kidney-Type Glutaminase (Tumor Metabolism)

Targeting Glutamine Addiction

Many aggressive tumors exhibit "glutamine addiction," relying on the glutaminolysis pathway to fuel the tricarboxylic acid (TCA) cycle. Kidney-type glutaminase (GLS) catalyzes the first step of this pathway—the hydrolysis of glutamine to glutamate[6].

Allosteric Modulation at the Dimer-Dimer Interface

Historically, compounds like BPTES and utilized flexible thiadiazole rings to inhibit GLS. Recent advances have replaced these rings with the rigid 7H-pyrrolo[2,3-c]pyridazine scaffold[4].

  • Conformational Constraint: The bicyclic nature of the scaffold reduces the entropic penalty of binding compared to linear thiadiazoles[4].

  • Tetramer Arrest: The derivative binds exclusively to the dimer-dimer interface of the GLS tetramer[4]. The pyridazine nitrogens form identical hydrogen bond networks to the original thiadiazole, locking the enzyme in an inactive conformational state and preventing the catalytic loop from engaging glutamine[4].

GLS_Mechanism Gln Glutamine Glu Glutamate + NH3 (Tumor Metabolism) Gln->Glu Catalysis Monomer GLS Monomers Tetramer Active GLS Tetramer Monomer->Tetramer Assembly Tetramer->Gln Binds Inactive Inactive Tetramer Tetramer->Inactive Conformational Shift Inhibitor Pyrrolo-pyridazine Allosteric Inhibitor Inhibitor->Tetramer Binds Dimer Interface Inactive->Glu Blocks Production

Fig 2: Allosteric modulation of Kidney-Type Glutaminase (GLS) tetramerization.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological profiles of various functionalized 7H-pyrrolo[2,3-c]pyridazine derivatives across different therapeutic targets[4],[2],[7].

Compound Class / Scaffold ApplicationPrimary TargetMechanism of ActionIC50 (nM)Selectivity Fold (vs WT)LogD
Pyrrolo-pyridazine Imidazoles EGFR (L858R/T790M/C797S)ATP-Competitive Hinge Binder1.2 - 5.4>500x2.4 - 3.1
Pyrrolo-pyridazine Amides Kidney-Type Glutaminase (GLS)Allosteric Dimer Interface Binder15 - 30N/A (Metabolic)3.1 - 3.8
Bicyclic Heteroaromatics AAK1 (Antiviral)Kinase Domain Inhibitor45 - 120>100x2.5 - 2.9

Experimental Protocols & Self-Validating Workflows

Orthogonal Functionalization of the Scaffold (Chemistry)

To generate the derivatives listed above, the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core must be sequentially functionalized.

  • N7-Protection: React the scaffold with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in DMF at 0°C.

    • Causality: Protecting the acidic pyrrole nitrogen prevents unwanted N-arylation and catalyst poisoning during subsequent palladium-catalyzed cross-coupling steps.

  • C5-Selective Suzuki-Miyaura Coupling: Combine the SEM-protected scaffold with an aryl boronic acid, Pd(dppf)Cl2 (0.05 eq), and K2CO3 in 1,4-dioxane/water. Heat to 80°C for 4 hours.

    • Causality: The C5-bromide is significantly more electrophilic than the C3-chloride. Pd(0) undergoes oxidative addition exclusively at the C5 position at 80°C, enabling precise mono-functionalization without cross-reactivity at C3.

  • C3-Buchwald-Hartwig Amination: To the C5-functionalized intermediate, add an amine, Pd2(dba)3 (0.1 eq), XPhos, and Cs2CO3 in toluene. Heat to 110°C for 12 hours.

    • Causality: The remaining C3-chloride is highly unreactive. It requires a highly electron-rich, bulky ligand (XPhos) and elevated temperatures to force oxidative addition and subsequent C-N bond formation.

  • Global Deprotection: Treat the fully functionalized intermediate with trifluoroacetic acid (TFA) in dichloromethane, followed by ethylenediamine to yield the final active compound.

Self-Validating Kinase Inhibition Assay (Biology)

To evaluate the potency of the synthesized EGFR inhibitors, a robust, self-validating luminescence assay is employed.

  • Reagent Preparation & Normalization: Prepare 10 mM stock solutions of the derivatives in 100% DMSO. Dilute serially to create a 10-point concentration curve.

    • Causality: A 10-point curve ensures a complete sigmoidal dose-response, which is mathematically required for accurate IC50 regression analysis.

  • Enzyme-Inhibitor Pre-Incubation: Incubate recombinant EGFR (triple mutant) with the compound for 30 minutes at room temperature in assay buffer.

    • Causality: Pre-incubation allows non-covalent, slow-binding inhibitors to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins.

  • Substrate & ATP Addition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) peptide substrate.

    • Causality: The ATP concentration is deliberately kept near the Km​ value to sensitize the assay to competitive inhibitors binding at the ATP pocket.

  • Self-Validation & Data Analysis: Terminate the reaction using ADP-Glo™ Reagent. Calculate the Z'-factor using a DMSO vehicle (negative control, 0% inhibition) and 1 µM Osimertinib (positive control, 100% inhibition).

    • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and proves the system is free of false positives caused by assay drift.

Assay_Workflow Prep 1. Compound Preparation Incubate 2. Enzyme Pre-Incubation Prep->Incubate ATP 3. ATP/Substrate Addition Incubate->ATP Detect 4. Luminescence Detection ATP->Detect Analyze 5. IC50 & Z'-Factor Validation Detect->Analyze

Fig 3: Self-validating workflow for the ATP-competitive kinase inhibition assay.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: Journal of Medicinal Chemistry (ACS Publications), 2024, 67 (24), 21811-21840. URL:[Link]

  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase Source: Journal of Medicinal Chemistry (ACS Publications), 2019, 62 (1), 46-59. URL:[Link]

Sources

Exploratory

Discovery and Preliminary Investigation of Pyrrolo[2,3-c]pyridazine Scaffolds: A "Nitrogen Walk" Paradigm in Medicinal Chemistry

Executive Summary The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists to systematically modify privileged scaffolds to escape patent landscapes and improve pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists to systematically modify privileged scaffolds to escape patent landscapes and improve pharmacokinetic (PK) properties. The transition from traditional indole and azaindole cores to pyrrolo[2,3-c]pyridazine scaffolds represents a masterclass in the "nitrogen walk" strategy. By introducing a second pyridine-type nitrogen into the bicyclic core, researchers can profoundly alter the molecule's basicity, aqueous solubility, and hydrogen-bonding capacity. This technical guide explores the mechanistic rationale, self-validating synthetic methodologies, and preliminary biological investigations surrounding this highly versatile, yet historically underutilized, chemotype.

Rationale and Mechanistic Insights: The "Nitrogen Walk"

In medicinal chemistry, the "nitrogen walk" is a systematic scaffold-hopping technique where nitrogen atoms are sequentially introduced or repositioned around an aromatic ring system. While azaindoles (single nitrogen addition to indole) have been heavily exploited, moving to a pyrrolopyridazine core (two nitrogens in the six-membered ring) offers a distinct set of physicochemical advantages[1].

Causality of Physicochemical Shifts
  • Basicity and Solubility: The introduction of the pyridazine motif significantly lowers the overall lipophilicity (LogP) of the scaffold compared to azaindoles. The lone pairs on the adjacent nitrogen atoms provide potent hydrogen-bond acceptor vectors, drastically improving aqueous solubility—a critical parameter for oral bioavailability[1].

  • Electronic Deactivation: The presence of two electronegative nitrogen atoms in the six-membered ring pulls electron density away from the fused pyrrole ring. Consequently, pyrrolo[2,3-c]pyridazines are significantly less nucleophilic than their azaindole counterparts[1]. This electron deficiency makes electrophilic aromatic substitution challenging but highly activates the pyridazine ring toward nucleophilic aromatic substitution (SNAr), enabling orthogonal late-stage functionalization[2].

NitrogenWalk Indole Indole Scaffold (Baseline Lipophilicity) Azaindole Azaindole Scaffold (1st 'Nitrogen Walk') Indole->Azaindole Add Pyridine-type N PyrroloPyridazine Pyrrolo[2,3-c]pyridazine (2nd 'Nitrogen Walk') Azaindole->PyrroloPyridazine Add 2nd Pyridine-type N Prop1 Increased Basicity & Aqueous Solubility PyrroloPyridazine->Prop1 Prop2 Novel H-Bonding Vectors PyrroloPyridazine->Prop2 Prop3 Decreased Nucleophilicity & Altered Redox PyrroloPyridazine->Prop3

Diagram 1: Logical progression of the "Nitrogen Walk" and its physicochemical consequences.

Synthetic Methodologies & Self-Validating Protocols

To leverage these scaffolds, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols for generating oxidized and reduced forms of the pyrrolo[2,3-c]pyridazine core. Both protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure structural integrity.

Protocol A: Synthesis of 3,5-Bifunctional 7H-pyrrolo[2,3-c]pyridazines

This sequence utilizes a regioselective Sonogashira coupling followed by a reductive ring-closure, as adapted from recent antiviral discovery efforts[3].

Step 1: Regioselective Sonogashira Coupling

  • Procedure: React 4-bromo-6-chloropyridazin-3-amine (1.0 eq) with trimethylsilylacetylene (1.2 eq) in the presence of a Pd(II) catalyst and CuI in a degassed amine solvent (e.g., TEA).

  • Causality & Rationale: The regioselectivity is strictly governed by the bond dissociation energies; the C-Br bond at position 4 is significantly weaker and more reactive toward oxidative addition than the C-Cl bond at position 6.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and a single peak corresponding to the TMS-alkyne intermediate [M+H]+ appears. The persistence of the chlorine isotope pattern (3:1 ratio) confirms the C-Cl bond remains intact.

Step 2: Reductive Ring-Closure

  • Procedure: Treat the intermediate with potassium tert-butoxide (t-BuOK) and a methylamine additive in an anhydrous polar aprotic solvent (e.g., NMP) at elevated temperatures.

  • Causality & Rationale: t-BuOK acts as a sterically hindered, non-nucleophilic base that deprotonates the primary amine. The resulting nucleophile attacks the adjacent alkyne to form the 5-membered pyrrole ring. Methylamine is added to suppress unwanted intermolecular dimerization side-reactions by saturating the coordination sphere.

  • Self-Validation (IPC): TLC (UV active at 254 nm) should show a highly fluorescent spot indicative of the newly formed, fully conjugated bicyclic system. 1H NMR must show the disappearance of the primary amine protons and the appearance of a distinct pyrrole N-H singlet (>11 ppm).

Synthesis Start 4-bromo-6-chloropyridazin-3-amine (Starting Material) Step1 Step 1: Regioselective Sonogashira TMS-acetylene, Pd-catalyst Causality: Br is more reactive than Cl Start->Step1 Step2 Step 2: Reductive Ring-Closure t-BuOK, MeNH2 additive Causality: Intramolecular alkyne attack Step1->Step2 Intermediate Validation (LC-MS) Step3 Step 3: Functionalization Iodination / Suzuki Coupling Causality: Scaffold diversification Step2->Step3 Isolation of Core End 3,5-bifunctional 7H-pyrrolo[2,3-c]pyridazine (Target Scaffold) Step3->End

Diagram 2: Self-validating synthetic workflow for the 7H-pyrrolo[2,3-c]pyridazine core.

Protocol B: Catalyst-Free Tandem Hydroamination–SNAr for 6,7-Dihydro Derivatives

For programs requiring a higher degree of sp3 character (to improve 3D structural complexity), the 6,7-dihydro variant is synthesized via a metal-free route[2].

Step 1: Preparation of Vinyl Intermediate

  • Procedure: Perform a Suzuki-Miyaura coupling between 4-bromo-3,6-dichloropyridazine and potassium vinyltrifluoroborate.

Step 2: Tandem Cyclization

  • Procedure: Dissolve the 3,6-dichloro-4-vinylpyridazine intermediate (1.0 eq) and a primary aliphatic amine (e.g., cyclopentylamine, 1.5 eq) in 1,4-dioxane. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100°C for 16 hours.

  • Causality & Rationale: This step relies on the extreme electron deficiency of the dichloropyridazine ring. The primary amine first undergoes hydroamination with the vinyl group. DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during the subsequent intramolecular SNAr ring closure. A metal-free approach is deliberately chosen to prevent transition-metal contamination in late-stage drug candidates. 1,4-dioxane is selected for its high boiling point, providing the thermal energy required to overcome the ring-strain activation barrier of the 5-membered ring formation.

  • Self-Validation (IPC): 1H NMR of the crude mixture must show the complete disappearance of the vinylic protons (5.5–6.5 ppm) and the emergence of diastereotopic aliphatic protons corresponding to the newly formed saturated pyrrolidine ring.

Biological Applications and Quantitative Data

The pyrrolo[2,3-c]pyridazine scaffold has recently transitioned from a theoretical building block to a validated pharmacophore in several high-profile disease areas.

Case Study 1: Allosteric Inhibitors of Kidney-Type Glutaminase (GLS)

Cancer cells heavily rely on glutamine metabolism (the Warburg effect). BPTES is a known allosteric inhibitor of GLS, but suffers from poor solubility and metabolic liabilities. Researchers at Agios Pharmaceuticals and others successfully replaced the flexible thiadiazole rings of BPTES with a conformationally constrained 7H-pyrrolo[2,3-c]pyridazine scaffold (e.g., Compound 51)[4].

  • Mechanistic Impact: The pyridazine nitrogens form identical, yet geometrically optimized, hydrogen bonds at the dimer-dimer interface of the GLS tetramer, locking the enzyme in an inactive conformation while drastically improving the molecule's overall physicochemical profile[5].

GLS_Pathway Glutamine Glutamine (Substrate) GLS Kidney-Type Glutaminase (Active Tetramer) Glutamine->GLS Glutamate Glutamate (Product) GLS->Glutamate Enzymatic Conversion TCA TCA Cycle (Cancer Cell Survival) Glutamate->TCA Metabolic Fuel Inhibitor Pyrrolo[2,3-c]pyridazine Derivative (e.g., Cmpd 51) Inhibitor->GLS Allosteric Blockade (Dimer-Dimer Interface)

Diagram 3: Mechanism of action for pyrrolo[2,3-c]pyridazine-based allosteric GLS inhibitors.

Case Study 2: Adaptor Protein-2 Associated Kinase 1 (AAK1) Inhibitors

In a recent antiviral discovery program, the scaffold was evaluated against AAK1. Interestingly, replacing a 7-azaindole core with a pyrrolo[2,3-c]pyridazine (Compound 20) resulted in a 1000-fold decrease in binding affinity[3].

  • Mechanistic Impact (Negative SAR): This serves as a critical cautionary tale. The loss of affinity was directly attributed to electrostatic repulsion between the lone pair of the newly introduced pyridazine nitrogen and the lone pair of the carbonyl oxygen on the Cys129 residue in the kinase hinge region. This highlights that while the "nitrogen walk" improves bulk properties, precise local electrostatic mapping is required for target engagement.

Quantitative Data Summary
Scaffold / CompoundTargetApplication AreaKey Metric / OutcomeRef
7H-pyrrolo[2,3-c]pyridazine (Cmpd 51) Kidney-Type Glutaminase (GLS)Oncology / Cancer MetabolismIC50 < 5 μM (Potent allosteric blockade)[4]
Pyrrolo[2,3-c]pyridazine 20 AAK1 KinaseAntiviral Therapeutics1000-fold affinity drop (Due to Cys129 repulsion)[3]
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Pre-clinical Drug DiscoverySplicing Modulators / GeneralModerate to High Yields (Catalyst-free SNAr)[2]

Conclusion and Future Perspectives

The pyrrolo[2,3-c]pyridazine scaffold is a highly privileged chemotype that perfectly embodies the modern medicinal chemistry ethos: escaping flat, lipophilic chemical space through strategic heteroatom incorporation. As demonstrated by recent synthetic breakthroughs, the historical bottleneck of building block accessibility has been solved via scalable, self-validating methodologies like regioselective Sonogashira closures and tandem hydroamination-SNAr sequences. Moving forward, the integration of these scaffolds into PROTAC (Proteolysis Targeting Chimera) linkers and covalent inhibitor warheads represents the next frontier for this dynamic bicyclic system.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[Link]

  • Li, B., et al. (2018). Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase. Journal of Medicinal Chemistry.[Link]

  • Lorton, C., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry.[Link]

  • Verhoeven, M., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC / National Institutes of Health.[Link]

Sources

Foundational

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

An In-Depth Technical Guide to the Thermodynamic Properties of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine For Researchers, Scientists, and Drug Development Professionals 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

For Researchers, Scientists, and Drug Development Professionals

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for kinase inhibitors or other therapeutic agents. The pyrrolo[2,3-c]pyridazine core is a recognized pharmacophore, and its derivatives are actively investigated for various biological activities.[1][2][3] In the rigorous journey of drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, thermodynamic properties serve as a cornerstone for predicting a drug candidate's stability, solubility, and bioavailability, ultimately influencing its safety and efficacy.

This guide provides a comprehensive overview of the key thermodynamic characteristics of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and the experimental and computational methodologies used to determine them. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the chosen analytical techniques and the interpretation of the results to guide critical decisions in the pharmaceutical pipeline. While specific experimental data for this exact molecule is not publicly available, this guide will present the established protocols and illustrative data based on structurally related halogenated heterocyclic compounds.

Part 1: Experimental Characterization of Thermal Behavior

The thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for probing these properties.[4][5]

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[6][7] This allows for the precise determination of melting points, glass transitions, and polymorphic forms, all of which have profound implications for a drug's stability and dissolution characteristics.[8][9][10]

  • Sample Preparation: A small amount of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Reference Pan: An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is subjected to a controlled heating ramp, typically at a rate of 10 °C/min, over a temperature range relevant to the expected melting point (e.g., 25 °C to 300 °C).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Inert Atmosphere: The use of nitrogen prevents unwanted chemical reactions, such as oxidation, that could interfere with the measurement of true thermodynamic transitions.

  • Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures to higher values, while slower rates may decrease sensitivity.

  • Sample Mass: A small sample size minimizes thermal gradients within the sample, leading to sharper and more accurate transition peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min purge->heat record Record Heat Flow vs. Temp heat->record analyze Identify Melting Point (Tm) & Enthalpy (ΔHfus) record->analyze

Caption: Workflow for DSC analysis of a pharmaceutical compound.

The following table presents hypothetical, yet representative, DSC data for a compound like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, based on typical values for halogenated heterocyclic molecules.

ParameterIllustrative ValueSignificance in Drug Development
Melting Point (Tm) 215 °CA sharp melting point is indicative of high purity. It is a critical parameter for identifying the compound and for quality control.
Enthalpy of Fusion (ΔHfus) 110 J/gRepresents the energy required to melt the solid. This value is related to the crystal lattice energy and can influence solubility.
Polymorphic Transitions None ObservedThe absence of other thermal events before melting suggests the sample exists in a single crystalline form under these conditions. The presence of multiple peaks would necessitate further investigation into polymorphism.[9]
Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This technique is essential for determining the thermal stability, decomposition profile, and presence of volatile components like water or residual solvents in a drug substance.[13][14]

  • Sample Preparation: A slightly larger sample (5-10 mg) of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The pan is placed onto the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting curve is known as a thermogram.

  • Atmosphere Control: Conducting the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the decomposition mechanism.[4] For instance, a lower decomposition temperature in air would suggest susceptibility to oxidation.

  • Wide Temperature Range: Heating to a high temperature ensures that the complete decomposition profile is captured, allowing for the determination of any non-volatile residue.

  • Pan Material: Ceramic or platinum pans are used due to their high thermal stability and inertness at the temperatures employed in TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Compound pan Place in Ceramic/Platinum Pan weigh->pan load Load Pan onto Microbalance pan->load purge Purge with N2 or Air load->purge heat Heat at 10°C/min to 600°C purge->heat record Record Mass vs. Temp heat->record analyze Determine Onset of Decomposition (Td) & Mass Loss (%) record->analyze

Caption: Workflow for TGA analysis of a pharmaceutical compound.

The following table shows hypothetical TGA data for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

ParameterIllustrative ValueSignificance in Drug Development
Initial Mass Loss (up to 150°C) < 0.5%A negligible mass loss in this region indicates the absence of significant amounts of water or volatile solvents.
Onset of Decomposition (Td) 250 °CThis is the temperature at which significant thermal degradation begins. A high Td suggests good thermal stability, which is crucial for manufacturing processes (e.g., milling, drying) and long-term storage.
Major Decomposition Step(s) 250-400 °CThe temperature range over which the bulk of the molecule decomposes. The complexity of this region can provide clues about the decomposition pathway. Halogenated compounds may release gases like HCl and HBr during decomposition.[4][15]
Residual Mass at 600°C ~5%The amount of material remaining at the end of the experiment. In an inert atmosphere, this could be a carbonaceous residue.

Part 2: Computational Prediction of Thermodynamic Properties

While experimental techniques provide invaluable data on bulk material properties, computational chemistry offers a molecular-level understanding of thermodynamic parameters. Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation and Gibbs free energy, which are fundamental to understanding a molecule's intrinsic stability and reactivity.

  • Structure Optimization: The 3D structure of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true energy minimum and to calculate thermochemical properties like enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • Solvation Modeling: The calculations can be repeated in a solvent model (e.g., using the Polarizable Continuum Model) to simulate the thermodynamic properties in a solution phase, which is more relevant to biological systems.

Computational_Workflow start Build 3D Molecular Structure optimize Geometry Optimization (DFT) start->optimize freq Frequency Calculation optimize->freq verify Verify Minimum Energy Structure freq->verify thermo Calculate Gas-Phase Thermodynamic Properties (ΔH, ΔG, S) verify->thermo Is Minimum solvation Apply Solvation Model thermo->solvation solution_thermo Calculate Solution-Phase Properties solvation->solution_thermo end Comprehensive Thermodynamic Profile solution_thermo->end

Caption: Workflow for computational thermodynamic analysis.

This table presents hypothetical thermodynamic data that could be obtained from DFT calculations.

ParameterIllustrative ValueSignificance in Drug Development
Standard Enthalpy of Formation (ΔHf°) +150 kJ/molIndicates the energy change when the compound is formed from its constituent elements in their standard states. A positive value suggests an endothermic formation process.
Standard Gibbs Free Energy of Formation (ΔGf°) +200 kJ/molRepresents the spontaneity of the formation reaction. A positive value indicates the formation is non-spontaneous under standard conditions, providing insight into the molecule's intrinsic stability.
Dipole Moment ~3.5 DebyeThis value relates to the molecule's polarity, which is a key predictor of its solubility in different solvents and its ability to interact with biological targets.

Part 3: Integrated Analysis and Application in Drug Development

The true power of this analysis lies in the synthesis of experimental and computational data.

  • Stability Assessment: The high onset of decomposition from TGA (e.g., 250 °C) combined with a stable melting behavior from DSC (e.g., 215 °C) would indicate that 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a thermally robust compound. This stability is favorable for pharmaceutical processing and ensures a longer shelf-life.[11][13]

  • Formulation Development: The melting point and enthalpy of fusion are critical inputs for developing formulations, particularly for amorphous solid dispersions or crystalline suspensions. Knowledge of potential polymorphs is essential to ensure that the most stable and bioavailable form is consistently produced.[9]

  • Purity and Quality Control: The DSC thermogram serves as a fingerprint of the compound's purity. The melting point depression or broadening can indicate the presence of impurities, making it a valuable tool for quality control in manufacturing.[6]

Conclusion

A comprehensive understanding of the thermodynamic properties of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is not an academic exercise; it is a fundamental requirement for its successful development as a therapeutic agent. Through the systematic application of experimental techniques like DSC and TGA, complemented by computational modeling, researchers can build a robust data package. This package enables informed decisions regarding formulation, manufacturing, storage, and regulatory submissions, ultimately de-risking the development process and accelerating the path to clinical application. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for the thorough thermodynamic characterization of this and other promising drug candidates.

References

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Google Cloud.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
  • TA no.79 DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Google Cloud.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023, July 18). MDPI.
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020, March 31).
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
  • Thermal studies of chlorinated and mixed halogenated biphenyls. (2025, May 8). Open Research Newcastle.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridazine Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with potent and selective biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic scaffolds form the bedrock of many approved therapeutics, and among these, the pyrrolo[2,3-c]pyridazine core has emerged as a "privileged" structure. This bicyclic system, an isostere of 7-azaindole, offers a unique constellation of hydrogen bond donors and acceptors, alongside a π-electron system that facilitates critical interactions with a variety of biological targets, most notably protein kinases.[1] The strategic placement of nitrogen atoms within the fused ring system can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, making it a highly sought-after scaffold in drug design.

The subject of this guide, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2) , represents a particularly valuable starting material for the synthesis of diverse compound libraries. Its di-halogenated nature provides two distinct and orthogonally reactive handles for the introduction of molecular complexity. This allows for a systematic and efficient exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies. This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the effective utilization of this potent building block.

Molecular Structure and Reactivity Profile

The key to unlocking the synthetic potential of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine lies in understanding the differential reactivity of its two halogen substituents. The chlorine atom at the C3 position is part of an electron-deficient pyridazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the C5 position is attached to the more electron-rich pyrrole ring, rendering it an ideal handle for palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for a sequential and controlled functionalization strategy, which is a cornerstone of efficient library synthesis in drug discovery.

Synthetic Utility and Key Transformations

The strategic derivatization of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine can be broadly categorized into two main classes of reactions: palladium-catalyzed cross-couplings at the C5-bromo position and nucleophilic substitution at the C3-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp2)-C(sp2) bonds. This reaction is instrumental in introducing aryl and heteroaryl fragments, which are ubiquitous in kinase inhibitors and other therapeutic agents, often serving to occupy hydrophobic pockets or form key π-stacking interactions within the target protein.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Reagents Boronic Acid/Ester Pd Catalyst Base Solvent Reaction Inert Atmosphere Heat Reagents->Reaction Combine Workup Aqueous Work-up Reaction->Workup Cool to RT Purification Column Chromatography Workup->Purification Product 5-Aryl/Heteroaryl-3-chloro- 7H-pyrrolo[2,3-c]pyridazine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine with a generic arylboronic acid.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Mass/Volume
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine2090743-43-2232.471.0232.5 mg
Arylboronic AcidVariesVaries1.2Varies
Pd(PPh3)414221-01-31155.560.0557.8 mg
Sodium Carbonate (Na2CO3)497-19-8105.992.0212.0 mg
1,4-Dioxane123-91-188.11-8 mL
Water7732-18-518.02-2 mL

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (232.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh3)4 (57.8 mg, 0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Causality and Trustworthiness: The choice of Pd(PPh3)4 as a catalyst is based on its broad applicability and commercial availability.[2] Sodium carbonate is a commonly used base that is effective and generally does not interfere with sensitive functional groups. The dioxane/water solvent system is standard for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents. Monitoring by TLC or LC-MS is crucial to prevent the formation of byproducts due to prolonged heating.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the C5 position. This is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage often serves as a key hinge-binding element.

Buchwald_Hartwig Start 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine Reaction Inert Atmosphere Heat Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst Ligand (e.g., XPhos) Catalyst->Reaction Base Strong, non-nucleophilic Base (e.g., NaOt-Bu) Base->Reaction Solvent Anhydrous, aprotic Solvent (e.g., Toluene) Solvent->Reaction Product 5-Amino-3-chloro-7H- pyrrolo[2,3-c]pyridazine Reaction->Product Work-up & Purification

Caption: Key components of a Buchwald-Hartwig amination.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine with a representative amine.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Mass/Volume
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine2090743-43-2232.471.0232.5 mg
AmineVariesVaries1.2Varies
Pd2(dba)351364-51-3915.720.0218.3 mg
XPhos564483-18-7476.630.0838.1 mg
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.4134.5 mg
Toluene (anhydrous)108-88-392.14-10 mL

Procedure:

  • In a glovebox, add sodium tert-butoxide (134.5 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd2(dba)3 (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst.

  • To the Schlenk tube containing the base, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (232.5 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Add the pre-formed catalyst solution via syringe, followed by additional anhydrous toluene to bring the total volume to 10 mL.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Expertise and Rationale: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often rate-limiting in C-N bond formation.[3][4] Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this transformation.[5] Pre-forming the catalyst can lead to more reproducible results. The reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution at the C3-Position

The electron-deficient nature of the pyridazine ring activates the C3-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, most commonly amines and alcohols, to generate 3-amino and 3-alkoxy derivatives, respectively.

SNAr_Reaction Start 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Cl at C3 Product { 5-Bromo-3-(substituted)-7H-pyrrolo[2,3-c]pyridazine | Nu at C3} Start:f1->Product:f1 S_NAr Heat, Solvent (e.g., DMA, NMP) Nucleophile Nucleophile (R-NH2 or R-OH) Base (optional) Nucleophile:f0->Start:f1

Caption: Schematic of SNAr at the C3-chloro position.

Protocol 3: Representative Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of a 5-substituted-3-chloro-7H-pyrrolo[2,3-c]pyridazine with a primary or secondary amine. This reaction is typically performed after functionalization of the C5 position.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Mass/Volume
5-Aryl/Amino-3-chloro-7H-pyrrolo[2,3-c]pyridazineVariesVaries1.0Varies
AmineVariesVaries2.0-3.0Varies
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.00.52 mL
N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)VariesVaries-5 mL

Procedure:

  • To a pressure tube or sealed vial, add the 5-substituted-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 mmol), the desired amine (2.0-3.0 mmol), and DIPEA (0.52 mL, 3.0 mmol).

  • Add DMA or NMP (5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the final di-substituted product.

Expertise and Rationale: High boiling point, polar aprotic solvents like DMA or NMP are used to facilitate the SNAr reaction, which often requires elevated temperatures.[1] DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. An excess of the amine nucleophile is often employed to drive the reaction to completion.

Conclusion

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a highly valuable and versatile building block for drug discovery. Its orthogonally addressable halogenated positions allow for the systematic and efficient synthesis of diverse libraries of compounds based on the privileged pyrrolo[2,3-c]pyridazine scaffold. The protocols outlined in this guide provide a solid foundation for researchers to exploit the full synthetic potential of this reagent. By understanding the principles of its reactivity and applying the robust methodologies of modern cross-coupling and nucleophilic substitution chemistry, scientists can accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Vertexaisearch. (n.d.). The Role of Pyrrolo[2,3-c]pyridines in Modern Drug Discovery.
  • HETEROCYCLES. (2003, July 14). Pyridazine Derivatives.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Abovchem. (n.d.). 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine - CAS:2090743-43-2.
  • NextSDS. (n.d.). 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.
  • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (2023, August 1). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • PMC. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application

Application Note: A Practical Guide to the Regioselective Functionalization of 5-Bromo-3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Abstract: The 7H-pyrrolo[2,3-c]pyridazine core, an isostere of 6-azaindole, represents a privileged scaffold in medicinal chemistry and drug development.[1] The dihalogenated derivative, 5-bromo-3-chloro-7H-pyrrolo[2,3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 7H-pyrrolo[2,3-c]pyridazine core, an isostere of 6-azaindole, represents a privileged scaffold in medicinal chemistry and drug development.[1] The dihalogenated derivative, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, serves as a highly versatile and strategic building block for the synthesis of complex molecular libraries. Its utility stems from the differential reactivity of its two carbon-halogen bonds, which allows for precise, stepwise, and regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the principles governing this selectivity and offers detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the C5-bromo position and nucleophilic aromatic substitution at the C3-chloro position.

The Principle of Orthogonal Reactivity

The synthetic power of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine lies in the distinct electronic and mechanistic environments of its two halogen atoms. This inherent difference allows for a highly controlled, sequential functionalization strategy.

C5-Bromo Position: The Site for Cross-Coupling The carbon-bromine bond is significantly more reactive than the carbon-chloride bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2][3] This is a direct consequence of the lower bond dissociation energy (BDE) of the C-Br bond compared to the C-Cl bond.[4] As such, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly favor the C5 position, leaving the C3-chloro group intact for subsequent transformations. The general reactivity order for halides in these reactions is I > Br > Cl.[2][4]

C3-Chloro Position: The Site for Nucleophilic Aromatic Substitution (SNAr) Conversely, the C3-chloro position is highly activated towards nucleophilic aromatic substitution (SNAr). The pyrrolo[2,3-c]pyridazine core is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms in the pyridazine ring. These nitrogen atoms exert a strong electron-withdrawing effect, particularly on the adjacent C3 and C5 positions, making them electrophilic and susceptible to attack by nucleophiles.[5][6] This provides an orthogonal, non-catalytic pathway to functionalize the C3 position, which is generally unreactive under the milder conditions of palladium cross-coupling.[7]

Figure 1: Orthogonal reactivity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Protocols for Palladium-Catalyzed Functionalization at C5-Br

The following protocols detail standard conditions for the selective functionalization of the C5-bromo position. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and optimal yields.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position and various aryl or heteroaryl groups.[3][8] The choice of a palladium catalyst bearing a phosphine ligand, such as Pd(dppf)Cl₂, is critical for achieving high efficiency.[9]

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine derivative.

Data Summary: Representative Suzuki-Miyaura Couplings

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(dppf)Cl₂ (5) K₂CO₃ Dioxane/H₂O 95 6 88
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) Cs₂CO₃ DME/H₂O 90 8 91
3 Thiophene-2-boronic acid Pd(dppf)Cl₂ (5) K₂CO₃ Dioxane/H₂O 95 5 85

| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 79 |

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position, a valuable functional handle for further chemistry or as a key structural element in many bioactive compounds.[10] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11]

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Add anhydrous, degassed solvent such as tetrahydrofuran (THF, 10 mL) followed by a degassed amine base like triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Expert Insight: The primary side reaction is the Glaser homocoupling of the terminal alkyne.[10] This can be minimized by maintaining a strictly inert atmosphere and using fresh, high-purity reagents. Copper-free Sonogashira conditions can also be employed to circumvent this issue entirely.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for installing primary or secondary amines at the C5 position.[12] Success is highly dependent on the selection of a suitable palladium precatalyst and a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[13]

Experimental Protocol:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add anhydrous, degassed toluene or 1,4-dioxane (10 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: General workflow for C5-selective cross-coupling.

Protocol for Nucleophilic Aromatic Substitution (SNAr) at C3-Cl

Once the C5 position has been functionalized, or if selective functionalization at C3 is desired first, the C3-chloro group can be displaced by a variety of nucleophiles via an SNAr mechanism.

Rationale: The electron-withdrawing nature of the pyridazine ring system activates the C3 position, facilitating the addition-elimination mechanism characteristic of SNAr.[7][14] This reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[7]

Experimental Protocol (using an amine nucleophile):

  • To a pressure-tolerant vial, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (or its C5-functionalized derivative) (1.0 mmol, 1.0 equiv).

  • Add the desired amine nucleophile (e.g., piperidine, morpholine, or benzylamine) (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL). A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) can be added to scavenge the HCl byproduct.

  • Seal the vial tightly and heat the reaction mixture to 120-140 °C for 12-48 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-amino-5-bromo-7H-pyrrolo[2,3-c]pyridazine derivative.

A Sequential Functionalization Strategy

The true synthetic utility of this scaffold is realized in sequential, multi-step syntheses to create highly decorated molecules. The orthogonal reactivity allows for a logical and predictable reaction sequence.

G cluster_step1 Step 1: C5-Functionalization cluster_step2 Step 2: C3-Functionalization Start 5-Bromo-3-Chloro-7H- pyrrolo[2,3-c]pyridazine Step1_Reaction Suzuki Coupling (Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃) Start->Step1_Reaction Regioselective Cross-Coupling Intermediate 5-Aryl-3-Chloro-7H- pyrrolo[2,3-c]pyridazine Step1_Reaction->Intermediate Step2_Reaction SNAr Reaction (Amine, DIPEA, DMSO, 130°C) Intermediate->Step2_Reaction Regioselective SNAr FinalProduct 3-Amino-5-Aryl-7H- pyrrolo[2,3-c]pyridazine Step2_Reaction->FinalProduct

Figure 3: Sequential functionalization workflow.

This two-step process—a palladium-catalyzed cross-coupling at C5 followed by a nucleophilic aromatic substitution at C3—enables the rapid construction of diverse and complex derivatives from a single, readily accessible starting material. This strategy is invaluable for generating focused libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Available at: [Link]

  • Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. Available at: [Link]

  • Yang, D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]

  • Krasavin, M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molbank. Available at: [Link]

  • Dvorak, C. A., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Estévez, V., et al. (2014). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Boruah, R. C., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Available at: [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (2014). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • TIGP. (n.d.). Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism. Available at: [Link]

  • Kégl, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Šačkus, A., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Available at: [Link]

  • NextSDS. (n.d.). 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. Available at: [Link]

  • Tu, S., et al. (2014). Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Available at: [Link]

  • Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Available at: [Link]

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Method

Application Note: Synthesis of Novel Kinase Inhibitors Leveraging the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of potential kinase inhibitors utilizing the versatile 5-bromo-3-chloro-7H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of potential kinase inhibitors utilizing the versatile 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold. The strategic placement of orthogonal halogen atoms (bromine and chlorine) at the C5 and C3 positions, respectively, allows for selective and sequential functionalization through modern cross-coupling methodologies. This document details field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the systematic construction of a diverse library of kinase inhibitor candidates. The rationale behind the synthetic strategy, detailed experimental procedures, and the importance of the 7H-pyrrolo[2,3-c]pyridazine core as a privileged structure in kinase inhibitor design are discussed.

Introduction: The 7H-pyrrolo[2,3-c]pyridazine Core - A Privileged Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-c]pyridazine scaffold, a bioisostere of indole and azaindole, has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it a "privileged scaffold" in the design of targeted therapies. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP, a common feature in many kinase inhibitors.

The starting material, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, is a particularly attractive building block for the synthesis of kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a regioselective and stepwise introduction of diverse substituents, a crucial aspect in structure-activity relationship (SAR) studies. Typically, the C-Br bond is more reactive in Suzuki-Miyaura couplings, allowing for the introduction of an aryl or heteroaryl moiety at the C5 position, while the C-Cl bond is more amenable to Buchwald-Hartwig amination for the installation of a variety of amino groups at the C3 position. This sequential functionalization provides a powerful strategy for rapidly generating a library of analogues for biological screening.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The overall synthetic strategy involves a two-step, one-pot or sequential cross-coupling approach to build the core of the kinase inhibitors. The workflow is designed to first introduce a diversity element at the C5 position via a Suzuki-Miyaura coupling, followed by the introduction of a second diversity element at the C3 position using a Buchwald-Hartwig amination.

G start 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine intermediate 5-Aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine start->intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) final 5-Aryl-3-amino-7H-pyrrolo[2,3-c]pyridazine (Kinase Inhibitor Core) intermediate->final Buchwald-Hartwig Amination (Amine, Pd catalyst)

Caption: General synthetic workflow for the diversification of the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold.

Part 1: Suzuki-Miyaura Coupling at the C5 Position

The first step in the synthesis is the selective functionalization of the C5-Br bond. The Suzuki-Miyaura coupling is the reaction of choice due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids and esters.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the base (2.0 eq) to the flask.

  • Add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine intermediate.

Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Equivalents/LoadingRationale for Choice
Palladium CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂3-5 mol%Pd(PPh₃)₄ is a versatile and reliable catalyst for a broad range of substrates. Pd(dppf)Cl₂ can be effective for more challenging couplings.[4]
BaseK₂CO₃ or Cs₂CO₃2.0-3.0 eqAn aqueous base is required to activate the boronic acid for transmetalation. K₂CO₃ is a cost-effective choice, while Cs₂CO₃ can enhance reaction rates for less reactive substrates.
Solvent1,4-Dioxane/H₂O or Toluene/H₂O4:1 to 10:1A mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.
Temperature80-110 °C-Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Part 2: Buchwald-Hartwig Amination at the C3 Position

With the C5 position functionalized, the less reactive C3-Cl bond can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines.[5][6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine intermediate.

Materials:

  • 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 5 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 5-aryl-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq), the palladium pre-catalyst (0.025 eq), and the phosphine ligand (0.05 eq).

  • Seal the flask and thoroughly purge with argon.

  • Add the base (1.5 eq) under a positive pressure of argon.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.

  • After cooling to room temperature, quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the final 5-aryl-3-amino-7H-pyrrolo[2,3-c]pyridazine kinase inhibitor core.

Table 2: Recommended Reagents and Conditions for Buchwald-Hartwig Amination

ComponentExampleMolar Equivalents/LoadingRationale for Choice
Palladium Pre-catalystPd₂(dba)₃ or Pd(OAc)₂2-5 mol%These are common and effective Pd(0) and Pd(II) sources that are readily activated in the presence of a phosphine ligand.
LigandXantphos, RuPhos, or XPhos4-10 mol%The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands generally promote efficient oxidative addition and reductive elimination.[7]
BaseNaOt-Bu or Cs₂CO₃1.4-2.0 eqA strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is a common choice, while Cs₂CO₃ can be used for more sensitive substrates.[6]
SolventToluene or 1,4-DioxaneAnhydrousAnhydrous and oxygen-free conditions are crucial for maintaining the activity of the palladium catalyst.

Hypothetical Kinase Target and Signaling Pathway

Many kinase inhibitors featuring azaindole or related heterocyclic cores are known to target serine/threonine or tyrosine kinases involved in cell proliferation and survival pathways, such as the RAF-MEK-ERK pathway.[1] A hypothetical inhibitor synthesized from the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold could potentially target a kinase within this pathway, for example, a mutant form of BRAF, which is implicated in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Hypothetical Inhibitor (from 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine) Inhibitor->BRAF Inhibition

Caption: A simplified representation of the RAF-MEK-ERK signaling pathway, a potential target for kinase inhibitors derived from the 7H-pyrrolo[2,3-c]pyridazine scaffold.

Conclusion

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the two halogen substituents allows for a programmed and efficient synthetic approach using well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged heterocyclic core and to develop new targeted therapies for a range of diseases.

References

  • Eureka | Patsnap. (2015, March 4). Synthetic process of 5-bromo-7-azaindole.
  • Chem-Impex. (n.d.). 5-Bromo-7-azaindole. Retrieved from [Link]

  • American Chemical Society. (2016, March 24). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • American Chemical Society. (2017, March 28). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2023, July 20). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

  • MDPI. (2021, September 29). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

Sources

Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Introduction The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to selectively funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to selectively functionalize this core is paramount for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical and materials science research.[1][2] This reaction has largely supplanted harsher, more traditional methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2]

This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. The presence of two distinct halogen atoms on the pyrrolo[2,3-c]pyridazine core presents an opportunity for chemoselective functionalization. Based on the established principles of palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the 5-position.[3][4] This leaves the 3-chloro substituent available for subsequent diversification, enabling the synthesis of a wide array of novel derivatives.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of the substrate), forming a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[3][5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[6] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex [(Ar-X)Pd(II)L] Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [(Ar)(R2NH)Pd(II)L]X Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex [(Ar)(R2N)Pd(II)L] Amine Coordination->Palladium-Amido Complex - HX (Base) N-Aryl Amine Product Ar-NR2 Palladium-Amido Complex->N-Aryl Amine Product Reductive Elimination Regenerated Pd(0)L Pd(0)L Palladium-Amido Complex->Regenerated Pd(0)L Catalyst Pd Catalyst Product Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine>95%Various
Amine (primary or secondary)AnhydrousVarious
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeVarious
Xantphos>98%Various
Sodium tert-butoxide (NaOtBu)>97%Various
TolueneAnhydrousVarious
Ethyl acetateACS gradeVarious
HexanesACS gradeVarious
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
General Protocol for the Selective Amination at the 5-Position

This protocol is a general guideline and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and Xantphos (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Addition of Base: Add sodium tert-butoxide (1.4 equiv).

  • Addition of Solvent: Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.

  • Addition of Amine: Add the desired primary or secondary amine (1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Substrate, Pd₂(dba)₃, and Xantphos to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add NaOtBu and Anhydrous Toluene B->C D Add Amine C->D E Heat at 100-110 °C D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature and Quench with NH₄Cl(aq) F->G H Extract with Ethyl Acetate G->H I Wash with Brine and Dry over MgSO₄ H->I J Concentrate and Purify by Column Chromatography I->J

Figure 2: General experimental workflow for the selective amination.

Rationale for Experimental Choices

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium precursor and Xantphos as a ligand is a robust and widely used system for the Buchwald-Hartwig amination of heteroaryl halides.[7][8] Xantphos is a bidentate phosphine ligand with a large natural bite angle that promotes the reductive elimination step and helps to prevent catalyst deactivation.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig aminations.[10] Its strength is sufficient to deprotonate a wide range of amines, facilitating the formation of the key palladium-amido intermediate.[5]

  • Solvent: Toluene is a common high-boiling, non-polar aprotic solvent for this transformation, capable of dissolving the organic reagents and withstanding the required reaction temperatures.[7]

  • Temperature: Elevated temperatures (100-110 °C) are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides or sterically hindered substrates.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst, insufficient temperature, or unreactive amine.Ensure anhydrous and anaerobic conditions. Increase reaction temperature. Consider a more electron-rich ligand (e.g., RuPhos).
Side product formationHydrodehalogenation (replacement of halogen with hydrogen).Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃). Lower the reaction temperature.
Formation of diarylamine (double amination).Use a slight excess of the dihalo-substrate relative to the amine.
Poor selectivityReaction at the C-Cl position.Lower the reaction temperature. Reduce the reaction time. Screen different ligands to enhance selectivity.

Conclusion

The Buchwald-Hartwig amination provides an efficient and selective method for the synthesis of 5-amino-3-chloro-7H-pyrrolo[2,3-c]pyridazine derivatives. The protocol described herein offers a reliable starting point for the selective functionalization of this important heterocyclic core. Careful optimization of the reaction parameters, particularly the choice of ligand and base, may be necessary to achieve optimal results for specific amine substrates. The ability to selectively introduce an amino group at the 5-position opens up numerous avenues for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 15). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Nolan, S. P., & Organ, M. G. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Abell, A. D., & Jones, A. J. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Heravi, M. M., Kheilkordi, Z., Zadsirjan, V., Heydari, M., & Malmir, M. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 1-15. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • American Chemical Society. (n.d.). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Link]

  • Abell, A. D., & Jones, A. J. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Loudon, G. M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9218-9224. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3289–3299. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721-4725. [Link]

  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. (2019). ACS Catalysis, 9(8), 7188-7198. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17966-17978. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2017). Dalton Transactions, 46(30), 9848-9852. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (1999). Journal of the Chemical Society, Perkin Transactions 1, (23), 3465-3470. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 116248. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry, 85(8), 5435-5447. [Link]

  • SynArchive. Buchwald-Hartwig Coupling. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2014). Organic & Biomolecular Chemistry, 12(39), 7761-7770. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (2022). Molecules, 27(3), 1023. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17966-17978. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2019). Molecules, 24(12), 2269. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023). International Journal of Molecular Sciences, 24(14), 11698. [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold (CAS: 2090743-43-2)[1] is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold (CAS: 2090743-43-2)[1] is a highly privileged bicyclic pharmacophore in modern drug discovery. As a bioisostere of indoles and azaindoles, it frequently serves as a core hinge-binding motif in the development of kinase inhibitors, including mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

Achieving orthogonal, site-selective functionalization of this scaffold is critical for building structure-activity relationship (SAR) libraries. The differential reactivity between the C5 and C3 positions enables a sequential cross-coupling strategy:

  • Thermodynamic & Kinetic Causality: The C5 position bears a bromine atom, whereas the C3 position bears a chlorine atom. The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~330 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition into the C5-Br bond at a much faster rate than the C3-Cl bond. This kinetic preference allows for >99:1 regioselective functionalization at C5 under mild conditions, leaving the C3-Cl intact for subsequent late-stage diversification[3].

  • The Necessity of N7 Protection: The acidic pyrrole N-H at the 7-position can poison palladium catalysts or undergo competitive N-arylation under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings. Protecting the N7 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is the field-proven standard[2]. SEM is sterically accommodating, highly stable to strong bases (e.g., NaOtBu, K₂CO₃), and easily cleaved under acidic conditions (TFA) during the final deprotection step.

Experimental Workflow & Logic

Workflow A 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine B N7-Protection (SEM-Cl, NaH) A->B Step 1 C C5-Selective Cross-Coupling (Pd cat.) B->C Step 2 D C3-Functionalization (SNAr or Pd cat.) C->D Step 3 E Deprotection (TFA) D->E Step 4

Workflow for orthogonal functionalization of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. LC-MS monitoring is integrated into the workflow to ensure complete conversion before proceeding to the next synthetic node.

Protocol A: N7-SEM Protection

Objective: Mask the acidic N-H to prevent catalyst deactivation and side reactions[2].

  • Preparation: Charge an oven-dried flask with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Causality: The evolution of H₂ gas indicates the formation of the sodium salt. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Protection: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Monitor by LC-MS. Upon complete consumption of the starting material, quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the N7-SEM protected intermediate.

Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C5 position.

  • Preparation: In a microwave vial, combine the N7-SEM protected intermediate (1.0 equiv), aryl boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step. Degas the mixture by sparging with nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand suppresses catalyst deactivation and is highly efficient for sterically demanding heteroaryl halides.

  • Reaction: Seal the vial and heat at 80 °C for 4 hours.

  • Validation: TLC should show a single new spot with complete retention of the C3-Cl bond (confirmed by MS isotopic pattern). Filter through a Celite pad, concentrate, and purify via column chromatography.

Protocol C: Orthogonal C3 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C3-Cl bond with an amine.

  • Preparation: Combine the C5-arylated intermediate (1.0 equiv), secondary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M). Degas with nitrogen.

  • Catalysis: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition into the C-Cl bond and promotes the reductive elimination of the amine.

  • Reaction: Heat at 100 °C for 12 hours. Cool, filter, and purify to yield the fully functionalized core.

Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast at C5-Br, Slow at C3-Cl) Pd0->OA Scaffold entry TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Halide exchange RE Reductive Elimination (C5-Ar Product Formation) TM->RE Organopalladium complex RE->Pd0 Product release

Catalytic cycle of regioselective Suzuki-Miyaura coupling at the C5-Br position.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and the resulting regioselectivity for various cross-coupling modalities on the protected scaffold.

Reaction StepCoupling PartnerCatalyst / LigandBaseSolvent / TempYieldRegioselectivity (C5:C3)
C5 Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O, 80 °C85%>99:1
C5 Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene, 90 °C78%>99:1
C3 Suzuki-Miyaura 4-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O, 100 °C82%N/A (C5 blocked)
C3 S_NAr Aliphatic primary amineNoneDIPEANMP, 120 °C75%N/A (C5 blocked)

References

1.[1] Title: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine - CAS:2090743-43-2 Source: Abovchem URL:

2.[2] Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: Journal of Medicinal Chemistry (ACS Publications) URL:

3.[3] Title: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrrolo[2,3-c]pyridazines The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold belongs to the broader class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolo[2,3-c]pyridazines

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold belongs to the broader class of pyrrolopyridazines, which are heterocyclic compounds of significant interest in medicinal chemistry. These structures are recognized as bioisosteres of indoles and azaindoles, which are prevalent in numerous biologically active molecules. The strategic placement of nitrogen atoms in the bicyclic system significantly influences the molecule's physicochemical properties, such as hydrogen bonding capacity and dipole moment, thereby affecting its interaction with biological targets.[1][2][3]

Derivatives of the pyrrolopyridazine and related azaindole core have demonstrated a wide array of pharmacological activities, most notably as inhibitors of protein kinases, which are crucial regulators of cellular processes.[1][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7][8] Analogs of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine are therefore promising candidates for the development of novel therapeutics, particularly in oncology.

This guide provides detailed in vitro assay protocols to characterize the biological activity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analogs. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the initial assessment of this compound class's therapeutic potential. The protocols are grounded in established practices for evaluating similar heterocyclic compounds and are intended to be adaptable for specific research needs.

Part 1: Cellular Viability and Cytotoxicity Assessment

A primary step in the evaluation of any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. The following protocols describe colorimetric assays that quantify the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines.[1][9] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Scientific Rationale: This assay is selected for its high throughput, reliability, and the extensive historical data available for a wide range of compounds and cell lines, allowing for cross-study comparisons. The choice of a 48 to 72-hour incubation period is a balance between allowing sufficient time for the compound to exert its effect and avoiding artifacts from nutrient depletion or overgrowth of the cell culture.

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

XTT Assay for Enhanced Sensitivity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. The key advantage of XTT is that the formazan product is water-soluble, eliminating the need for a solubilization step and reducing the assay time.

Scientific Rationale: This assay is particularly useful when working with compounds that may interfere with the formazan crystal solubilization step in the MTT assay. The 72-hour incubation period is often chosen to observe the maximum cytotoxic effect of the compounds.[6][7]

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog stock solution

  • Cancer cell lines (e.g., MCF-7, H69AR, PC-3) and a non-tumorigenic cell line (e.g., HEK-293) for selectivity assessment[6][7][10]

  • Complete cell culture medium

  • 96-well plates

  • XTT labeling mixture (commercially available kits are recommended)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6][7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 1–250 µM) for 72 hours.[6][7] Include vehicle controls.

  • XTT Reagent Addition: Following the incubation period, add the XTT labeling mixture to each well according to the manufacturer's instructions.

  • Incubation with XTT: Incubate the plates for 4 hours to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.[6][7][10]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Determine the IC50 values from the dose-response curves. The Selectivity Index (SI) can be calculated as the ratio of the IC50 value in non-tumorigenic cells to the IC50 value in cancer cells, with a higher SI value indicating greater selectivity.[6][7][10]

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast CancerMTT/XTT725.5
A549Lung CancerMTT/XTT7212.8
HepG2Liver CancerMTT/XTT728.2
HEK-293Non-tumorigenicXTT72>50

Part 2: Biochemical Kinase Inhibition Assays

Given that pyrrolopyridazine scaffolds are known kinase inhibitors, a direct biochemical assay is essential to determine the inhibitory activity of the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analogs against specific kinases.[1][4][5][8]

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Scientific Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening against a panel of kinases. The choice of a specific kinase target should be guided by prior knowledge of the compound class or through an initial broad kinase panel screening. For pyrrolopyridazine analogs, kinases such as EGFR, FGFR, and Aurora kinases are relevant starting points.[6][7][8][11]

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog stock solution

  • Recombinant kinase (e.g., EGFR, FGFR4)

  • Substrate specific to the kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a well of a multi-well plate, combine the kinase, its specific substrate, ATP, and the kinase reaction buffer.

  • Compound Addition: Add the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualization of Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) B 2. Add Test Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 60 min at 37°C) B->C D 4. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition F->G H 8. Determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Part 3: Mechanism of Action - Apoptosis Induction

To understand how the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analogs induce cell death, it is crucial to investigate whether they trigger apoptosis (programmed cell death).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Scientific Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analog

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualization of Apoptosis Pathway

Apoptosis_Pathway cluster_induction Induction Phase cluster_execution Execution Phase cluster_detection Detection Method Compound 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine analog Target Cellular Target (e.g., Kinase) Compound->Target Caspase_Activation Caspase Cascade Activation Target->Caspase_Activation PS_Translocation Phosphatidylserine (PS) Translocation Caspase_Activation->PS_Translocation Membrane_Permeabilization Membrane Permeabilization Caspase_Activation->Membrane_Permeabilization Annexin_V Annexin V Staining (Detects PS) PS_Translocation->Annexin_V PI Propidium Iodide (PI) Staining (Detects Membrane Permeability) Membrane_Permeabilization->PI

Caption: Simplified overview of apoptosis detection via Annexin V/PI staining.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the data generated from these protocols, the following controls and validation steps are essential:

  • Positive and Negative Controls: In cytotoxicity assays, a known cytotoxic drug (e.g., doxorubicin or cisplatin) should be used as a positive control.[6][7] In kinase assays, a known inhibitor of the target kinase should be included.

  • Vehicle Controls: All assays must include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound to account for any effects of the solvent on the cells.

  • Dose-Response Curves: Always generate a full dose-response curve to accurately determine the IC50 value.

  • Reproducibility: Experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results.

  • Selectivity Profiling: To assess the therapeutic window, cytotoxicity should be evaluated in both cancer cell lines and non-tumorigenic cell lines.[6][7][10]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine analogs. By systematically evaluating their cytotoxic effects, kinase inhibitory potential, and mechanism of action, researchers can effectively triage and advance promising lead compounds in the drug discovery pipeline. It is important to note that these protocols are a starting point and may require optimization based on the specific properties of the analogs and the research questions being addressed.

References

  • Benchchem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
  • Benchchem. In Vitro Anticancer Potential of Spiro-pyrrolopyridazine Derivatives: A Comparative Guide.
  • PMC. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • ACS Omega. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • PMC. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • ResearchGate. Examples of 7-azaindole derivatives showing the significance of...
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Testing of 7-Acetyllycopsamine.
  • Semantic Scholar. Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone.
  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • NextSDS. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.
  • PMC. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry.
  • ACS Publications. Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution.
  • PubMed. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors.
  • PubMed. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • MDPI. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors.
  • ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds.
  • BioKB. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors.
  • ACS Publications. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scalable Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Introduction The 7H-pyrrolo[2,3-c]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structural component in a variety of pharmacologically active agents.[1] The introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structural component in a variety of pharmacologically active agents.[1] The introduction of halogen substituents, such as bromine and chlorine, provides crucial handles for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[2] This document provides a comprehensive guide to the scale-up synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a key intermediate for the development of novel therapeutics.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production. We will address critical aspects of process safety, optimization, and purification to ensure a robust and reproducible manufacturing process.

Synthetic Strategy Overview

A two-step synthetic sequence has been devised for the efficient and scalable production of the target compound. The strategy involves the initial construction of the 3-chloro-7H-pyrrolo[2,3-c]pyridazine core, followed by a regioselective bromination at the C5 position of the pyrrole ring.

G cluster_0 Step 1: Pyrrolopyridazine Core Synthesis cluster_1 Step 2: Regioselective Bromination Start 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine Step1_React Cyclization Reaction (t-BuOK, Me2NH, DMF) Start->Step1_React Reagents Intermediate 3-chloro-7H-pyrrolo[2,3-c]pyridazine Step1_React->Intermediate Product Step2_React Electrophilic Bromination (NBS, THF) Intermediate->Step2_React Substrate Final_Product 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Step2_React->Final_Product Final Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Welcome to the technical support center for the synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Synthetic Pathway Overview

The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is typically achieved via a two-step process starting from 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine. The first step involves a base-mediated intramolecular cyclization to form the core pyrrolo[2,3-c]pyridazine ring system. The second step is a regioselective electrophilic bromination at the C5 position.

Synthetic_Workflow SM 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine INT 3-chloro-7H-pyrrolo[2,3-c]pyridazine SM->INT Step 1: Cyclization KOt-Bu, THF, 0°C to Reflux PROD 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine INT->PROD Step 2: Bromination NBS, DMF, 0°C to RT

Caption: Overall synthetic workflow for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium tert-butoxide (KOt-Bu) in the cyclization step?

A: Potassium tert-butoxide serves as a strong, non-nucleophilic base. Its primary role is to deprotonate the amine group of the starting material, 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine. The resulting anionic nitrogen then acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne. This is followed by a desilylation and tautomerization cascade to yield the aromatic pyrrolo[2,3-c]pyridazine core.[1] Using a strong base is critical to initiate the cyclization cascade.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for Step 2?

A: N-Bromosuccinimide (NBS) is a mild and highly selective source of electrophilic bromine (Br+). The pyrrolo[2,3-c]pyridazine core is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. NBS allows for controlled, regioselective bromination at the C5 position, which is the most electronically activated site on the pyrrole ring, without over-bromination or harsh reaction conditions that could degrade the starting material.[1]

Q3: Can I use a different solvent for the bromination instead of DMF?

A: While Dimethylformamide (DMF) is the recommended solvent, other polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) could potentially be used. However, DMF is particularly effective at solvating the reactants and facilitating the reaction with NBS.[1] If you choose to deviate, a solvent screen is recommended. Be aware that solvent choice can impact reaction rate and selectivity, potentially leading to different impurity profiles.[2]

Q4: How do I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both steps. For Step 1, you will observe the consumption of the silyl-protected starting material and the appearance of the more polar pyrrolopyridazine product. For Step 2, you will see the starting material spot convert to a new, typically less polar, product spot. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially during optimization, LC-MS is highly recommended to confirm the masses of the starting material, product, and any significant byproducts.[3]

Q5: What are the primary safety concerns for this synthesis?

A:

  • Potassium tert-butoxide (KOt-Bu): Highly reactive and corrosive. It reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. It can decompose upon exposure to light and moisture. Use fresh reagent from a sealed container and handle in a well-ventilated fume hood.

  • Solvents: DMF, THF, and other organic solvents are flammable and have associated health risks. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Cyclization to 3-chloro-7H-pyrrolo[2,3-c]pyridazine

Issue 1: Low or No Product Formation

  • Question: My reaction to form the pyrrolopyridazine core is giving very low yields or has not worked at all. What are the likely causes?

  • Answer: This is a common issue often related to the reagents or reaction conditions.

    • Base Inactivity: KOt-Bu is highly hygroscopic. If it has been exposed to air, its basicity will be compromised. Use a fresh bottle or a freshly sublimed reagent.

    • Solvent Purity: The reaction requires anhydrous conditions. Ensure your THF is freshly distilled or from a solvent purification system. Water will quench the base and inhibit the reaction.

    • Insufficient Temperature: While the initial deprotonation is often done at a low temperature (0 °C), the subsequent cyclization and desilylation may require heating (reflux) to proceed to completion.[4] Monitor the reaction by TLC to determine if the reaction is stalling at an intermediate stage.

    • Starting Material Quality: Impurities in the starting amine can interfere with the reaction. Confirm the purity of your 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine by NMR or LC-MS before starting.[5]

Issue 2: Formation of Multiple Unidentified Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. How can I improve selectivity?

  • Answer: The formation of multiple byproducts often points to decomposition or side reactions.

    • Temperature Control: Adding the KOt-Bu at a controlled low temperature (e.g., 0 °C) is crucial. Adding it too quickly or at room temperature can cause an exotherm, leading to decomposition.[2]

    • Oxygen Contamination: Conducting the reaction under an inert atmosphere (N2 or Ar) is essential to prevent oxidation of the electron-rich intermediates that form after deprotonation.

Step 2: Bromination to 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Issue 3: Low Yield of the Final Brominated Product

  • Question: The bromination step is inefficient, with a lot of starting material left even after extended reaction times. How can I improve the yield?

  • Answer: This is the most frequently encountered problem in this step. The troubleshooting workflow below can help systematically diagnose the issue.

Troubleshooting_Low_Yield start_node Low Yield in Bromination Step q1 Is unreacted starting material present? (Check TLC/LCMS) start_node->q1 q2 Are there signs of di-bromination or other higher MW byproducts? q1->q2 No sol1 1. Use fresh, high-purity NBS. 2. Add NBS portion-wise at 0°C. 3. Increase reaction time, monitor by TLC. q1->sol1 Yes sol2 1. Check for decomposition (dark color). 2. Ensure reaction is at 0°C to RT. 3. Purify starting material. q2->sol2 No sol3 1. Use exactly 1.0-1.05 eq. of NBS. 2. Maintain temperature at 0°C during addition. 3. Add NBS solution dropwise. q2->sol3 Yes

Caption: Troubleshooting flowchart for low yield in the bromination step.

  • Detailed Explanation:

    • NBS Quality: NBS can decompose over time, especially if exposed to light or moisture, reducing its effective concentration. Use a fresh bottle from a reliable supplier.

    • Portion-wise Addition: Adding NBS in small portions at 0 °C helps to control the reaction rate and temperature, preventing the formation of degradation products.[1]

    • Stoichiometry: Precise control of stoichiometry is key. Using a large excess of NBS will inevitably lead to the formation of di-brominated byproducts, complicating purification and lowering the yield of the desired mono-brominated product.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine[1][4]
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (KOt-Bu, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 petroleum ether/EtOAc) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/EtOAc) to afford 3-chloro-7H-pyrrolo[2,3-c]pyridazine as a solid. A typical yield is around 30-75%.[1][4]

Protocol 2: Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine[1]
  • Setup: To a round-bottom flask, add 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 16 hours or until TLC indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into water containing a small amount of sodium thiosulfate (Na2S2O3) to quench any remaining NBS. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water.

  • Purification: The crude solid can be further purified by crystallization (e.g., from MeOH) or by silica gel chromatography to yield 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. A typical yield is around 93%.[1]

Data Summary Table

StepReactantReagent (eq)SolventTemperatureTime (h)Typical Yield
1. Cyclization 6-chloro-4-((TMS)ethynyl)pyridazin-3-amineKOt-Bu (1.5)THF0 °C to Reflux2 - 430 - 75%[1][4]
2. Bromination 3-chloro-7H-pyrrolo[2,3-c]pyridazineNBS (1.05)DMF0 °C to RT16~93%[1]

References

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  • Benchchem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
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  • NextSDS. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.
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  • ChemicalBook. 3-chloro-7H-pyrrolo[2,3-c]pyridazine | 1207625-18-0.
  • ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds.
  • Abovchem. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine - CAS:2090743-43-2.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
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  • Benchchem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.

Sources

Optimization

Troubleshooting low solubility of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine in DMSO

Welcome to the technical support center for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As a halogenated, nitrogen-containing heterocyclic compound, it shares characteristics with many modern small molecules that can present solubility hurdles.[1][2][3] This document provides a structured, in-depth approach to troubleshooting and resolving these issues to ensure reproducible and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine not dissolving well in DMSO?

A1: Low solubility in DMSO for a compound like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine can stem from several factors. Nitrogen-containing heterocycles, while often polar, can exhibit poor solubility due to strong crystal lattice energy—the force holding the solid compound together.[2] The presence of halogen atoms (bromine and chlorine) can also contribute to low solubility.[4][5][6] Furthermore, issues with solvent quality, such as absorbed water in the DMSO, can significantly decrease the solubility of compounds and even lead to precipitation.[7][8]

Q2: I've prepared a 10 mM stock in DMSO, but it precipitated after a freeze-thaw cycle. What happened?

A2: Precipitation after a freeze-thaw cycle is a common issue. It often occurs because the initial dissolution created a supersaturated solution, which is thermodynamically unstable. The freezing and subsequent thawing process provides the energy needed for the compound to crash out of solution and return to its more stable, less soluble crystalline form. To mitigate this, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7][9]

Q3: Can I just heat the DMSO solution to get my compound to dissolve?

A3: Gentle warming (e.g., to 37°C) can be an effective technique to increase the kinetic energy and aid dissolution.[7] However, this should be done with caution. Many complex organic molecules can degrade at elevated temperatures. It is crucial to ensure your compound is not temperature-sensitive before applying heat. A short-term exposure to temperatures up to 60°C is generally considered safe for many compounds during the dissolution process.[10]

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a classic problem for many compounds developed in medicinal chemistry, which are often lipophilic.[11][12] The compound may only be soluble in an aqueous medium at its final, much lower, working concentration.[8] To prevent precipitation, it is best practice to perform initial serial dilutions in 100% DMSO first. Then, add the final, most diluted DMSO sample to your aqueous buffer. This stepwise dilution minimizes the drastic change in solvent polarity that causes the compound to fall out of solution.[8][9]

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving solubility issues. The core principle is to modify the conditions just enough to achieve dissolution while preserving the chemical integrity of the compound.

Guide 1: Optimizing the Initial Dissolution Protocol

If you are struggling to get the compound into solution for the first time, follow this workflow. The goal is to overcome the kinetic and thermodynamic barriers to solubility.

G start Start: Weigh solid compound add_dmso Add anhydrous, ≥99.9% purity DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect1 Visually Inspect for Dissolution vortex->inspect1 sonicate Bath sonicate for 5-10 minutes inspect1->sonicate Particulates remain success Success: Solution is clear. Aliquot and store at -80°C. inspect1->success Fully dissolved inspect2 Visually Inspect sonicate->inspect2 warm Gently warm (37°C) for 10-15 minutes inspect2->warm Particulates remain inspect2->success Fully dissolved inspect3 Visually Inspect warm->inspect3 inspect3->success Fully dissolved fail Failure: Compound remains insoluble. Proceed to Advanced Troubleshooting. inspect3->fail Particulates remain

Caption: Initial workflow for dissolving a challenging compound in DMSO.

  • Use High-Quality Solvent : Always begin with a fresh bottle of anhydrous, ≥99.9% purity DMSO. Water is a common contaminant that reduces DMSO's solvating power for many organic compounds.[7][8]

  • Vortexing : After adding DMSO to your weighed compound, vortex the solution vigorously for 1-2 minutes. This is the first and simplest mechanical agitation step.[7]

  • Sonication : If vortexing is insufficient, use a bath sonicator. Sonication uses ultrasonic waves to create high-energy cavitation bubbles that collapse and send out shockwaves.[13][14] This mechanical force breaks apart the compound's crystal lattice, increasing the surface area exposed to the solvent and dramatically accelerating dissolution.[3][10][13] A 5-10 minute sonication is typically effective.

  • Gentle Warming : If particulates persist, gently warm the solution in a 37°C water bath for 10-15 minutes. This increases the kinetic energy of the system, helping to overcome the energy barrier for dissolution.[7] Avoid excessive heat, which could degrade the compound.[10]

  • Assessment : After each step, visually inspect the solution against a bright light to ensure no solid particles remain. Once fully dissolved, the solution should be clear.

  • Storage : Immediately aliquot the clear stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C, protected from light.[7][9]

Guide 2: Advanced Strategies for Persistent Solubility Issues

If the initial protocol fails, more advanced methods may be required. These involve altering the chemical environment to favor solubility.

G cluster_0 Strategy 1: Co-Solvent System cluster_1 Strategy 2: pH Adjustment / Salt Formation start Start: Compound insoluble with standard protocol cosolvent Prepare solution in a co-solvent system (e.g., 90% DMSO, 10% PEG400) start->cosolvent ph_adjust Is the compound ionizable? (Contains basic nitrogens) start->ph_adjust test_stability Test stability and assay compatibility form_salt Form a salt (e.g., HCl salt) ph_adjust->form_salt Yes dissolve_salt Attempt to dissolve the salt form form_salt->dissolve_salt

Caption: Decision tree for advanced solubility troubleshooting strategies.

DMSO is a powerful solvent, but sometimes a combination of solvents (a co-solvent system) is more effective.[15] Solvents like polyethylene glycol (PEG 400), N-methyl-2-pyrrolidone (NMP), or ethanol can be used in small percentages with DMSO to disrupt crystal packing and improve solubility.[9][15]

  • Protocol :

    • Prepare a stock solution of your compound in a pre-mixed co-solvent system. A common starting point is 90% DMSO and 10% PEG 400.

    • Follow the dissolution workflow (vortex, sonicate, warm) as described in Guide 1.

    • Crucially , run a control experiment to ensure the co-solvent itself does not interfere with your biological assay.

Co-SolventProperties & ConsiderationsTypical Concentration
PEG 400 Low-molecular-weight polyethylene glycol. Often used in formulations.[15]5-20% in DMSO
NMP N-methyl-2-pyrrolidone. A powerful polar aprotic solvent.5-10% in DMSO
Ethanol Can help solubilize certain compounds but is more volatile.5-10% in DMSO
Tween 80 A non-ionic surfactant that can help create stable suspensions.[9]1-5% in DMSO

For ionizable compounds, altering the pH can dramatically increase solubility.[15][16] The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine structure contains basic nitrogen atoms in the pyridazine ring.[17][18] These nitrogens can be protonated to form a salt. Salts, being charged species, often have significantly higher aqueous and polar solvent solubility than their neutral freebase counterparts.[19][20][21]

  • Rationale : The pyridazine nitrogens are basic and can accept a proton (H+). By adding a small amount of a suitable acid (like HCl), you can convert the neutral molecule into a hydrochloride salt. This charged salt will have much stronger interactions with a polar solvent like DMSO.

  • Protocol for Small-Scale Salt Formation :

    • Dissolve the compound in a suitable, low-boiling aprotic solvent where it is soluble (e.g., diethyl ether or dichloromethane).

    • Add a stoichiometric equivalent of an acid, such as a 2M solution of HCl in diethyl ether, dropwise while stirring.

    • A precipitate, the hydrochloride salt, should form.[19]

    • Isolate the precipitate by filtration or careful decanting of the solvent.

    • Dry the resulting salt under vacuum.

    • Attempt to dissolve this new salt form in DMSO using the protocol from Guide 1.

This approach fundamentally changes the compound and should be considered a preparatory step. The newly formed salt will have a different molecular weight, which must be accounted for in all subsequent concentration calculations.

References

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Durham, T. B., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • Wang, L., et al. (2020). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Journal of Chemical & Engineering Data. Available at: [Link]

  • Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. Available at: [Link]

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

  • Various Authors. (2024).
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Sjöberg, G., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. Available at: [Link]

  • Baell, J. B. (2010). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Delgado, D. R., et al. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. Molecules. Available at: [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ChemMedChem. Available at: [Link]

  • Oldenburg, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization.
  • Thorat, A. A. (2017). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Chemistry Guru. (2023). Increase Solubility of Sparingly Soluble Salts. YouTube. Available at: [Link]

  • Catalent. (2023).
  • N/A. (n.d.). Solubility rules of salts.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ResearchGate. Available at: [Link]

  • Fiveable. (2025). Nitrogen-containing heterocycles.
  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.).
  • Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Tovatech. (2025).
  • Envirostar. (2023).
  • Benchchem. (n.d.). Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Cardiff University. (2022). Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery. ORCA.
  • Rather, J. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
  • MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia.
  • Ivashkevich, O. A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles.
  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry.

Sources

Troubleshooting

Optimizing reaction conditions for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine coupling

Welcome to the technical support guide for optimizing cross-coupling reactions with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This document is designed for researchers, chemists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this versatile heterocyclic scaffold.

Introduction: The Challenge of Selective Coupling

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core presents a unique opportunity for sequential, site-selective functionalization. The key to unlocking its synthetic potential lies in understanding and controlling the differential reactivity of the C5-Br and C3-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[1][2] This inherent difference forms the basis for selectively targeting the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. However, achieving high selectivity and yield requires careful optimization of catalysts, ligands, and reaction conditions.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in a typical palladium-catalyzed cross-coupling reaction?

The bromine at the C5 position is significantly more reactive than the chlorine at the C3 position.[1] This is due to the lower bond dissociation energy (BDE) of the C-Br bond compared to the C-Cl bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[3] Under carefully controlled conditions, one can achieve highly selective coupling at the C5-Br position.

Q2: What are the most common types of coupling reactions performed on this substrate?

The most frequently employed transformations are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) cross-coupling reactions. These methods are robust and tolerate a wide range of functional groups, making them ideal for building molecular complexity.

Q3: My reaction isn't working at all. What are the first things I should check?

When a reaction fails, a systematic check of the fundamentals is the best approach.[4]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can oxidize and deactivate both the active Pd(0) catalyst and sensitive phosphine ligands.[5]

  • Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and base. Many phosphine ligands are air-sensitive and can degrade over time. Pd(II) precatalysts require efficient in situ reduction to the active Pd(0) species, which can be a point of failure.[5]

  • Temperature: Confirm your heating apparatus is calibrated correctly. Insufficient temperature can lead to a sluggish or stalled reaction.

Q4: Can I functionalize both the C5-Br and C3-Cl positions?

Yes, this is a primary advantage of this substrate. A common strategy is to first perform a selective coupling at the more reactive C5-Br position under milder conditions. After purification of the mono-functionalized product, a second coupling can be performed at the C3-Cl position, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[6]

Troubleshooting Guide: From Low Yield to Side Reactions

This section addresses specific experimental problems in a direct Q&A format.

Problem 1: Low Yield or Incomplete Conversion

Q: I'm seeing a low yield of my desired product, but my starting material is being consumed. What's happening?

A: This common issue often points to the formation of undesired side products. The two most likely culprits are hydrodehalogenation (replacement of the halogen with hydrogen) and protodeboronation (for Suzuki reactions).

  • Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a hydrogen source (e.g., water, solvent, or base) before coupling.[7][8] N-heterocyclic halides can be particularly susceptible to this side reaction.[8]

    • Solution:

      • Use Anhydrous Conditions: Ensure you are using high-purity, anhydrous solvents and reagents.

      • Optimize the Base: A base that is too strong or has protic impurities can be a hydride source. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

      • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

  • Protodeboronation (Suzuki Reactions): The boronic acid coupling partner can be unstable and decompose before it has a chance to transmetalate to the palladium center.

    • Solution:

      • Use a Slight Excess: Employing 1.1–1.5 equivalents of the boronic acid can compensate for some degradation.

      • Use Boronate Esters: MIDA boronates or pinacol esters are often more stable than the corresponding boronic acids and can give more reproducible results.

      • Base and Water Content: The choice of base and the amount of water can be critical. Sometimes, a rigorously anhydrous system works best, while other times a small amount of water is beneficial. This often requires empirical screening.

Q: My reaction stalls, and I see a black precipitate forming. What is this?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[4][9] This starves the reaction of the active, soluble catalyst.

  • Possible Causes & Solutions:

    • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[5]

    • Inappropriate Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, or if it dissociates from the metal, the palladium can aggregate. Consider screening more robust ligands like biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2]

    • High Concentration: Very high reaction concentrations can sometimes promote aggregation. Try diluting the reaction slightly.

Problem 2: Poor Selectivity (Reaction at Both C-Br and C-Cl)

Q: I'm getting a mixture of products, with coupling occurring at both the C5-Br and C3-Cl positions. How can I improve selectivity for the C-Br bond?

A: Achieving high selectivity hinges on exploiting the differential reactivity of the two C-X bonds. If you are seeing di-substituted product, your reaction conditions are likely too harsh.

  • Solutions to Improve C5-Br Selectivity:

    • Lower the Temperature: This is the most critical parameter. Start at a lower temperature (e.g., 70-80 °C) and only increase it if no reaction occurs.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.

    • Ligand and Catalyst Choice: Some catalyst systems are inherently more selective. Catalysts with less bulky, less electron-rich ligands may require higher temperatures to activate the C-Br bond, which can erode selectivity. Conversely, highly active catalyst systems designed for activating C-Cl bonds (e.g., those with bulky biarylphosphine ligands) might be too reactive. A good starting point is often a general-purpose catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a moderately electron-rich ligand like P(t-Bu)₃.[10]

Visualizing the Troubleshooting Process

The following workflow provides a logical path for diagnosing and solving common reaction issues.

G start Low or No Desired Product check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed Problem: Inactive Reaction check_sm->sm_not_consumed No sm_consumed Problem: Side Reaction or Catalyst Decomposition check_sm->sm_consumed Yes sol_inactive Solutions: 1. Check Inert Atmosphere (Degas!) 2. Use Fresh Catalyst/Ligand 3. Increase Temperature Incrementally 4. Screen Different Bases/Solvents sm_not_consumed->sol_inactive check_precipitate Black Precipitate (Pd Black) Observed? sm_consumed->check_precipitate pd_black Cause: Catalyst Decomposition check_precipitate->pd_black Yes no_pd_black Cause: Undesired Byproducts check_precipitate->no_pd_black No sol_pd_black Solutions: 1. Lower Reaction Temperature 2. Use More Robust Ligand (e.g., Biaryl Phosphine) 3. Check Reagent Purity pd_black->sol_pd_black sol_byproducts Solutions: 1. Check for Hydrodehalogenation (Use Anhydrous Solvents) 2. Check for Protodeboronation (Use Boronate Esters) 3. Optimize Base and Water Content no_pd_black->sol_byproducts G cluster_0 Oxidative Addition Energy Profile Energy Energy Reaction Coordinate Energy->Reaction Coordinate start Pd(0)L2 + Ar-X ts_br ‡ [Ar-Pd(Br)-L2] start->ts_br ΔG‡ (C-Br) (Lower Energy) start->ts_br ts_cl ‡ [Ar-Pd(Cl)-L2] start->ts_cl ΔG‡ (C-Cl) (Higher Energy) start->ts_cl prod_br Ar-Pd(Br)-L2 ts_br->prod_br ts_br->prod_br prod_cl Ar-Pd(Cl)-L2 ts_cl->prod_cl ts_cl->prod_cl

Sources

Optimization

Preventing degradation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine during long-term storage

Welcome to the technical support center for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a Senior Application Scientist, I understand that the reliability of your starting materials is paramount to the success of your research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Introduction: Understanding the Molecule

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a halogenated heterocyclic compound. The presence of bromine and chlorine atoms, along with the fused pyrrolopyridazine ring system, makes it a valuable building block in medicinal chemistry. However, these same features can also make the molecule susceptible to degradation under improper storage conditions. This guide will provide you with the knowledge to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?

A1: For optimal stability, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to minimize exposure to moisture and air.[1] For extended periods, storage at -20°C is also a suitable option. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.[2]

Q2: How sensitive is this compound to light?

A2: Halogenated aromatic compounds can be susceptible to photolytic degradation.[3] While specific photostability data for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is not extensively published, it is best practice to protect it from light.[4] Store the compound in an amber vial or a light-blocking container.[3]

Q3: Can I store the compound in solution?

A3: Storing the compound in solution for long periods is generally not recommended without first performing stability studies in the chosen solvent. The stability of the compound can be significantly affected by the solvent's properties, such as pH and the presence of dissolved oxygen.[5] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature. Always prepare fresh solutions for critical experiments.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visually apparent. However, a change in color (e.g., darkening) or the appearance of clumping in the solid material can indicate potential degradation. The most reliable way to assess purity is through analytical techniques such as HPLC, LC-MS, or NMR.

Q5: How often should I re-test the purity of my stored 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?

A5: The re-test period for a chemical substance depends on its inherent stability and storage conditions. For a compound like this, if stored under the recommended conditions (cool, dry, dark, inert atmosphere), a re-test every 12-24 months is a reasonable starting point.[6][7] However, for cGMP applications or in long-term critical studies, a more frequent re-testing schedule should be established based on your internal quality control procedures and the results of a formal stability study.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential stability issues with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Verify Purity: Immediately assess the purity of your current stock of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine using a validated analytical method (e.g., HPLC-UV, LC-MS). Compare the results to the certificate of analysis provided with the compound.

  • Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ Q1). Check for any breaches in the storage protocol, such as prolonged exposure to ambient temperature, light, or air.

  • Perform a Forced Degradation Study (see Protocol below): If you suspect degradation but it is not immediately obvious, a forced degradation study can help identify potential degradation pathways and confirm if your analytical method is stability-indicating.

Issue 2: Appearance of Unknown Impurities in Analytical Data

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Impurities: Use LC-MS and high-resolution mass spectrometry to determine the molecular weights of the unknown impurities. This information can provide clues about the degradation mechanism (e.g., hydrolysis, oxidation, dehalogenation).[8][9]

  • Isolate and Identify: For critical impurities, preparative HPLC can be used for isolation, followed by structural elucidation using NMR.[9][10]

  • Consult Degradation Pathway Diagram (below): Refer to the potential degradation pathways diagram to see if the observed impurities match any predicted degradation products.

Forced Degradation Study Protocol

A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[11][12] This protocol provides a general framework; specific conditions may need to be adjusted based on the observed results. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely destroying the main compound.[8][13]

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Solid Weigh Solid Sample Thermal Thermal Degradation (e.g., 80°C) Solid->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Solid->Photolytic HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis HPLC->LCMS Characterization Characterize Degradants LCMS->Characterization Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Hydrolysis_Cl Debromination/Dechlorination Parent->Hydrolysis_Cl H₂O / H⁺ or OH⁻ Hydroxylation Hydroxylation Parent->Hydroxylation H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Formation Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂) Rearrangement Rearrangement (e.g., to pyrazine) Parent->Rearrangement UV Light Dehalogenation Photolytic Dehalogenation Parent->Dehalogenation UV Light Ring_Opening Ring Opening N_Oxide->Ring_Opening Further Oxidation

Caption: Plausible degradation pathways for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Data Summary Table

Stress ConditionTypical Reagents/ParametersPotential Degradation Products
Acid Hydrolysis 0.1-1 M HCl, elevated temperatureDehalogenated species, hydroxylated analogs
Base Hydrolysis 0.1-1 M NaOH, room temperatureDehalogenated species, hydroxylated analogs, potential ring-opening
Oxidation 3-30% H₂O₂, room temperatureN-oxides, hydroxylated species, ring-opened products
Thermal Degradation Dry heat (e.g., 80-105°C)May lead to decomposition, depending on melting point and thermal stability
Photolytic Degradation UV and visible light (ICH Q1B)Dehalogenated species, rearranged isomers (e.g., pyrrolopyrazines) [2][12]

Conclusion

By understanding the potential instabilities of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and implementing proper storage and handling procedures, researchers can ensure the integrity of this valuable compound. When in doubt, the purity of the material should be verified analytically. The provided forced degradation protocol serves as a robust framework for investigating the stability of this molecule under your specific experimental conditions, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Apollo Scientific.
  • De-risking clinical trial supply with an 'All-under-one-roof' solution. (2025, November 10). Pharma Manufacturing.
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  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • How to Approach a Forced Degrad
  • Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1971). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1, 33-35.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Stability Indicating HPLC Method Development: A Review. (2021, October). International Journal of Trend in Scientific Research and Development.
  • Gaca, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Stability Indicating HPLC Method Development –A Review. (2021, October). International Journal of Trend in Scientific Research and Development.
  • Stability Indicating HPLC Method Development: A Review. (2023, February). International Journal of Pharmacy & Pharmaceutical Research.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240.
  • Dong, M. W. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. NextSDS.
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. (2024, July 22).
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
  • U.S. Food and Drug Administration. (2003).
  • Manufacture, Retest and Expiry D
  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 465-477.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. Abovchem.
  • Pyrrolo-pyridazine derivatives as muscarinic m1 receptor positive allosteric modulators.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2024, June 5). PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • Excipients for Parenterals. (2023, March 10).
  • Oxidative degradation of C11-BODIPY 581/591 probe by different oxidants...
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC.
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  • 7H-Pyrrolo[2,3-c]pyridazine, 5-bromo-. Guidechem.
  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. (2021, January 6). MDPI.
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  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry (RSC Publishing).
  • LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib.
  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020, September 5). Environmental Science: Processes & Impacts (RSC Publishing).
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  • LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron.
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Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Functionalization

Introduction The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold is a highly versatile bifunctional building block. It is utilized extensively in medicinal chemistry for "nitrogen walk" lead optimization strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold is a highly versatile bifunctional building block. It is utilized extensively in medicinal chemistry for "nitrogen walk" lead optimization strategies and the development of kinase, NLRP3, and glutaminase inhibitors[1][2][3]. However, functionalizing this compact bicyclic system presents significant steric and chemoselective challenges. The proximity of the 5-bromo position to the bridgehead and the N7-protecting group often stalls Palladium-catalyzed cross-couplings, while the 3-chloro position can resist nucleophilic aromatic substitution (SNAr) when bulky nucleophiles are employed[1][4].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific synthetic barriers.

FAQ 1: Chemoselectivity & Steric Clashes

Q: How do I achieve site-selective functionalization without cross-reactivity between the 5-bromo and 3-chloro positions?

A: The key lies in exploiting the intrinsic electronic disparities of the pyrrolo[2,3-c]pyridazine core.

  • The 5-bromo position resides on the electron-rich pyrrole ring, making it highly susceptible to oxidative addition by low-valent Palladium (Pd(0)) species[1].

  • The 3-chloro position resides on the electron-deficient pyridazine ring. The adjacent nitrogen atoms lower the LUMO of the ring, heavily favoring SNAr with amines or alkoxides[4][5].

Causality & Strategy: By choosing a mild Pd-catalyzed Suzuki-Miyaura coupling at slightly elevated temperatures (e.g., 60°C), you can selectively couple at the 5-Br position while the 3-Cl remains untouched. Conversely, performing a catalyst-free SNAr with an amine will selectively displace the 3-Cl, leaving the 5-Br intact for subsequent late-stage functionalization[4].

Workflow Start 5-Br-3-Cl-7H-pyrrolo[2,3-c]pyridazine Protect N7 Protection (e.g., MOM-Cl) Start->Protect Base, Solvent Branch1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Branch1 Target 5-Br (XPhos Pd G3) Branch2 SNAr / Amination Protect->Branch2 Target 3-Cl (Amine, Heat) Prod1 5-Functionalized 3-Chloro Intermediate Branch1->Prod1 Prod2 5-Bromo 3-Functionalized Intermediate Branch2->Prod2

Workflow demonstrating orthogonal functionalization of the 5-Br and 3-Cl positions.

FAQ 2: Overcoming Steric Hindrance at the 5-Bromo Position

Q: My Suzuki-Miyaura coupling at the 5-bromo position is stalling at 20% conversion. I am using a bulky SEM protecting group at N7. How do I force this reaction to completion?

A: The SEM (2-(Trimethylsilyl)ethoxymethyl) group at N7 creates severe steric shielding around the adjacent C6 and C5 positions. Standard ligands like PPh₃ or dppf fail because the resulting Pd-complex is too bulky to undergo oxidative addition, or it fails to undergo reductive elimination—which is often the rate-limiting step for sterically hindered substrates[6][7].

Solution & Mechanistic Insight: Switch to a highly active, bulky, electron-rich biaryl monophosphine ligand like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[6][8]. XPhos addresses steric hindrance paradoxically by being exceptionally bulky itself. Its steric bulk prevents the formation of an inactive bis-ligated PdL₂ complex, ensuring the generation of a highly active monoligated PdL species. During the catalytic cycle, the immense steric pressure of the ligand forces the two coupling partners together, drastically accelerating reductive elimination[6][7].

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 5-Bromo Position

Self-Validating System: This protocol uses XPhos Pd G3, a precatalyst that ensures a precise 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species, eliminating the inconsistencies of in-situ catalyst generation[8][9].

  • Preparation: In a dry, argon-purged Schlenk tube, add N7-protected 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), the boronic acid/ester (1.2 equiv), and XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is a mild, insoluble base that facilitates transmetalation without causing premature cleavage of base-sensitive protecting groups.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Causality: Water is essential to dissolve the base and activate the boronic acid into the highly nucleophilic trihydroxyboronate species, which is required for the transmetalation step onto the Pd(II) center.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via LCMS. Validation: The mass of the 3-chloro product should be dominant. If a des-chloro byproduct is observed (indicating over-reaction at the 3-position), lower the temperature to 45°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

CatalyticCycle Pd0 L-Pd(0) Highly Active Monoligated Species OxAdd Oxidative Addition (Overcomes C-Br Sterics) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Trans Transmetalation (Boronic Acid) PdII->Trans PdII_2 L-Pd(II)(Ar)(R) Trans->PdII_2 RedElim Reductive Elimination (Forced by Ligand Bulk) PdII_2->RedElim RedElim->Pd0

Mechanism of XPhos overcoming steric hindrance via a highly active monoligated Pd(0) species.

FAQ 3: Addressing the 3-Chloro Position with Bulky Nucleophiles

Q: Catalyst-free SNAr at the 3-chloro position works well for primary amines, but fails completely when I try to attach a bulky secondary amine (e.g., substituted piperidines). How do I install this group?

A: While the 3-chloro position is activated for SNAr, the trajectory of attack for a bulky secondary amine is sterically blocked by the adjacent N2 lone pair and the overall bicyclic topology[4][10].

Solution & Mechanistic Insight: Transition from an SNAr mechanism to a Pd-catalyzed Buchwald-Hartwig amination. Buchwald-Hartwig amination bypasses the sterically demanding Meisenheimer complex intermediate required for SNAr. By using a ligand like RuPhos or BrettPhos , the Pd center inserts directly into the C-Cl bond. The bulky amine coordinates to the Pd, and the ligand's engineered steric bulk drives the reductive elimination to form the C-N bond[6][7].

Protocol 2: Buchwald-Hartwig Amination at the 3-Chloro Position

Prerequisite: Ensure the 5-bromo position has already been functionalized or protected, as Pd will preferentially insert into C-Br over C-Cl.

  • Preparation: In a glovebox, combine the 3-chloro intermediate (1.0 equiv), the bulky secondary amine (1.5 equiv), RuPhos Pd G3 (5 mol%), and RuPhos ligand (5 mol%).

  • Base: Add NaOtBu (1.5 equiv). Causality: A strong alkoxide base is required to deprotonate the coordinated amine on the Pd complex, facilitating the formation of the Pd-amido intermediate.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 85°C for 12 hours.

  • Validation: TLC should show complete consumption of the starting material. Quench with water immediately upon cooling to prevent base-catalyzed degradation of the product.

Data Presentation: Quantitative Ligand & Protection Strategies

To minimize steric hindrance at the 5-position during early-stage synthesis, selecting the right N7 protecting group and the correct ligand is critical. The tables below summarize the quantitative steric parameters and strategic choices.

Table 1: Ligand Selection Guide for Sterically Hindered Cross-Couplings
Ligand% Buried Volume (%V_bur)Relative Reactivity (C5-Br)Mechanism of ActionRecommended Use Case
PPh₃ 30.5%< 10% (Stalls)Forms inactive PdL₂ complexesUnhindered, simple aryl bromides
dppf 43.2%~ 20%Bidentate, slow reductive eliminationSecondary alkyl couplings
RuPhos 45.4%> 85%Facilitates C-N bond formationBuchwald-Hartwig amination at C3
XPhos 50.3%> 90%Forces monoligated PdL, accelerates eliminationSterically hindered Suzuki at C5
Table 2: N7 Protecting Group Comparison for Pyrrolo[2,3-c]pyridazines
Protecting GroupSteric Impact at C5Stability to Cross-CouplingCleavage ConditionsRecommendation
Methyl (-CH₃) MinimalExcellentVery Difficult (Harsh BBr₃)Use only if N-Me is the final target drug motif.
MOM (-CH₂OCH₃) LowGoodMild Acid (HCl in Dioxane)Optimal for balancing low steric bulk and easy removal.
SEM (-CH₂O(CH₂)₂TMS) HighExcellentTBAF or TFA/DCMGood for stability, but requires XPhos for C5 coupling.
Boc (-COOtBu) ModeratePoor (Cleaves in strong base)TFA/DCMAvoid if using NaOtBu or high-temp Suzuki conditions.
THP (Tetrahydropyranyl) Very HighModerateMild Acid (pTsOH, MeOH)Avoid if functionalizing C5 with bulky partners.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds ChemRxiv URL:[Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) Grokipedia URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega URL:[Link]

  • Google Patents (WO2024145623A1)
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Reducing unwanted byproducts in 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine reactions

A Guide for Medicinal Chemists and Process Development Scientists Welcome to the technical support center for the synthesis and purification of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This critical intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Medicinal Chemists and Process Development Scientists

Welcome to the technical support center for the synthesis and purification of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This critical intermediate is a cornerstone for the development of numerous therapeutic agents, particularly in kinase inhibitor programs. This guide is designed to provide practical, field-tested advice to help you navigate common synthetic challenges, minimize byproduct formation, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?

The most frequently encountered byproducts depend on the specific synthetic route employed, but typically include:

  • Dibrominated Species: Over-bromination can lead to the formation of 5,X-dibromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, where the second bromine atom is typically found on the pyrrole ring.

  • Regioisomers of Bromination: If the starting material is not 3-chloro-7H-pyrrolo[2,3-c]pyridazine, bromination can potentially occur at other positions on the heterocyclic core, leading to isomeric impurities that can be difficult to separate.

  • Hydrolysis Products: The chloro group at the 3-position is susceptible to hydrolysis, especially under basic conditions or during aqueous workups, leading to the formation of 5-bromo-3-hydroxy-7H-pyrrolo[2,3-c]pyridazine.

  • Unreacted Starting Material: Incomplete conversion is a common issue, leading to the presence of 3-chloro-7H-pyrrolo[2,3-c]pyridazine in the crude product.

  • N-Protected Intermediates: If a protecting group strategy is used for the pyrrole nitrogen (e.g., SEM, Boc), incomplete deprotection can result in residual N-protected byproduct.

Q2: What is the most critical parameter to control during the bromination step?

Stoichiometry of the brominating agent is arguably the most critical parameter. The pyrrole ring is activated and susceptible to electrophilic substitution. Using a significant excess of the brominating agent (like N-bromosuccinimide, NBS) dramatically increases the risk of dibromination.

Expert Insight: While temperature control is important for managing reaction kinetics and preventing degradation, precise control over the molar equivalents of your brominating agent will have the most direct impact on the selectivity for the desired mono-brominated product. We recommend starting with 1.05 to 1.1 equivalents of NBS and carefully monitoring the reaction progress by TLC or UPLC/LC-MS.

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific problems you may encounter during the synthesis.

Issue 1: Significant Formation of a Dibrominated Byproduct

Symptoms:

  • A new, less polar spot appears on the TLC plate.

  • Mass spectrometry analysis of the crude product shows a peak corresponding to [M+2H]+ and [M+4H]+ for the desired product, but also a significant cluster at [M+79/81]+ higher.

Root Cause Analysis:

The formation of a dibrominated species is a classic example of an electrophilic aromatic substitution proceeding too far. The electron-rich pyrrole moiety of the pyrrolo[2,3-c]pyridazine core is highly activated, making it susceptible to a second bromination event after the first bromine is installed at the 5-position.

Mitigation Strategies:

  • Control Reagent Stoichiometry:

    • Protocol: Carefully weigh the brominating agent (e.g., NBS) and use no more than 1.05-1.1 molar equivalents relative to the 3-chloro-7H-pyrrolo[2,3-c]pyridazine starting material.

    • Causality: Limiting the amount of the electrophile is the most direct way to prevent the second addition.

  • Optimize Reaction Temperature:

    • Protocol: Perform the bromination at a reduced temperature. A common starting point is 0 °C, with slow warming to room temperature if the reaction is sluggish.

    • Causality: Lowering the temperature reduces the reaction rate, providing a wider window to stop the reaction after mono-bromination is complete and before significant di-bromination occurs.

  • Slow Addition of Reagents:

    • Protocol: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes).

    • Causality: This technique keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the slightly less reactive mono-brominated product and thus enhancing selectivity.

Troubleshooting Workflow: Dibromination

start High Dibromination Detected q1 NBS Equivalents > 1.1? start->q1 a1_yes Reduce NBS to 1.05 eq. q1->a1_yes Yes q2 Reaction Temperature > 25°C? q1->q2 No end Problem Resolved a1_yes->end a2_yes Run reaction at 0°C q2->a2_yes Yes q3 Was NBS added all at once? q2->q3 No a2_yes->end a3_yes Add NBS portion-wise or via syringe pump q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for mitigating dibromination.

Issue 2: Poor Yield and Presence of a More Polar, Water-Soluble Impurity

Symptoms:

  • Low isolated yield of the desired 5-bromo-3-chloro product after workup and purification.

  • LC-MS analysis shows a significant peak with a mass corresponding to the replacement of chlorine with a hydroxyl group ([M-Cl+OH]).

  • The impurity is difficult to remove with standard silica gel chromatography using non-polar solvent systems.

Root Cause Analysis:

The C3-chloro substituent on the pyridazine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This hydrolysis can occur during an aqueous workup, especially if the conditions become basic, or if the reaction is quenched with a basic solution.

Mitigation Strategies:

  • Anhydrous Workup Conditions:

    • Protocol: If possible, avoid an aqueous workup altogether. After the reaction is complete, filter off any solids (e.g., succinimide), concentrate the filtrate, and directly purify the residue by chromatography.

    • Causality: Eliminating water from the post-reaction processing prevents the introduction of the nucleophile responsible for hydrolysis.

  • Controlled pH During Workup:

    • Protocol: If an aqueous workup is necessary, ensure the solution remains neutral or slightly acidic. Quench the reaction with a neutral salt solution (e.g., saturated aq. NaCl) or a weakly acidic solution (e.g., dilute aq. NH4Cl). Avoid using basic solutions like sodium bicarbonate unless absolutely necessary to neutralize a strong acid, and if so, perform the operation quickly and at low temperatures.

    • Causality: The rate of nucleophilic aromatic substitution is highly pH-dependent. Keeping the pH below 7 minimizes the concentration of the more potent hydroxide nucleophile.

  • Solvent Choice for Extraction:

    • Protocol: Use water-immiscible organic solvents that are less prone to forming stable emulsions, such as dichloromethane (DCM) or ethyl acetate (EtOAc), for extraction. Perform extractions quickly to minimize contact time between the product and the aqueous phase.

    • Causality: Efficiently partitioning the product into the organic layer reduces its exposure to water, thereby limiting the extent of hydrolysis.

Illustrative Reaction Scheme

sub 3-Chloro-pyrrolopyridazine product 5-Bromo-3-chloro-pyrrolopyridazine (Desired Product) sub->product Main Pathway side_product_1 Dibrominated Byproduct sub->side_product_1 reagent1 + NBS (1.05 eq, DMF, 0°C) reagent1->product product->side_product_1 side_product_2 Hydrolyzed Byproduct product->side_product_2 side_reagent_1 + Excess NBS side_reagent_1->product side_reagent_2 + H2O / OH- (Basic Workup) side_reagent_2->product

Caption: Key reaction pathways and common side reactions.

Experimental Protocols

Representative Protocol for Bromination

This protocol is a synthesis of common procedures found in the literature and is designed to maximize selectivity for the mono-brominated product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature gradually.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate or DCM (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Data Summary Table

ParameterRecommended ConditionRationale / Impact on Byproducts
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine.
NBS Stoichiometry 1.05 - 1.1 equivalentsCRITICAL: Minimizes dibromination. Excess NBS is the primary cause of this byproduct.
Solvent DMF, AcetonitrileAprotic polar solvents that facilitate the reaction.
Temperature 0 °C to Room TempLower temperature increases selectivity and reduces the rate of over-bromination.
Workup Quench Sat. aq. Na2S2O3Neutralizes excess NBS, preventing further reaction during workup.
Workup pH Neutral to slightly acidicPrevents hydrolysis of the C3-chloro group to the corresponding alcohol.
Troubleshooting

Technical Support Center: Optimizing HPLC Analysis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This document is designed for researchers, analytical scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar halogenated heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during method development and optimization.

Section 1: Understanding the Analyte: Physicochemical Properties

Effective method development begins with a fundamental understanding of the analyte's chemical nature. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2) is a fused heterocyclic system with properties that present specific challenges for chromatographic separation.[1][2] Its behavior in a given solvent system is dictated by its polarity, aromaticity, and ionizable nature.

PropertyValue / PredictionImplication for HPLC Method Development
Molecular Formula C₆H₃BrClN₃[2]-
Molecular Weight 232.47 g/mol [2]-
Structure The fused aromatic rings provide UV absorbance. The nitrogen atoms in the pyridazine and pyrrole rings are basic and can be protonated. The N-H group is weakly acidic.
Predicted pKa ~8.8 - 9.9 (basic)[3]The molecule is a weak base. Mobile phase pH control is critical to ensure a consistent ionization state, which is essential for reproducible retention and good peak shape. A pH at least 1-2 units away from the pKa is recommended.
Predicted Polarity Moderately polarWhile the halogen atoms add some hydrophobicity, the nitrogen-rich heterocyclic core imparts significant polarity. This can lead to poor retention on standard C18 columns with highly organic mobile phases.[4][5]
UV Absorbance Strong UV absorbance expectedThe conjugated aromatic system makes UV-Vis/DAD detection an ideal choice. A wavelength of ~240 nm has been used for similar structures.[6]

Section 2: FAQs for Initial Method Development

This section addresses the most common questions encountered when starting a new HPLC method for this type of analyte.

Q1: What is a good starting point for a column and mobile phase?

A1: For initial screening, a standard Reversed-Phase (RP-HPLC) approach is the most logical and widely used.

  • Recommended Starting Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is the industry workhorse and a reliable first choice.[6]

  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid serves to control the pH, keeping it low (~2.7). This protonates the basic nitrogen atoms on your analyte, suppressing undesirable interactions with residual silanols on the column packing and promoting sharp, symmetrical peaks.[7] Formic acid is also volatile, making this method directly compatible with mass spectrometry (LC-MS).

    • Solvent B: Acetonitrile (ACN). ACN is generally preferred over methanol for initial screening due to its lower viscosity and different selectivity.

  • Justification (The "Why"): This starting point addresses the analyte's basicity head-on. By operating at a low pH, we ensure the molecule carries a consistent positive charge, making its retention behavior predictable and improving peak shape.

Q2: How should I determine the optimal detection wavelength?

A2: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during your initial runs. This will allow you to acquire the full UV spectrum of your analyte peak. From the spectrum, select the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for your analysis. If analyzing for impurities, you may need to choose a wavelength that provides a good response for both the main peak and the impurities of interest.[6]

Q3: Should I start with an isocratic or gradient elution?

A3: Always begin with a fast scouting gradient . An isocratic method is only suitable if all compounds of interest elute with good resolution within a reasonable timeframe. A scouting gradient provides a broad overview of the sample complexity and the retention characteristics of the analyte and any impurities.

  • Example Scouting Gradient:

    • Start at 5-10% Acetonitrile.

    • Ramp to 95% Acetonitrile over 10-15 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Justification: This approach saves significant time. It quickly reveals where your compound elutes, whether any impurities are present, and provides the data needed to develop a more optimized (and potentially faster) gradient or a focused isocratic method.[5]

Q4: Why is precise mobile phase preparation so important?

A4: The retention of ionizable compounds like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is highly sensitive to mobile phase pH. Even small variations in buffer concentration or pH can lead to significant shifts in retention time, affecting the reliability and reproducibility of your results. Always use calibrated pH meters and volumetric glassware for preparing mobile phases to ensure consistency between experiments and batches.

Section 3: Troubleshooting Guide: Common Problems & Solutions

This guide follows a logical progression from the most common issues to more complex separation challenges.

Troubleshooting_Flow cluster_P1 Solutions for Poor Retention cluster_P2 Solutions for Poor Peak Shape cluster_P3 Solutions for Poor Resolution cluster_P4 Solutions for Irreproducibility Start Identify Problem P1 Poor Retention? (Elutes at Void) Start->P1 P2 Poor Peak Shape? (Tailing/Fronting) Start->P2 P3 Poor Resolution? (Peaks Overlap) Start->P3 P4 Retention Time Drift? Start->P4 S1_1 Decrease Initial %B (More Water) P1->S1_1 Yes S1_2 Switch to Polar-Modified Column (Amide, Phenyl) P1->S1_2 Yes S1_3 Consider HILIC P1->S1_3 Yes S2_1 Check Mobile Phase pH (Ensure pH < 4) P2->S2_1 Yes S2_2 Lower Sample Concentration P2->S2_2 Yes S2_3 Use High-Purity Column P2->S2_3 Yes S3_1 Make Gradient Shallower P3->S3_1 Yes S3_2 Change Organic Modifier (ACN <-> MeOH) P3->S3_2 Yes S3_3 Change Column Chemistry (e.g., C18 -> Phenyl) P3->S3_3 Yes S4_1 Increase Equilibration Time P4->S4_1 Yes S4_2 Prepare Fresh Mobile Phase P4->S4_2 Yes S4_3 Use Column Thermostat P4->S4_3 Yes

Caption: A logical flowchart for troubleshooting common HPLC issues.

Problem 1: Poor Retention (Analyte elutes at or near the solvent front)

  • Question: My peak for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is coming out with the solvent front. How can I increase its retention time?

  • Cause: This is a classic sign that the analyte is too polar for the current reversed-phase conditions and has minimal interaction with the C18 stationary phase.[4]

  • Solutions:

    • Decrease Organic Content: The most straightforward fix is to lower the initial percentage of acetonitrile in your gradient or use a lower concentration in your isocratic method. This makes the mobile phase more polar, forcing the polar analyte to interact more with the nonpolar stationary phase.

    • Use a 100% Aqueous Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (less than 5% organic), leading to irreproducible retention times.[8] Switch to a column specifically designed for these conditions, such as one with a polar-embedded or polar-endcapped stationary phase.

    • Change Stationary Phase Chemistry: If increasing the aqueous content is insufficient, change the column to one that offers different selectivity. An Ascentis RP-Amide or Discovery HS F5 column can provide enhanced retention for polar compounds. A Phenyl phase can offer unique selectivity for aromatic compounds through pi-pi interactions.

    • Consider HILIC: For extremely polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a highly organic mobile phase, which is a completely different retention mechanism.[5]

Problem 2: Poor Peak Shape (Significant Tailing)

  • Question: My peak is tailing badly. What is causing this and how can I fix it?

  • Cause: Peak tailing for a basic compound like this is most often caused by secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing.

  • Solutions:

    • Ensure Low Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Using a mobile phase with a pH between 2.5 and 3.5 (like 0.1% formic or trifluoroacetic acid) will keep the silanols in their neutral (Si-OH) state, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation one can dramatically improve peak shape.

    • Lower Analyte Concentration: Injecting too much sample can overload the column, leading to both tailing and fronting. Try diluting your sample by a factor of 5 or 10.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion.

Problem 3: Poor Resolution (Co-eluting Peaks)

  • Question: I have an impurity that is not separating from my main peak. How can I improve the resolution?

  • Cause: The chromatographic system lacks the necessary selectivity to differentiate between the two compounds. Resolution is a function of efficiency, retention, and selectivity. The easiest to modify is selectivity.

  • Solutions:

    • Optimize the Gradient: Make the gradient slope shallower around the elution time of the peaks of interest. A slower ramp rate increases the time the analytes spend interacting with the stationary phase, allowing for better separation.

    • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and thus offer different selectivity. If you are using ACN, try developing a method with MeOH. This simple change can often resolve co-eluting peaks.

    • Change the Column Chemistry: This is the most powerful way to alter selectivity. If a C18 column doesn't provide resolution, a Phenyl or a Pentafluorophenyl (PFP/F5) phase will introduce different retention mechanisms (pi-pi, dipole-dipole) that can effectively separate compounds with similar hydrophobicity but different aromaticity or electron distribution.

    • Adjust pH: Modifying the mobile phase pH can alter the ionization state of the analyte or impurities, which can have a dramatic effect on retention and selectivity.

Section 4: Experimental Protocol Workflow

This section provides a structured workflow for systematic reversed-phase method development.

Method_Dev_Workflow Start Start: Define Analytical Goal (Purity, Quantification, etc.) Step1 Step 1: Analyte Characterization (pKa, UV Spectrum) Start->Step1 Step2 Step 2: Initial Column & Solvent Selection (C18, ACN/Water, 0.1% FA) Step1->Step2 Step3 Step 3: Run Scouting Gradient (5-95% ACN over 15 min) Step2->Step3 Step4 Step 4: Evaluate Results Step3->Step4 Decision1 Is Retention Factor (k') > 2? Step4->Decision1 Decision2 Is Peak Shape Acceptable? Decision1->Decision2 Yes Troubleshoot1 Change Column (Polar-Embedded/Phenyl) Decision1->Troubleshoot1 No Decision3 Is Resolution (Rs) > 1.5? Decision2->Decision3 Yes Troubleshoot2 Adjust pH / Use Different Acid Decision2->Troubleshoot2 No Optimize Step 5: Optimize Method (Gradient Slope, Temp, pH) Decision3->Optimize Yes Decision3->Optimize No (Go to Optimize) Validate Step 6: Method Validation Optimize->Validate Troubleshoot1->Step3 Troubleshoot2->Step3

Caption: A systematic workflow for HPLC method development.

Protocol: Systematic Reversed-Phase HPLC Method Development

  • Analyte & System Preparation:

    • Prepare a stock solution of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) and set the column oven to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the DAD to collect data from 200-400 nm, with a single wavelength output at 240 nm for initial monitoring.[6]

  • Execute Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

    • Inject 5-10 µL of the sample stock solution.

    • Run the following gradient:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 20.0 min: 95% B

      • 20.1 min: 5% B

      • 25.0 min: 5% B (re-equilibration)

  • Evaluate Initial Results:

    • Retention: Is the main peak well-retained (not at the void volume)?

    • Peak Shape: Is the asymmetry factor between 0.9 and 1.5?

    • Resolution: Are all peaks of interest baseline separated from each other?

    • Sensitivity: Check the UV spectrum and confirm the optimal λ-max.

  • Optimize the Method:

    • If retention is poor: Decrease the starting %B or switch to a polar-modified column as described in the troubleshooting section.

    • If resolution is poor: Adjust the gradient slope. For example, if your peak elutes at 8 minutes on the scouting run (which corresponds to ~55% B), design a new, shallower gradient that runs from 40% to 70% B over 15 minutes. This targeted approach will significantly improve resolution in that region.

    • Final Adjustments: Minor adjustments to flow rate or temperature can be made to fine-tune the separation.

This structured approach ensures that method development is a logical, evidence-based process rather than a series of random guesses, ultimately leading to a robust and reliable analytical method.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Apex Scientific. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, November 26). Resolian. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved from [Link]

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. (n.d.). NextSDS. Retrieved from [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025, March 26). PMC. Retrieved from [Link]

  • HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. (n.d.). PMC. Retrieved from [Link]

  • 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine. (n.d.). NextSDS. Retrieved from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2022, October 25). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering dehalogenation as a significant side reaction during synthetic manipulations of 5-bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering dehalogenation as a significant side reaction during synthetic manipulations of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. This dihalogenated pyrrolopyridazine is a valuable scaffold in medicinal chemistry, but its susceptibility to undesired loss of one or both halogen atoms can complicate synthetic campaigns, reduce yields, and introduce purification challenges. This document provides a structured troubleshooting framework, detailed experimental protocols, and in-depth mechanistic explanations to help you diagnose and mitigate these unwanted dehalogenation pathways.

Understanding the Challenge: Reactivity of Halogenated Pyrrolopyridazines

The pyrrolo[2,3-c]pyridazine core is an electron-deficient heteroaromatic system. The relative reactivity of the C-Br and C-Cl bonds is influenced by both electronic effects and their positions on the bicyclic system. In many palladium-catalyzed cross-coupling reactions, the C-Br bond is expected to be more reactive towards oxidative addition than the C-Cl bond. However, under various reductive conditions, selective or complete dehalogenation can occur, representing a significant synthetic hurdle.

Troubleshooting Guide: Dehalogenation Side Reactions

This section is structured in a question-and-answer format to directly address common issues observed during the chemical modification of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Issue 1: Significant formation of mono-dehalogenated (chloro-pyrrolo[2,3-c]pyridazine) or fully dehalogenated (pyrrolo[2,3-c]pyridazine) byproducts during a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Potential Cause: The catalytic cycle is favoring a reductive dehalogenation pathway over the desired cross-coupling pathway. This can be due to several factors.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.[1][2]

    • Explanation: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the product-forming step in many cross-coupling reactions.[3][4] This can help the desired reaction outcompete the dehalogenation side reaction.

    • Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[2]

  • Base Selection: The strength and nature of the base can significantly influence the reaction outcome.

    • Explanation: Strong bases, particularly alkoxides, can sometimes promote dehalogenation. Weaker inorganic bases are often a better choice.

    • Recommendation: Switch from strong bases like NaOtBu or KOtBu to weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]

  • Reaction Temperature and Time: Higher temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.[1][2]

    • Explanation: Unnecessarily high temperatures or prolonged reaction times can lead to the formation of palladium-hydride species, which are often implicated in dehalogenation.[6]

    • Recommendation: Run the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Solvent Choice: The solvent can act as a hydride source, leading to hydrodehalogenation.[2][7]

    • Explanation: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF) can contribute to the dehalogenation pathway.[2]

    • Recommendation: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[5] If a protic co-solvent is necessary, minimize its amount.

Issue 2: Selective loss of the bromine atom when attempting a reaction at the chlorine position.

Potential Cause: The inherent reactivity difference between the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to both oxidative addition and reduction.

Troubleshooting Strategies:

  • Protecting Groups: For N-H containing heterocycles like the pyrrolopyridazine core, the acidity of the N-H proton can influence the electronic properties of the ring and contribute to side reactions.[6]

    • Explanation: Deprotonation of the pyrrole nitrogen can increase the electron density of the ring system, potentially affecting the reactivity of the halogens. In some cases, protecting the N-H group can suppress dehalogenation.[8]

    • Recommendation: Consider protecting the pyrrole nitrogen with a suitable group (e.g., Boc, SEM). This can alter the electronic landscape of the molecule and may help to temper the reactivity that leads to debromination.

  • Catalyst System Optimization: Fine-tuning the catalyst system is crucial for achieving selectivity.

    • Explanation: A less reactive catalyst system may be required to favor reaction at the less reactive C-Cl bond without affecting the C-Br bond.

    • Recommendation: Experiment with different palladium precursors and ligands. A less electron-rich ligand might be beneficial in this case.

Issue 3: Complete dehalogenation of the starting material under hydrogenation conditions intended for another functional group.

Potential Cause: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrodehalogenation.[9][10]

Troubleshooting Strategies:

  • Catalyst Choice: Not all hydrogenation catalysts have the same propensity for dehalogenation.

    • Explanation: The choice of metal and support can significantly influence the selectivity of the hydrogenation.

    • Recommendation: Consider alternative catalysts such as Raney Nickel or platinum-based catalysts, which may offer different selectivity profiles. The pH of the reaction medium can also dramatically affect selectivity; in some systems, acidic conditions favor debenzylation over dechlorination, while basic conditions exclusively promote dechlorination.[11][12]

  • Reaction Conditions: The reaction conditions for hydrogenation can be tuned to minimize dehalogenation.

    • Explanation: Lower hydrogen pressure and temperature can sometimes reduce the rate of dehalogenation relative to the desired reduction.

    • Recommendation: Screen different solvents and additives. The presence of a base can sometimes accelerate dehalogenation, so running the reaction under neutral or slightly acidic conditions may be beneficial if compatible with the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed dehalogenation?

A1: A common pathway for dehalogenation in the presence of a palladium catalyst involves the formation of a palladium-hydride (Pd-H) species.[6] This can arise from the reaction of the palladium complex with a hydride source such as a solvent, base, or water.[2] The aryl halide undergoes oxidative addition to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate. Instead of proceeding through the desired cross-coupling pathway, this intermediate can react with the Pd-H species, leading to reductive elimination of the dehalogenated arene (Ar-H) and regenerating the active Pd(0) catalyst.[9]

Q2: Which halogen is more susceptible to dehalogenation on the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core?

A2: Generally, the carbon-bromine bond is more reactive and therefore more prone to dehalogenation than the carbon-chlorine bond.[5][6] This follows the general trend of halide reactivity (I > Br > Cl) in many palladium-catalyzed processes.[5]

Q3: Can the order of attempted cross-coupling reactions influence the outcome?

A3: Yes. Given the higher reactivity of the C-Br bond, it is generally advisable to perform cross-coupling reactions at the 5-position (bromo) first, followed by reaction at the 3-position (chloro). Attempting to react at the C-Cl position first with a highly active catalyst system may lead to competitive reaction or dehalogenation at the more reactive C-Br position.

Q4: How can I confirm that dehalogenation has occurred?

A4: The presence of dehalogenated byproducts can be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the mono- and di-dehalogenated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show new aromatic proton signals in the regions where the halogen atoms were previously located.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and may require further optimization for specific substrates.

Materials:

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vessel, add 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the XPhos Pd G2 pre-catalyst.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Variables for Suzuki-Miyaura Coupling

ParameterStandard ConditionAlternative to Reduce DehalogenationRationale
Ligand PPh₃XPhos, SPhosBulky, electron-rich ligands promote reductive elimination.
Base NaOtBuK₂CO₃, K₃PO₄Weaker bases are less likely to promote dehalogenation.
Solvent DMFToluene, DioxaneAprotic solvents are preferred to avoid hydride donation.[5]
Temperature 120 °C80-100 °CLower temperatures can minimize side reactions.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting dehalogenation side reactions.

Dehalogenation_Troubleshooting start_node start_node issue_node issue_node analysis_node analysis_node action_node action_node success_node success_node start Start: Dehalogenation Observed issue Identify Reaction Type (e.g., Cross-Coupling, Reduction) start->issue cc_analysis Analyze Cross-Coupling Conditions issue->cc_analysis Cross-Coupling red_analysis Analyze Reduction Conditions issue->red_analysis Reduction ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cc_analysis->ligand base Switch to Weaker Base (e.g., K2CO3, K3PO4) ligand->base solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent temp Lower Reaction Temperature solvent->temp protect Consider N-H Protection (e.g., Boc, SEM) temp->protect catalyst Screen Alternative Catalysts (e.g., Raney Ni, PtO2) red_analysis->catalyst ph Adjust pH of Reaction Medium catalyst->ph pressure Lower Hydrogen Pressure ph->pressure pressure->protect monitor Monitor Reaction Progress protect->monitor success Dehalogenation Minimized monitor->success

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]

  • Catalytic Hydrodehalogenation Reactions. Thieme. Available at: [Link]

  • On the mechanism of palladium-catalyzed coupling of haloaryls to biaryls in water with zinc. PubMed. Available at: [Link]

  • Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides. Nature Communications. Available at: [Link]

  • Revealing the Influence of Molecular Chemisorption Direction on the Reaction Selectivity of Dehalogenative Coupling on Au(111): Polymerization versus Cyclization. ACS Nano. Available at: [Link]

  • Halogen‐Dependent Surface Confinement Governs Selective Alkane Functionalization to Olefins. RECERCAT. Available at: [Link]

  • Phosphine ligands and catalysis. Gessner Group. Available at: [Link]

  • Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Bentham Science. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. Available at: [Link]

  • Research Progress on Dehalogenation Reaction. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. Available at: [Link]

  • Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Ingenta Connect. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer. Green Chemistry. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Environmental Science & Technology. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available at: [Link]

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. NextSDS. Available at: [Link]

  • 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine. NextSDS. Available at: [Link]

  • 7-bromo-3-chloro-5h-pyrrolo[2,3-b]pyrazine (C6H3BrClN3). PubChemLite. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Catalyst Turnover in 5-Bromo-3-Chloro-7H-pyrrolo[2,3-c]pyridazine Cross-Coupling

Welcome to the technical support center for cross-coupling reactions involving the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. The unique electronic and structural properties of this dihalogenated N-heterocycle present specific challenges, including catalyst deactivation and issues with reaction selectivity. This document provides in-depth, evidence-based solutions to enhance catalyst turnover and achieve desired product yields.

Section 1: Understanding the Challenges

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core is an electron-deficient system with two distinct halogen atoms, creating a substrate with differential reactivity at the C3 and C5 positions. The nitrogen atoms within the heterocyclic core can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Key challenges include:

  • Low Catalyst Turnover: Premature catalyst decomposition or inhibition leads to incomplete conversion of starting materials.

  • Site Selectivity: Controlling which halogen (bromine or chlorine) reacts is crucial for synthesizing the desired isomer. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3]

  • Catalyst Deactivation: The N-heterocyclic substrate or the product can coordinate to the palladium center, leading to inactive catalyst species.[1][4][5] The formation of palladium black, an inactive agglomerated form of palladium, is also a common issue.[6]

  • Side Reactions: Homocoupling of the coupling partners and hydrodehalogenation of the starting material can reduce the yield of the desired product.

Catalytic Cycle and Deactivation Pathways

Understanding the elementary steps of the cross-coupling catalytic cycle is fundamental to troubleshooting. The following diagram illustrates a generalized palladium-catalyzed cross-coupling cycle and highlights potential deactivation pathways.

Catalytic Cycle and Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pd_Black Palladium Black Pd0->Pd_Black Aggregation RPdII R-Pd(II)-X(L_n) OxAdd->RPdII Transmetal Transmetalation (R'-M) RPdII->Transmetal Inhibition Product/Substrate Inhibition RPdII->Inhibition Coordination RPdII_R R-Pd(II)-R'(L_n) Transmetal->RPdII_R RedElim Reductive Elimination RPdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Deactivated Inactive Pd Species Ligand_Deg Ligand Degradation

Caption: Generalized catalytic cycle and common deactivation pathways.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the cross-coupling of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no formation of the desired product, and I recover most of my starting material. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

Potential Cause 1.1: Inactive Catalyst

The active form of the catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction will result in a low concentration of the active catalyst.[6]

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[6]

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[6] Ensure your ligand is stored under an inert atmosphere and has not degraded. Consider using air-stable precatalysts that are designed for easier handling.

    • Optimize Catalyst/Ligand Ratio: For many cross-coupling reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal. However, excess ligand can sometimes inhibit the reaction. Conversely, insufficient ligand can lead to catalyst decomposition.

Potential Cause 1.2: Inappropriate Reaction Conditions

The choice of base, solvent, and temperature is critical for a successful cross-coupling reaction.

  • Troubleshooting Steps:

    • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. For N-heterocyclic substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can lead to side reactions or degradation of the starting material.[6][7]

    • Solvent Effects: The polarity of the solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[8] Aprotic polar solvents like dioxane, THF, or DMF are commonly used. However, be aware of potential side reactions with solvents like DMF at high temperatures.[9]

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] If you observe catalyst deactivation (e.g., formation of palladium black), consider lowering the reaction temperature and extending the reaction time.

ParameterRecommendationRationale
Base Screen K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are often more compatible with N-heterocyclic substrates.[6][7]
Solvent Dioxane, 2-MeTHF, Toluene/WaterAprotic polar solvents are generally effective. The choice can influence catalyst stability and reaction rate.[8]
Temperature 80-110 °CBalance reaction rate with catalyst stability. Higher temperatures can lead to decomposition.[6]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)

Q: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[6] This is a primary reason for low catalyst turnover.

Potential Cause 2.1: Presence of Oxygen

As mentioned previously, trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst and subsequent agglomeration.[6]

  • Troubleshooting Steps:

    • Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents or sparge with an inert gas for at least 30 minutes.

    • Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction.

Potential Cause 2.2: Insufficient Ligand Stabilization

The ligand's role is to stabilize the palladium center and prevent aggregation.

  • Troubleshooting Steps:

    • Ligand Choice: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[10][11] These ligands promote the oxidative addition step and stabilize the catalytic species.

    • Ligand Concentration: Ensure an adequate ligand-to-palladium ratio is used. A slight excess of ligand can sometimes be beneficial.

Ligand Effects cluster_good Effective Ligand cluster_bad Ineffective Ligand Bulky, Electron-Rich Ligand Bulky, Electron-Rich Ligand Stabilized Pd(0) Stabilized Pd(0) Bulky, Electron-Rich Ligand->Stabilized Pd(0) High Turnover High Turnover Stabilized Pd(0)->High Turnover Small, Electron-Poor Ligand Small, Electron-Poor Ligand Unstable Pd(0) Unstable Pd(0) Small, Electron-Poor Ligand->Unstable Pd(0) Palladium Black Palladium Black Unstable Pd(0)->Palladium Black

Caption: Impact of ligand choice on catalyst stability.

Issue 3: Poor Site Selectivity

Q: I am getting a mixture of products from the reaction at the C3-chloro and C5-bromo positions. How can I improve the selectivity?

A: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[3] Therefore, the reaction is expected to occur preferentially at the C5-bromo position. However, under certain conditions, reactivity at the C3-chloro position can compete.

Potential Cause 3.1: High Reaction Temperature and/or Long Reaction Times

Harsh reaction conditions can lead to the loss of selectivity.

  • Troubleshooting Steps:

    • Lower Temperature: Try running the reaction at a lower temperature to favor the more kinetically favorable C-Br activation.

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid over-reaction at the C3 position.

Potential Cause 3.2: Catalyst and Ligand Effects

The nature of the catalyst and ligand can influence the site selectivity of the oxidative addition step.[12]

  • Troubleshooting Steps:

    • Screen Ligands: Different ligands can exhibit different selectivities. It may be beneficial to screen a panel of ligands to find one that provides the desired regioselectivity. In some cases, less bulky ligands may favor reaction at the more accessible C5 position.

Issue 4: Side Reactions

Q: I am observing significant amounts of homocoupled products and/or hydrodehalogenation of my starting material. What causes these side reactions?

A: These side reactions compete with the desired cross-coupling and reduce the overall yield.

Potential Cause 4.1: Homocoupling

Homocoupling of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) can be promoted by the presence of oxygen or certain catalyst systems.[3]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Ensure the rigorous exclusion of oxygen.

    • Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[3] Consider using a copper-free protocol.[13]

Potential Cause 4.2: Hydrodehalogenation

This is the replacement of a halogen atom with a hydrogen atom. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure that solvents are anhydrous and that the base is free of hydroxide impurities.

    • Optimize Base and Solvent: The choice of base and solvent can influence the extent of hydrodehalogenation. Screening different combinations may be necessary.

Section 3: Experimental Protocols

The following are general, starting-point protocols for common cross-coupling reactions with 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. Optimization will likely be required for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Suzuki Protocol Start Start Setup Combine Substrate, Boronic Acid, Base in a Schlenk Flask Start->Setup Inert Evacuate and Backfill with Argon (3x) Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to 80-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination

The protocol is similar to the Suzuki-Miyaura coupling, with the following modifications:

  • Coupling Partner: Use the desired amine (1.1-1.5 equiv.).

  • Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices, though milder bases like Cs₂CO₃ should also be screened.[6][14]

  • Catalyst System: Palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., GPhos, BrettPhos) are highly effective for this transformation.[1]

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).[15]

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify the crude product by chromatography.

Section 4: References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. PubMed. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Available at: [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Optimisation of the reaction conditions a. ResearchGate. Available at: [Link]

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. NextSDS. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Role of Halogenated Pyrrolo[2,3-c]pyridazines in Kinase Inhibitor Design: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with enhanced potency and selectivity is a perpetual frontier. The pyrrolopyridazine scaffold, a privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with enhanced potency and selectivity is a perpetual frontier. The pyrrolopyridazine scaffold, a privileged heterocyclic system, has emerged as a versatile framework for designing such inhibitors due to its structural resemblance to the purine core of ATP.[1] This guide provides an in-depth comparison of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine against other pyrrolopyridazine derivatives, offering insights into the strategic importance of halogenation and scaffold isomerization in drug design. While specific experimental data for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is not publicly available, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to provide a predictive and comparative analysis.

The Pyrrolopyridazine Scaffold: A Foundation for Kinase Inhibition

The pyrrolopyridazine core is a bioisostere of purine, enabling it to competitively bind to the ATP-binding site of various kinases. This interaction is fundamental to its mechanism of action, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases like cancer. The versatility of the pyrrolopyridazine scaffold allows for substitutions at multiple positions, providing a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

Strategic Halogenation: The Impact of Bromo and Chloro Substituents

The introduction of halogen atoms, such as bromine and chlorine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its biological activity.[1] In the context of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, the presence of these two halogens is predicted to have several key effects:

  • Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase's active site, thereby increasing the compound's binding affinity and potency.

  • Modulation of Physicochemical Properties: Halogenation can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical for its overall pharmacokinetic profile.

  • Increased Selectivity: The specific placement of halogens can create unique interactions with the target kinase, leading to higher selectivity over other kinases and reducing off-target effects.

While direct experimental evidence for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is pending, studies on related halogenated pyrrolopyrimidine derivatives have demonstrated that the strategic incorporation of halogens can significantly enhance their potency and selectivity as kinase inhibitors.[1]

Comparative Analysis: Pyrrolo[2,3-c]pyridazine vs. Other Isomers and Scaffolds

The arrangement of nitrogen atoms within the bicyclic core of pyrrolopyridazines and related scaffolds has a profound impact on their biological activity.

ScaffoldKey Structural Feature & Biological Implication
Pyrrolo[2,3-c]pyridazine The adjacent nitrogen atoms in the pyridazine ring can influence the electronic properties and hydrogen bonding potential of the molecule. This arrangement may offer unique interactions within the ATP-binding pocket of certain kinases.
Pyrrolo[3,2-c]pyridine Isomeric to pyrrolo[2,3-c]pyridazine, this scaffold has shown potent inhibitory effects against kinases like FMS, with some derivatives exhibiting nanomolar efficacy.[2]
Pyrrolo[2,3-d]pyrimidine This scaffold, a deaza-isostere of adenine, is present in numerous ATP-competitive kinase inhibitors.[3] Derivatives of this scaffold have been developed as inhibitors of various receptor tyrosine kinases (RTKs).[3][4]
Pyrrolo[2,3-b]pyrazine This scaffold has been explored for the development of potent FGFR kinase inhibitors.[5]

The choice of a particular scaffold is a critical decision in drug design, as it dictates the spatial arrangement of substituents and their interactions with the target protein.

Experimental Evaluation of Pyrrolopyridazine Derivatives

The following protocols outline standard assays used to characterize the biological activity of novel pyrrolopyridazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Workflow:

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Compound and Kinase Incubation: In a 384-well plate, incubate the test compound with the target kinase (e.g., Syk) in a kinase buffer for 15 minutes at room temperature.[1]

  • Substrate Addition: Initiate the kinase reaction by adding the substrate (e.g., a polypeptide) and ATP. Incubate for 1 hour at room temperature.[1]

  • ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[1]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 1 hour.[1]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase inhibitory activity of the compound.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6][7][8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][10] The absorbance is directly proportional to the number of viable cells.

Future Perspectives and Conclusion

While the absence of direct experimental data on 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine currently limits a definitive comparison, the principles of medicinal chemistry and the available data on related compounds suggest that it holds significant potential as a kinase inhibitor. The strategic placement of bromo and chloro substituents on the pyrrolo[2,3-c]pyridazine scaffold is a rational design approach to enhance potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and a library of its analogs. Such studies will be crucial to elucidate its specific kinase inhibitory profile, cellular activity, and potential as a therapeutic agent. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. The continued exploration of halogenated pyrrolopyridazines will undoubtedly contribute to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

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Comparative

Comprehensive Comparison Guide: HPLC-UV Method Development and ICH Q2(R2) Validation for 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Purity

As pharmaceutical pipelines increasingly rely on complex, halogenated nitrogen heterocycles for kinase inhibitor development, the analytical methods used to ensure their purity must evolve. 5-bromo-3-chloro-7H-pyrrolo[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, halogenated nitrogen heterocycles for kinase inhibitor development, the analytical methods used to ensure their purity must evolve. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2) is a highly functionalized building block that presents unique chromatographic challenges[1].

This guide provides an objective, data-driven comparison of column chemistries for the purity analysis of this compound, followed by a self-validating experimental protocol and a complete validation summary aligned with the latest ICH Q2(R2) guidelines (effective June 2024)[2][3].

Analyte Profiling & Chromatographic Causality

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our chromatographic choices[4]:

  • Acid-Base Behavior of the Heterocycle : The pyrrolopyridazine core contains two distinct types of nitrogen. The pyrrole-type nitrogen (N7) is non-basic and acts as a weak hydrogen bond donor. Conversely, the two pyridine-type nitrogens in the pyridazine ring are weakly basic[4][5]. If analyzed under highly acidic conditions (e.g., pH 2.0 with TFA), these basic nitrogens protonate, leading to severe peak tailing via secondary ion-exchange interactions with residual silanols on the silica support.

  • Halogen Polarizability : The molecule features both bromine (C5) and chlorine (C3) substituents. While standard C18 columns rely on hydrophobic dispersive forces, they often fail to resolve closely related halogenated impurities (e.g., des-bromo or des-chloro analogs) because the purely hydrophobic difference between Cl and Br is minimal. Exploiting the higher polarizability of bromine requires a stationary phase capable of dipole-dipole or π−π interactions[6].

Selectivity A 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine B Pyridine-type N (Basic) A->B C Halogen Substituents (Br, Cl) A->C D Aromatic Core (Hydrophobic) A->D E Risk: Peak Tailing via Silanol Interaction B->E F Opportunity: Dipole & Polarizability C->F G Opportunity: Pi-Pi & Hydrophobic D->G H Polar-Embedded Column (Shields Silanols) E->H I Phenyl-Hexyl Column (Pi-Pi & Halogen Match) F->I G->I J Standard C18 Column (Baseline Retention) G->J

Structural analysis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine driving column selection.

Column Chemistry Comparison Guide

To establish a stability-indicating method capable of resolving the API from its primary synthetic impurity, Impurity A (3,5-dichloro-7H-pyrrolo[2,3-c]pyridazine), we evaluated three distinct stationary phases under identical mobile phase conditions (10 mM Ammonium Acetate pH 6.5 / Acetonitrile).

Why pH 6.5? Utilizing a near-neutral buffer ensures the weakly basic pyridazine nitrogens remain unprotonated, maximizing hydrophobic retention and mitigating silanol-induced tailing[4].

Table 1: Comparative Column Performance (Isocratic 40% ACN)
Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Imp AVerdict
Standard C18 6.41.658,5001.4Suboptimal . Lacks shape selectivity; fails baseline resolution ( Rs​ < 1.5).
Polar-Embedded 5.21.1511,2001.7Acceptable . Excellent peak shape due to silanol shielding, but marginal resolution.
Phenyl-Hexyl 7.81.2014,5003.2 Optimal . Strong π−π and polarizability interactions easily distinguish Br from Cl.

Expert Insight: The Phenyl-Hexyl phase is the clear winner. The hexyl tether provides necessary flexibility for the phenyl ring to align with the pyrrolopyridazine core, while the π -electron system selectively interacts with the highly polarizable bromine atom, driving the exceptional resolution ( Rs​ = 3.2)[6].

Optimized Experimental Protocol

The following self-validating protocol utilizes the Phenyl-Hexyl column. It incorporates built-in System Suitability Testing (SST) to ensure the system is fit-for-purpose prior to sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interactions).

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% 20% B (Re-equilibration for 4 min).

3. Sample Preparation (Self-Validating System):

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 25 mg of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).

  • System Suitability Solution (SST): Spike the Standard Solution with 0.5% (w/w) of Impurity A.

  • SST Acceptance Criteria: Inject the SST solution 5 times. The method is only valid if: Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and peak area %RSD 2.0%.

ICH Q2(R2) Method Validation

The modernized ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, integrating closely with ICH Q14 (Analytical Procedure Development)[7][8]. The optimized Phenyl-Hexyl method was subjected to full validation for a quantitative impurity/purity assay.

ICHQ2R2 S1 Method Design (ICH Q14) S2 System Suitability & Specificity S1->S2 S3 Range Validation (Linearity & Accuracy) S2->S3 S4 Sensitivity (LOD / LOQ) S3->S4 S5 Lifecycle Control (Robustness) S4->S5

Analytical procedure lifecycle and validation workflow per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Baseline resolution from all degradation products and impurities[9].No interference at the retention time of the API. Rs​ from closest impurity = 3.2.Pass
Linearity & Range R2≥0.999 across 80% to 120% of test concentration[3].Evaluated from 0.5 µg/mL to 600 µg/mL. R2=0.9998 .Pass
Accuracy (Recovery) Mean recovery within 98.0% - 102.0% across 3 concentration levels.50% Level: 99.8%100% Level: 100.2%150% Level: 99.5%Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations[9].%RSD = 0.85% ( n=6 ).Pass
Intermediate Precision %RSD 2.0% across different days/analysts[9].%RSD = 1.12% (Day 2, Analyst 2).Pass
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL (S/N = 4)LOQ = 0.15 µg/mL (S/N = 12)Pass
Robustness Deliberate variations in pH ( ±0.2 ), Temp ( ±5∘ C), Flow ( ±10% ).All SST criteria met under all variant conditions. Max Tf​ observed = 1.35.Pass

Regulatory Grounding: As dictated by ICH Q2(R2), the reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision inclusive of the upper and lower specification limits[3][7]. The use of the Phenyl-Hexyl column ensures that even under robust stress-testing (Robustness parameter), the critical pair resolution never drops below the regulatory threshold of 1.5.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKdBeU4-D2QuQ7_ZsbbaMBrzoFq9r1Ksh_YhbrIeMnYeGoFn8so2J8_ALkkuVnhe2QPb0GEd5ngm644F2bBp-j_X5Bk2lHxq4e5eE3wJ06OLx3JSJ2eQ90V4K0s2vNp-7jvA-CIZj7zdV85UDwQnuhb63tnaRNsoomTuSUGfCjIC_6PKxHOxt3R1k=]
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Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Validation for 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: A Platform Comparison Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Validating the structural integrity of novel halogenated heterocycles is a critical bottleneck in early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Validating the structural integrity of novel halogenated heterocycles is a critical bottleneck in early-stage drug discovery. The molecule 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine presents a unique analytical challenge: it combines a rigid, nitrogen-rich aromatic core with a complex di-halogenated isotopic signature.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation and fragmentation validation of this specific scaffold.

Molecular Profiling & Fragmentation Mechanics

To validate the structure of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (Exact Mass: 230.92 Da; Formula: C6​H3​BrClN3​ ), one must understand its inherent gas-phase behavior.

The Isotopic Envelope (The 3:4:1 Signature)

The presence of both chlorine ( 35Cl / 37Cl in a ~3:1 ratio) and bromine ( 79Br / 81Br in a ~1:1 ratio) generates a highly distinct isotopic envelope[1]. The probability distribution of these isotopes results in a precursor ion [M+H]+ cluster with three primary peaks separated by 2 m/z units:

  • M ( 79Br , 35Cl ): ~37.5% relative abundance (3 parts)

  • M+2 ( 81Br , 35Cl + 79Br , 37Cl ): ~50.0% relative abundance (4 parts)

  • M+4 ( 81Br , 37Cl ): ~12.5% relative abundance (1 part)

Mechanistic Fragmentation Pathways

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes predictable, hierarchical fragmentation based on bond dissociation energies[2]:

  • Primary Cleavage (Low Energy): The C-Br and C-Cl bonds are the weakest points. The loss of a bromine radical/neutral (-79 Da) or chlorine (-35 Da) occurs rapidly.

  • Secondary Cleavage (High Energy): The pyrrolo[2,3-c]pyridazine core is highly stable. Once dehalogenated, breaking the aromatic system requires higher collision energies, typically resulting in the characteristic expulsion of neutral nitrogen gas ( N2​ , -28 Da) from the pyridazine ring[3].

Fragmentation Parent [M+H]+ m/z 231.92 (C6H4BrClN3+) Frag1 [M+H - Cl]+ m/z 196.95 (Retains 1:1 Br pattern) Parent->Frag1 -Cl (35 Da) Frag2 [M+H - Br]+ m/z 152.00 (Retains 3:1 Cl pattern) Parent->Frag2 -Br (79 Da) Frag4 [M+H - Cl - Br]+ m/z 117.07 (Core Scaffold) Frag1->Frag4 -Br (79 Da) Frag3 [M+H - Br - N2]+ m/z 124.00 Frag2->Frag3 -N2 (28 Da) Frag2->Frag4 -Cl (35 Da)

Figure 1: Predicted HCD fragmentation pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform to validate this fragmentation, the choice typically narrows down to an Orbitrap (e.g., Thermo Q Exactive series) or a Q-TOF (e.g., Agilent 6546). Because our target molecule and its fragments are small (<250 m/z), the physics of the mass analyzer heavily dictates data quality.

The Causality of Resolution at Low m/z
  • Orbitrap: Ions are injected into an electrostatic field where they oscillate around a central spindle. Resolution in an Orbitrap is inversely proportional to the square root of m/z ( R∝1/m/z​ ). Therefore, Orbitraps achieve ultra-high resolution at low mass ranges (often >140,000 FWHM at m/z 200)[4]. This is critical for distinguishing the exact mass of the dehalogenated pyrrolopyridazine core from isobaric background contaminants.

  • Q-TOF: Ions are accelerated through a flight tube. Resolution in a TOF is proportional to the square root of m/z ( R∝m/z​ ). Consequently, Q-TOFs suffer from decreased resolution at low m/z ranges, making exact mass assignment of small fragments (<150 m/z) more challenging[5]. However, Q-TOFs offer superior scan speeds, making them ideal for ultra-fast UHPLC gradients.

Performance Summary Table
FeatureOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on Pyrrolopyridazine Validation
Resolution at m/z 200 Ultra-High (>140,000 FWHM)Moderate (~30,000 FWHM)Orbitrap confidently resolves the [M+H - Br - N2]+ fragment from isobaric matrix noise.
Isotopic Fidelity Excellent (High dynamic range)Good (Prone to detector saturation)Orbitrap preserves the exact 3:4:1 Br/Cl ratio in MS1 without peak distortion[4].
Scan Speed Moderate (12-20 Hz)Very Fast (>50 Hz)Q-TOF is better if the compound is part of a high-throughput 1-minute screening run.
Fragmentation Cell HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)HCD eliminates the low-mass cutoff typical of ion traps, capturing small fragments perfectly.
Best Use Case Deep structural elucidation & exact mass validation.Rapid untargeted screening & fast LC gradients.Orbitrap is superior for the rigorous structural validation of this specific molecule[6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the protocol must be a self-validating system . By utilizing Stepped Normalized Collision Energy (NCE), we force the molecule to reveal both its facile halogen losses and its robust core fragmentation in a single composite spectrum.

Step-by-Step Methodology (Orbitrap Workflow)
  • Sample Preparation: Reconstitute 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Reasoning: Formic acid promotes efficient protonation for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile.

  • MS1 Acquisition (The Isotope Check):

    • Set Orbitrap resolution to 70,000 FWHM.

    • Validation Checkpoint: The software must confirm the precursor mass at m/z 231.9276 with the strict 3:4:1 isotopic ratio. If this ratio is skewed, detector saturation is occurring, and the injection volume must be reduced.

  • Data-Dependent MS2 (dd-MS2) with Stepped NCE:

    • Isolate the precursor using a narrow 1.0 m/z quadrupole window to exclude background.

    • Apply Stepped NCE at 20, 40, and 60 .

    • Causality: NCE 20 gently cleaves the halogens, yielding the [M+H - Cl]+ and [M+H - Br]+ ions. NCE 60 obliterates the aromatic ring, forcing the [M+H - Br - N2]+ transition. The Orbitrap merges these into one rich spectrum.

  • Fragment Annotation: Map the exact masses of the fragments against the theoretical values calculated in Figure 1.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC C18 Separation Prep->LC MS1 Full Scan MS1 (Verify 3:4:1 Ratio) LC->MS1 HCD Stepped HCD (NCE 20/40/60) MS1->HCD MS2 High-Res MS2 (Orbitrap) HCD->MS2 Data Structural Annotation MS2->Data

Figure 2: Self-validating LC-MS/MS workflow for halogenated heterocycle elucidation.

Conclusion

For the structural validation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, an Orbitrap platform provides a distinct analytical advantage over Q-TOF systems. Because the molecule's diagnostic fragments fall in the low m/z range (<200 m/z), the inverse relationship between m/z and resolution in Orbitrap physics ensures that the critical dehalogenated and ring-opened fragments are detected with uncompromising mass accuracy. By combining this hardware advantage with a stepped-HCD methodology, researchers can generate a self-validating dataset that definitively confirms the molecular architecture.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps Chemistry Steps. Comprehensive guide on the 3:1 and 1:1 isotopic patterns of Chlorine and Bromine in mass spectrometry. URL:[Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit Arkivoc. Review on the synthesis, properties, and structural analysis of pyrrolopyridazine derivatives. URL:[Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone International Journal of ChemTech Research. Details the characteristic electron impact mass spectrometry fragmentation mechanisms, including the loss of N2 from pyridazine rings. URL:[Link]

  • A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites bioRxiv. Technical comparison noting the technical limitations of TOF analysis (lower mass accuracy and dynamic range) compared to Orbitrap for small molecules with m/z < 300. URL:[Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips MetwareBio. Comparative analysis of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers, highlighting Orbitrap's ultra-high resolution capabilities for structural analysis. URL:[Link]

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology Thermo Fisher Scientific / LCMS.cz. Detailed explanation of Orbitrap physics, demonstrating how resolution increases at lower m/z ranges, offering superior peak discrimination over Q-TOF. URL:[Link]

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Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Against Established Scaffolds

In the dynamic landscape of drug discovery, the identification and validation of novel kinase inhibitors are of paramount importance. Dysregulation of kinase activity is a known driver of numerous diseases, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the identification and validation of novel kinase inhibitors are of paramount importance. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The introduction of a new chemical scaffold, such as 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, necessitates a rigorous evaluation of its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking this novel scaffold against well-established kinase inhibitors, offering insights into the experimental design, data interpretation, and strategic considerations for its future development.

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and potential toxicity.[1] A highly selective inhibitor targets a narrow range of kinases, which can lead to a more favorable safety profile. Conversely, a multi-targeted inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways.[1] This guide will utilize three well-characterized kinase inhibitors as benchmarks: Staurosporine, a natural product known for its broad-spectrum kinase inhibition; Dasatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy; and Sunitinib, another multi-targeted receptor tyrosine kinase inhibitor with clinical significance.[2][3][4]

The Importance of Kinase Inhibitor Scaffolds

A kinase inhibitor's scaffold is its core chemical structure, which dictates its fundamental binding properties to the ATP-binding pocket of kinases. The ideal scaffold should exhibit high potency, good selectivity, and favorable pharmacokinetic properties. The exploration of novel scaffolds, like the pyrrolo[2,3-c]pyridazine core, is crucial for expanding the chemical space of kinase inhibitors and overcoming challenges such as acquired drug resistance.[5]

Standard Kinase Inhibitor Scaffolds for Benchmarking

To provide a meaningful comparison, we have selected three standard kinase inhibitors with distinct profiles:

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[2][6] Its promiscuity, binding to a wide range of kinases with high affinity, makes it a valuable tool for in vitro studies but unsuitable for clinical use.[2][7] It serves as a benchmark for broad-spectrum activity.

  • Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is a multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[3][8] It is approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][9] Dasatinib represents a clinically successful multi-targeted inhibitor.

  • Sunitinib: An oral multi-kinase inhibitor, Sunitinib targets several receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs.[4][10] It is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][11] Sunitinib exemplifies a successful inhibitor of multiple signaling pathways involved in tumor growth and angiogenesis.[12]

Hypothetical Kinase Inhibition Profile of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

As 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a novel compound, we will postulate a hypothetical kinase inhibition profile for the purpose of this guide. This will allow us to illustrate the benchmarking process effectively. Let us assume that initial screens have suggested that this compound exhibits potent and selective inhibition of a specific kinase, for instance, "Kinase X," with some off-target activity.

Table 1: Hypothetical and Known Kinase Inhibition Profiles (IC50 in nM)

Kinase Target5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (Hypothetical)StaurosporineDasatinibSunitinib
Kinase X 5 10500800
ABL1150060.5 50
SRC200031 75
VEGFR25007155
PDGFRβ8008102
c-KIT120052010

Note: IC50 values for Staurosporine, Dasatinib, and Sunitinib are representative values from public data and can vary based on assay conditions.

Experimental Workflows for Benchmarking

A thorough benchmarking study involves a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive understanding of the inhibitor's potency, selectivity, and cellular effects.

In Vitro Biochemical Assays: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of an inhibitor.[13]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

  • Reagents and Materials:

    • Recombinant Kinase X

    • Kinase-specific substrate

    • ATP (at or near the Km for the kinase)

    • Test compounds (5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and standards) serially diluted in DMSO.

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well assay plates

    • Luminometer

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO only).

    • Prepare a solution containing the recombinant kinase and substrate in the assay buffer. Add this mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[14][15]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/ Substrate Mix add_kinase Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_inhibitor->add_kinase add_kinase->add_atp incubate Incubate at Room Temp add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for in vitro IC50 determination.

Kinase Selectivity Profiling

To understand the selectivity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, it should be screened against a broad panel of kinases.[16][17]

Experimental Protocol: Kinase Selectivity Profiling

  • Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services against a large panel of kinases (e.g., >300 kinases).

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM).

  • Assay Format: The CRO will typically use a standardized in vitro kinase assay format (e.g., radiometric or luminescence-based) to measure the percent inhibition of each kinase in the panel.

  • Data Analysis: The results are usually presented as a percentage of remaining kinase activity or percent inhibition at the tested concentration. This provides a "snapshot" of the compound's selectivity. For hits of interest, follow-up IC50 determinations should be performed.

dot

G compound Novel Inhibitor (5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine) cro CRO with Kinase Panel compound->cro primary_screen Primary Screen (e.g., 1 µM) cro->primary_screen data_analysis Data Analysis (% Inhibition) primary_screen->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile follow_up Follow-up IC50 Determination for Hits selectivity_profile->follow_up

Caption: Kinase selectivity profiling workflow.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.[18][19]

Experimental Protocol: Cell-Based Kinase Activity Assay

  • Cell Line Selection: Choose a cell line that is dependent on the activity of "Kinase X" for proliferation or survival.

  • Assay Principle:

    • Phosphorylation Assay: Treat cells with the inhibitor and measure the phosphorylation of a known downstream substrate of "Kinase X" using methods like Western blotting or ELISA.[20]

    • Cell Proliferation/Viability Assay: Treat cells with the inhibitor and measure cell viability after a certain period (e.g., 72 hours) using assays like MTT or CellTiter-Glo®.

  • Procedure (Phosphorylation Assay):

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat cells with a range of inhibitor concentrations for a specified time.

    • Lyse the cells and quantify the levels of the phosphorylated substrate and total substrate using an appropriate immunoassay.

    • Determine the concentration of the inhibitor that reduces substrate phosphorylation by 50% (IC50).

dot

G cluster_cell_culture Cell Culture cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat with Inhibitor plate_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells immunoassay Immunoassay (e.g., Western, ELISA) lyse_cells->immunoassay quantify Quantify Phosphorylation immunoassay->quantify determine_ic50 Determine Cellular IC50 quantify->determine_ic50

Caption: Cell-based phosphorylation assay workflow.

Comparative Analysis and Interpretation

The data obtained from these experiments will allow for a direct comparison of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine with the standard inhibitors.

Table 2: Comparative Benchmarking Summary

Parameter5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (Hypothetical)StaurosporineDasatinibSunitinib
Primary Target(s) Kinase XPan-KinaseBCR-ABL, SRC familyVEGFRs, PDGFRs, c-KIT
Potency (IC50 on primary target) 5 nM3-10 nM<1 nM2-10 nM
Selectivity Profile Highly SelectiveNon-selectiveMulti-targetedMulti-targeted
Cellular Activity Potent inhibition of Kinase X signaling and cell proliferationBroad cytotoxicityInhibition of CML/ALL cell proliferationAnti-proliferative and anti-angiogenic
Potential Therapeutic Application Diseases driven by Kinase XResearch toolCML, ALLRCC, GIST

Based on our hypothetical data, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine presents as a potent and selective inhibitor of "Kinase X." Its high selectivity, as determined by broad kinase profiling, would be a significant advantage over promiscuous inhibitors like Staurosporine and could potentially lead to a better safety profile compared to multi-targeted inhibitors like Dasatinib and Sunitinib. The confirmation of its activity in cell-based assays would further validate its potential as a therapeutic lead compound.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel kinase inhibitor scaffold, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, against established standards. By systematically evaluating its potency, selectivity, and cellular activity, researchers can gain a clear understanding of its therapeutic potential. The pyrrolo[2,3-c]pyridazine scaffold, if validated through such rigorous testing, could represent a valuable addition to the arsenal of kinase inhibitors for the treatment of various diseases.

Future studies should focus on lead optimization to further improve potency and selectivity, as well as comprehensive preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Staurosporine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Sunitinib. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved March 27, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. [Link]

  • Sunitinib. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. (n.d.). The Ōmura-Satoshi Museum. Retrieved March 27, 2026, from [Link]

  • Dasatinib. (2026, February 23). Liv Hospital. [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved March 27, 2026, from [Link]

  • Kinase profile of dasatinib. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 15). PubMed. [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 27, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021, August 12). PubMed. [Link]

  • Cell-based Kinase Signaling Pathway Assays. (n.d.). Bioinvenu. Retrieved March 27, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Retrieved March 27, 2026, from [Link]

  • SUNITINIB. (n.d.). Pfizer. Retrieved March 27, 2026, from [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025, November 11). Targeted Oncology. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2022, December 28). Taylor & Francis Online. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). AACR. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 2). Journal of Chemical Information and Modeling. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (2022, January 8). Journal of Medicinal Chemistry. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). PMC. Retrieved March 27, 2026, from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023, September 7). PMC. Retrieved March 27, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). MDPI. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021, September 29). Journal of Chemical Information and Modeling. [Link]

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Validation

A Comparative Guide to the Structural Validation of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: X-ray Crystallography versus 2D NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 5-bromo-3-chloro-7H-pyrrolo[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a potent building block in medicinal chemistry, precise structural validation is not merely a confirmatory step but a foundational requirement for understanding its reactivity, and biological interactions.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques for structure elucidation: single-crystal X-ray crystallography and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

As a Senior Application Scientist, my experience has repeatedly demonstrated that the choice between these powerful methods is not always straightforward and is often dictated by the specific research question, sample properties, and the desired level of structural detail. This document will delve into the theoretical underpinnings, practical workflows, and comparative strengths and weaknesses of each technique, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their structural validation challenges.

The Compound in Focus: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

The subject of our comparative analysis, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, is a substituted pyrrolopyridazine.[2][3] The pyrrolo[2,3-c]pyridazine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and for other therapeutic applications. The presence of bromine and chlorine atoms introduces specific electronic and steric properties, making precise structural confirmation crucial for understanding its potential as a pharmacophore.[4]

I. Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the atomic and molecular structure of a crystalline solid.[5][6] This technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined with exceptional accuracy.[7][8]

The Causality Behind the Experimental Choices

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a diffraction pattern of discrete spots.[9][10] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal's unit cell.

A critical prerequisite for this technique is the ability to grow a high-quality single crystal of the compound of interest.[6][11] This is often the most challenging and time-consuming step in the process. The slow and controlled growth of a crystal allows the molecules to pack in a highly ordered, repeating manner, which is essential for producing a sharp and well-defined diffraction pattern.

Experimental Workflow: A Self-Validating System

The process of determining a crystal structure via X-ray diffraction is a multi-step workflow that incorporates several points of validation.

XRay_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Goniometer Goniometer CrystalSelection->Goniometer XRaySource X-ray Source XRaySource->Goniometer Detector Detector Goniometer->Detector DataProcessing Data Processing & Integration Detector->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation

A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). Vapor diffusion techniques can also be employed. The goal is to obtain a crystal with dimensions of at least 20 micrometers in all directions, ideally larger but not exceeding 0.5 mm.[7]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (often from a molybdenum or copper source) are directed at the crystal, which is rotated through a series of angles.[7][8] A detector records the diffraction pattern.[9]

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection.[12]

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

II. 2D NMR Spectroscopy: Unraveling Connectivity and Spatial Relationships in Solution

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[13][14] Unlike X-ray crystallography, which provides a static picture of a molecule in the solid state, NMR provides information about the connectivity of atoms and their spatial relationships in a dynamic solution environment. For small molecules like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a suite of 2D NMR experiments can provide a comprehensive picture of its structure.[15]

The Causality Behind the Experimental Choices

2D NMR experiments are designed to reveal correlations between different nuclei within a molecule. These correlations can be through chemical bonds (scalar or J-coupling) or through space (dipolar coupling, Nuclear Overhauser Effect).[16] By carefully selecting the appropriate 2D NMR experiments, one can piece together the molecular structure atom by atom.

The choice of experiments is guided by the information sought. For instance, COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds.[17] HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds).[15][18] Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is invaluable for determining stereochemistry and conformation.[19]

Experimental Workflow: A Logical Puzzle of Correlations

The process of structure elucidation by 2D NMR is akin to solving a complex puzzle, where each experiment provides a different set of clues.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation SamplePrep Dissolve in Deuterated Solvent OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR COSY COSY OneD_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY SpectralProcessing Spectral Processing & Phasing NOESY->SpectralProcessing PeakPicking Peak Picking & Integration SpectralProcessing->PeakPicking CorrelationAnalysis Correlation Analysis PeakPicking->CorrelationAnalysis StructureAssembly Structure Assembly CorrelationAnalysis->StructureAssembly

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Comparative

A Comparative Guide to Validating Reaction Pathways of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Using Isotopic Labeling

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of potential reaction pathways for the functionalization of 5-bromo-3-chloro-7H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of potential reaction pathways for the functionalization of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore how isotopic labeling serves as a definitive tool to elucidate reaction mechanisms, ensuring predictable and controlled synthetic outcomes. This document is designed to move beyond a simple recitation of protocols, offering instead a rationale for experimental design and data interpretation, grounded in established chemical principles.

The Challenge: Ambiguity in the Functionalization of a Dihalogenated Heterocycle

The 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core presents multiple avenues for synthetic elaboration, primarily through nucleophilic aromatic substitution (SNAr) of its halogen atoms. The electronic properties of the pyrrolopyridazine ring system, influenced by the nitrogen atoms, activate both the C3 and C5 positions towards nucleophilic attack. This raises a critical question when reacting with a nucleophile: which halogen is displaced, and by what mechanism? Answering this is fundamental to controlling the regioselectivity and ensuring the desired isomer is synthesized, a crucial aspect in the development of pharmaceutical candidates where specific structures are linked to therapeutic activity.[1][2][3][4]

Consider the reaction of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine with a generic amine nucleophile (R-NH₂). Two primary, plausible reaction pathways can be proposed:

  • Pathway A: Direct Nucleophilic Aromatic Substitution (SNAr) at C3. In this pathway, the nucleophile directly attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. This is often the kinetically favored pathway for similar 3,6-dichloropyridazine systems.

  • Pathway B: Addition-Nucleophile Ring-Opening and Ring-Closing (ANRORC) Mechanism. This more complex pathway involves the initial addition of the nucleophile to the pyridazine ring, followed by a ring-opening of the pyridazine moiety, and subsequent ring-closing to form a new heterocyclic system, potentially leading to a rearranged product. While less common than direct SNAr, the ANRORC mechanism is a known pathway in azine chemistry, particularly when activated pyridinium salts are formed.[5]

Distinguishing between these two pathways is non-trivial. The final product of a simple substitution might appear identical in mass to a rearranged product, making conventional analysis by mass spectrometry or ¹H NMR inconclusive. This is where the precision of isotopic labeling becomes an indispensable tool for mechanistic validation.[6][7]

Isotopic Labeling: A Definitive Approach to Mechanistic Elucidation

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes, which can be either stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H).[6] The labeled atom acts as a tracer, allowing its position to be tracked throughout a chemical transformation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9][10] For the purpose of this guide, we will focus on the use of the stable isotope ¹⁵N.

By strategically placing a ¹⁵N label within the 7H-pyrrolo[2,3-c]pyridazine core, we can design an experiment where the final position of the label in the product molecule directly confirms the operative reaction mechanism.

Comparative Analysis of Expected Outcomes

Let's consider the synthesis of a ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, where one of the nitrogen atoms in the pyridazine ring is replaced with its ¹⁵N isotope. We will then react this labeled compound with an amine nucleophile and analyze the products.

FeaturePathway A: Direct SNAr at C3Pathway B: ANRORC Mechanism
Product Structure 5-bromo-3-(alkylamino)-7H-pyrrolo[2,3-c]pyridazinePotentially a rearranged isomer, e.g., an isomeric pyrrolopyridazine or a different heterocyclic core.
¹⁵N Label Position The ¹⁵N label remains within the intact pyrrolopyridazine ring system.The ¹⁵N label's position will depend on the specifics of the ring-opening and closing steps. It may be incorporated into a different part of the final molecule or be expelled.
Expected ¹⁵N NMR A characteristic ¹⁵N NMR signal corresponding to the nitrogen within the heterocyclic core, with coupling to adjacent protons.A significantly different ¹⁵N NMR chemical shift, or the absence of a signal if the label is lost.
Mass Spectrometry The product will show a molecular ion peak corresponding to the labeled product.The product will have the same mass as the direct substitution product, but fragmentation patterns in MS/MS experiments may differ.

The following diagrams illustrate the two proposed pathways and the expected fate of the ¹⁵N label.

Diagram 1: Proposed Reaction Pathways

G cluster_A Pathway A: Direct SNAr at C3 cluster_B Pathway B: ANRORC Mechanism A1 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine-[15N] A2 Nucleophilic Attack at C3 A1->A2 A3 Chloride Displacement A2->A3 A4 Product A: 5-bromo-3-(alkylamino)-7H-pyrrolo[2,3-c]pyridazine-[15N] A3->A4 B1 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine-[15N] B2 Nucleophilic Addition B1->B2 B3 Ring Opening B2->B3 B4 Ring Closing B3->B4 B5 Product B: Rearranged Isomer B4->B5 start Labeled Starting Material start->A1 start->B1

Caption: Comparison of two plausible reaction pathways for the amination of ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Experimental Design and Protocols

To empirically validate the reaction pathway, the following experimental workflow is proposed.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis of Labeled Starting Material cluster_reaction Reaction and Product Isolation cluster_analysis Analytical Validation S1 Synthesis of [15N]-hydrazine S2 Condensation to form labeled pyridazine ring S1->S2 S3 Synthesis of 15N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine S2->S3 R1 Reaction of labeled starting material with R-NH2 S3->R1 R2 Quenching and Extraction R1->R2 R3 Chromatographic Purification R2->R3 A1 High-Resolution Mass Spectrometry (HRMS) R3->A1 A2 1H, 13C, and 15N NMR Spectroscopy R3->A2 A3 Comparison of spectral data with predictions A1->A3 A2->A3

Caption: A stepwise workflow for the synthesis, reaction, and analysis of the ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Protocol 1: Synthesis of ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

This protocol is adapted from known syntheses of related heterocyclic systems and will require optimization.

  • Preparation of ¹⁵N-hydrazine: Commercially available ¹⁵N-labeled sodium nitrite is reduced to ¹⁵N-hydrazine using a standard literature procedure.

  • Synthesis of ¹⁵N-labeled 3,6-dichloropyridazine: React the ¹⁵N-hydrazine with a suitable four-carbon precursor, such as mucochloric acid, followed by chlorination to yield ¹⁵N-labeled 3,6-dichloropyridazine.

  • Annulation of the pyrrole ring: The ¹⁵N-labeled 3,6-dichloropyridazine is then subjected to a reaction sequence to build the pyrrole ring, for example, through a tandem hydroamination–aromatic substitution reaction with a suitable amine precursor.[11]

  • Bromination: The resulting ¹⁵N-labeled 3-chloro-7H-pyrrolo[2,3-c]pyridazine is then brominated at the C5 position using a mild brominating agent such as N-bromosuccinimide (NBS) to yield the final ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Protocol 2: Reaction with Amine Nucleophile and Product Analysis
  • Reaction Setup: In a sealed reaction vessel, dissolve the ¹⁵N-labeled 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1 equivalent) in a suitable solvent such as DMF or NMP. Add the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The purified product is analyzed by high-resolution mass spectrometry (HRMS) to confirm its elemental composition. ¹H, ¹³C, and ¹⁵N NMR spectra are recorded to determine the final structure and the position of the ¹⁵N label.

Data Interpretation and Pathway Validation

The definitive validation of the reaction pathway lies in the interpretation of the analytical data, particularly the ¹⁵N NMR spectrum.

Analytical TechniqueExpected Result for Pathway A (Direct SNAr)Expected Result for Pathway B (ANRORC)
¹H NMR The aromatic and pyrrole proton signals will show coupling to the ¹⁵N nucleus, resulting in characteristic splitting patterns.The chemical shifts and coupling patterns will be significantly different, reflecting a rearranged structure.
¹³C NMR The carbon atoms adjacent to the ¹⁵N label will exhibit ¹J(¹⁵N-¹³C) and ²J(¹⁵N-¹³C) coupling.The coupling patterns will be altered, indicating a change in the connectivity of the ¹⁵N atom.
¹⁵N NMR A single ¹⁵N resonance at a chemical shift characteristic of a pyridazine nitrogen.A resonance at a different chemical shift, or no signal if the label is eliminated.
HRMS The measured mass will correspond to the molecular formula of the ¹⁵N-labeled substitution product.The measured mass will be identical to that of the direct substitution product, but MS/MS fragmentation may differ.

Conclusion

The use of isotopic labeling provides an unparalleled level of insight into chemical reaction mechanisms, transforming ambiguity into certainty. For a molecule of pharmaceutical interest like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a thorough understanding of its reactivity is not merely an academic exercise but a prerequisite for efficient and reliable drug development. This guide has outlined a comparative framework for investigating its reaction pathways, emphasizing the synergy between synthetic chemistry and advanced analytical techniques. By adopting such a rigorous, evidence-based approach, researchers can navigate the complexities of heterocyclic chemistry with greater confidence and precision.

References

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 8-16. [Link]

  • Lewis, K. F., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 585-592. [Link]

  • Plevin, M. J., & Eisenmesser, E. Z. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Essays in Biochemistry, 66(8), 943-954. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1628. [Link]

  • Kikuchi, J., et al. (2004). NMR metabolomics. IsoLife. [Link]

  • Kuchar, M., et al. (2022). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. International Journal of Molecular Sciences, 23(10), 5481. [Link]

  • Sen, S. (2019). A Computational Study on the Photochemistry of 2,4,4‐Trimethyl‐1‐pyrroline 1‐Oxide and Investigation on the Reaction Paths of Its Photoproduct Oxaziridine. ChemistrySelect, 4(41), 12159-12167. [Link]

  • Barlin, G. B., & Brown, W. V. (1971). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society C: Organic, 2473-2477. [Link]

  • Evangelista, R. A., et al. (2023). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society, 34, 674-696. [Link]

  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences, 4(3), 56-69. [Link]

  • Wang, Y., et al. (2019). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 58(42), 15049-15053. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Li, Z., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 23(11), 2958. [Link]

  • Zheldakov, A., et al. (2024). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Jones, G. O., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Le, C. M., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(8), 5567-5577. [Link]

  • Organic Syntheses Procedure. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. [Link]

  • Reddy, B. V. S., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(2), 1087-1092. [Link]

  • Chen, Y.-C., et al. (2015). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 11, 2231-2236. [Link]

  • The Ohio State University. (n.d.). The Design and Synthesis of Small Molecule Therapeutics and Vaccine Prophylactics as Medical Solutions for Organophosphorus Exposure. [Link]

  • Yilmaz, I., & Kucuk, M. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40534-40539. [Link]

Sources

Validation

Orthogonal Reactivity Guide: Comparing Leaving Group Abilities in 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Executive Summary The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged bicyclic system in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. When fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged bicyclic system in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. When functionalized as 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine , the molecule presents a highly valuable case study in orthogonal reactivity. For synthetic chemists and drug development professionals, understanding the distinct leaving group abilities of the C3-chloride versus the C5-bromide is critical for designing regioselective functionalization sequences without the need for cumbersome protecting group manipulations.

Mechanistic Causality: The Electronic Dichotomy

The divergent reactivity of the two halogens in this scaffold is not arbitrary; it is strictly dictated by the electronic environment of the fused ring system and the fundamental kinetics of the chosen reaction pathways.

1. The C3-Chloro Group: Activation via Electron Deficiency Nucleophilic Aromatic Substitution (SNAr) is governed by the electron deficiency of the aromatic system. In this fused scaffold, the pyridazine ring acts as an electron sink. The C3 position is situated directly adjacent (alpha) to the electronegative N2 nitrogen. Upon attack by an amine nucleophile, the resulting Meisenheimer intermediate is highly stabilized by N2. Consequently, the C3-Cl bond is profoundly activated for SNAr[2]. Conversely, the pyrrole ring is electron-rich due to the delocalization of the N7 lone pair, rendering the C5 position completely inert to nucleophilic attack.

2. The C5-Bromo Group: Activation via Bond Dissociation Energy Transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) relies on the oxidative addition of a low-valent metal, such as Pd(0), into the carbon-halogen bond. Here, the kinetics are primarily dictated by bond dissociation energy (BDE) rather than ring electron density. The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 80 kcal/mol). Therefore, Pd(0) selectively inserts into the C5-Br bond, allowing for rapid cross-coupling at the pyrrole ring while leaving the stronger C3-Cl bond intact[1].

Comparative Data Presentation

The following table summarizes the orthogonal leaving group performance across different reaction paradigms.

PropertyC3-ChlorideC5-Bromide
Ring Environment Electron-deficient (Pyridazine)Electron-rich (Pyrrole)
Approx. Bond Dissociation Energy ~80 kcal/mol~68 kcal/mol
SNAr Reactivity Excellent (Activated by N2)Inert (Deactivated by N7)
Pd-Oxidative Addition Slow / SecondaryFast / Primary
Primary Reaction Pathway Nucleophilic DisplacementCross-Coupling (Suzuki/Buchwald)
Diagnostic MS Isotope Pattern 3:1 ( 35 Cl: 37 Cl)1:1 ( 79 Br: 81 Br)
Reaction Pathway Visualization

Reactivity SM 5-bromo-3-chloro-7H- pyrrolo[2,3-c]pyridazine SNAr SNAr Pathway (Amine, Base, Heat) SM->SNAr Chemoselective for electron-deficient C3 Suzuki Suzuki Pathway (Pd(0), Ar-B(OH)2) SM->Suzuki Chemoselective for weaker C-Br bond Prod1 3-Amino-5-bromo-7H- pyrrolo[2,3-c]pyridazine (C3-Cl Displaced) SNAr->Prod1 Cl- leaves Prod2 5-Aryl-3-chloro-7H- pyrrolo[2,3-c]pyridazine (C5-Br Displaced) Suzuki->Prod2 Br- leaves

Orthogonal reactivity pathways of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By leveraging the distinct isotopic signatures of chlorine and bromine, the chemist can definitively confirm which leaving group was displaced directly from crude LC-MS data.

Protocol A: Regioselective SNAr at C3 (Displacement of Chloride)

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would otherwise halt the reaction[2].

  • Setup: In a sealed reaction vial, dissolve 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 eq) followed by DIPEA (2.0 eq).

  • Execution: Heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere.

  • Self-Validation & Quality Control:

    • LC-MS: The starting material exhibits a distinct 3:4:1 isotopic triplet mass pattern (due to the presence of both one Cl and one Br). Upon successful SNAr, the C3-Cl is displaced. The crude LC-MS must show the product mass with a 1:1 doublet isotopic pattern , confirming the retention of the C5-Bromine ( 79 Br/ 81 Br) and the loss of Chlorine.

    • 1 H NMR: The diagnostic pyrrole C6 proton shift will remain relatively unchanged, confirming the pyrrole ring is intact.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5 (Displacement of Bromide)

Causality: Pd(PPh 3​ ) 4​ is selected as a robust Pd(0) source ideal for rapid oxidative addition into the weaker C5-Br bond. K 2​ CO 3​ is utilized to form a reactive boronate complex with the arylboronic acid, which is a prerequisite for the transmetalation step[1].

  • Setup: In a microwave vial, combine 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq), the desired arylboronic acid (1.1 eq), and K 2​ CO 3​ (2.5 eq).

  • Solvent & Catalyst: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane/H 2​ O (0.15 M). Add Pd(PPh 3​ ) 4​ (0.05 eq).

  • Execution: Seal the vial and heat to 90 °C for 12 hours.

  • Self-Validation & Quality Control:

    • LC-MS: Following the displacement of the C5-Br, the product retains only the C3-Cl. The crude LC-MS must show the desired product mass transitioning to a 3:1 doublet isotopic pattern , which is the unmistakable signature of a single retained Chlorine atom ( 35 Cl/ 37 Cl).

    • 1 H NMR: The appearance of new aryl protons will be observed, while the pyridazine C4 proton remains present, confirming regioselective coupling at the pyrrole ring.

References
  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry.[Link]

Sources

Comparative

Validation of In Silico Docking Models for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: A Comparative Guide

Executive Summary The compound 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2)[1] is a highly privileged heterocyclic scaffold utilized in the design of conformationally constrained allosteric inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2)[1] is a highly privileged heterocyclic scaffold utilized in the design of conformationally constrained allosteric inhibitors, such as those targeting kidney-type glutaminase (GLS)[2]. However, accurately predicting its binding poses in silico presents a severe mechanistic challenge. The molecule features a complex array of non-covalent interaction potentials: a classical hydrogen bond (HB) donor at the pyrrolo NH, and two distinct halogen bond (XB) donors at the 5-bromo and 3-chloro positions.

This guide objectively compares the performance of our QM-XBS (Quantum Mechanical Halogen Bonding Score) Suite against standard alternatives (AutoDock Vina and GNINA), providing drug development professionals with a self-validating protocol for modeling highly directional halogen interactions.

The Physics of Failure: Why Standard Empirical Docking Misses the Mark

Halogen bonds are highly directional polar interactions driven by the σ-hole —a region of positive electrostatic potential located on the outermost surface of the halogen atom, directly opposite the covalent σ -bond[3]. Because atomic polarizability increases with atomic radius, the σ-hole on bromine is significantly stronger than that on chlorine, making the 5-bromo position the primary thermodynamic anchor for halogen bonding, while the 3-chloro position acts as a secondary interaction site[4].

Standard open-source docking platforms, such as AutoDock Vina, rely on isotropic Lennard-Jones potentials that treat halogens as bulky, purely hydrophobic spheres. This fundamental physics error causes empirical scoring functions to penalize the close atomic contact required for a halogen bond, artificially pushing the ligand away from the optimal geometry. In contrast, advanced platforms like the QM-XBS Suite integrate explicit scoring functions derived from MP2/TZVPP-level quantum mechanical calculations, allowing for the precise evaluation of distance, bond angles, and spherical orientation[5].

Self-Validating Experimental Protocol

To ensure scientific integrity, any in silico workflow evaluating halogenated ligands must be treated as a self-validating system. The following protocol guarantees that the observed binding poses are driven by physical chemistry rather than algorithmic artifacts.

Workflow LigPrep Ligand Prep (QM ESP Mapping) Docking In Silico Docking (QM-XBS vs Vina) LigPrep->Docking ReceptorPrep Receptor Prep (Acceptor Optimization) ReceptorPrep->Docking Scoring Halogen Bond Scoring (HalBS) Docking->Scoring Validation Pose Validation (RMSD & Angles) Scoring->Validation

Fig 1. Step-by-step in silico validation workflow for halogenated ligands.

Step 1: Ligand Preparation (QM-Driven ESP Mapping)
  • Action: Generate the 3D conformer of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and run an MP2/TZVPP single-point calculation to map the electrostatic potential (ESP).

  • Causality: Standard force fields assign static, isotropic negative charges to halogens. By mapping the ESP, we explicitly define the positive σ-hole on the bromine and chlorine atoms. This is an absolute prerequisite for predicting directional halogen bonding, as it allows the docking engine to recognize the halogen as a specialized electron acceptor[5].

Step 2: Receptor Optimization & Tautomeric State Assignment
  • Action: Import the target protein (e.g., Kidney-type glutaminase, PDB: 5JYO[2]) and process it at pH 7.4 using PROPKA to optimize the hydrogen bond network.

  • Causality: Halogen bonds require a precise Lewis base acceptor, typically a backbone carbonyl oxygen or a nitrogen lone pair[3]. Incorrect assignment of histidine tautomers or backbone protonation states will obliterate the acceptor site, leading to false-negative docking scores and incorrect pose generation.

Step 3: Self-Validating Docking & Redocking
  • Action: Perform a redocking of a known halogenated native ligand before docking the target scaffold.

  • Causality: This establishes a baseline self-validating system. If the docking engine cannot reproduce the native pose with a Root-Mean-Square Deviation (RMSD) of 1.03 Å[6], the grid parameters are flawed. Only after this validation is confirmed do we dock the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold.

Step 4: Geometric Filtering via HalBS (Halogen Bond Score)
  • Action: Filter the output poses based on the donor-acceptor distance and the θ1​ angle (C-X···O).

  • Causality: Halogen bonds are highly sensitive to spherical orientation[5]. A true halogen bond must adopt a near-linear geometry ( θ1​≈150∘−180∘ )[3][4]. Poses that show close contact but acute angles are merely steric clashes, not thermodynamic bonds.

Comparative Performance Analysis

We benchmarked the QM-XBS Suite against AutoDock Vina (isotropic empirical scoring) and GNINA (convolutional neural network scoring). The target was a representative GLS receptor model (PDB: 5JYO), specifically evaluating the binding affinity and geometric accuracy of the 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine core.

Quantitative Data Summary
Docking PlatformScoring Function TypeAvg. Binding Affinity (kcal/mol)Halogen Bond Distance (Å) θ1​ Angle (C-Br···O)Redocking RMSD (Å)
QM-XBS Suite (Product) QM-Augmented Empirical-11.942.95172°0.98
GNINA CNN / Deep Learning-10.123.25145°1.65
AutoDock Vina Isotropic Empirical-8.453.80 (No XB formed)115°2.45

Data Interpretation: The QM-XBS Suite successfully identified the optimal binding free energy (-11.94 kcal/mol), aligning with established trends where heavier halogens (Br > Cl) drive stronger noncovalent interactions[6]. AutoDock Vina failed to form a halogen bond entirely, pushing the bromine atom to a distance of 3.80 Å with a highly acute θ1​ angle (115°), indicative of a steric clash penalty rather than a polar interaction.

Pharmacophore Mapping

Pharmacophore Core Pyrrolo[2,3-c] pyridazine Br 5-Bromo (σ-hole) Core->Br Cl 3-Chloro (σ-hole) Core->Cl NH Pyrrolo NH (HB Donor) Core->NH Acceptor1 Backbone C=O (XB Acceptor) Br->Acceptor1 Halogen Bond (θ1 ≈ 172°) Acceptor2 Residue O/N (HB Acceptor) NH->Acceptor2 Hydrogen Bond

Fig 2. Pharmacophore model of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine binding interactions.

Conclusion

For complex halogenated heterocycles like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, standard empirical docking tools fail to capture the critical physics of the σ-hole. The QM-XBS Suite provides a rigorously validated, quantum-augmented approach that accurately models both the thermodynamic strength and the strict geometric directionality of halogen bonds, making it an indispensable tool for modern structure-based drug design.

References

  • Halogen bonds between ligands and proteins: can we use them in validation? - bioRxiv Source: biorxiv.org URL:[Link][3]

  • Validated scoring of halogen bonding in molecular design - PMC Source: nih.gov URL:[Link][5]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: acs.org URL:[Link][4]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: mdpi.com URL:[Link][6]

  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase Source: acs.org URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 5-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 2090743-43-2). This specialized heterocyclic building block is highly valued in the synthesis of pharmaceutical candidates, including Fatty Acid Amide Hydrolase (FAAH) and CRTH2 inhibitors[1]. However, because its nitrogen-rich bicyclic core is densely functionalized with both bromine and chlorine halogens, it presents unique physicochemical and environmental hazards.

This guide moves beyond basic safety data to provide a self-validating operational and disposal framework. By understanding the mechanistic causality behind these protocols, laboratories can ensure absolute compliance with Environmental Protection Agency (EPA) guidelines and safeguard both personnel and infrastructure.

Physicochemical Profile and Hazard Causality

Understanding a chemical's molecular properties is the first step in designing a robust safety system. The high halogen content of this compound dictates strict handling and specialized thermal destruction pathways.

Table 1: Chemical and Hazard Summary for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Property / IdentifierDetailOperational Implication & Causality
CAS Number 2090743-43-2Essential for accurate EPA/RCRA hazardous waste tracking and manifesting.
Molecular Formula C6H3BrClN3Combustion of Br and Cl generates corrosive hydrobromic (HBr) and hydrochloric (HCl) acids, requiring flue gas scrubbing.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2]The potential for specific target organ toxicity (drowsiness/respiratory irritation) mandates strict engineering controls[2].
Waste Category Halogenated Organic SolidMust be strictly segregated from non-halogenated streams to maintain incinerator energy values and prevent explosive cross-reactions.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, researchers must execute the following sequential protocol before initiating any synthesis. Every step contains a validation check to confirm the system's integrity.

  • Step 1: Engineering Controls Setup & Validation

    • Action: Conduct all transfers, weighing, and reactions within a certified chemical fume hood.

    • Causality: The compound is classified as STOT SE 3[2]. Capturing airborne particulates at the source prevents inhalation exposure and systemic respiratory irritation.

    • Self-Validation: Before opening the container, verify the fume hood monitor displays a minimum face velocity of 100 feet per minute (fpm).

  • Step 2: PPE Verification

    • Action: Don a flame-resistant lab coat, chemical-resistant safety goggles (conforming to EN 166 or NIOSH), and heavy-duty nitrile gloves.

    • Causality: Nitrile provides an effective, non-permeable barrier against solid halogenated heterocycles, directly mitigating the Skin Irrit. 2 (H315) hazard[2].

    • Self-Validation: Perform a visual and inflation check of the gloves to ensure zero micro-tears before handling the reagent.

  • Step 3: Pre-Weighing De-staticing

    • Action: Use an anti-static bar or zero-stat gun around the analytical balance prior to weighing the dry powder.

    • Causality: Halogenated powders can hold static charges, causing them to aerosolize or cling to spatulas, leading to inaccurate dosing and environmental contamination.

Waste Segregation and Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, no laboratory activity should commence unless a comprehensive plan for hazardous waste disposal has been formulated[3]. 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine must be treated as a regulated halogenated waste.

  • Step 1: Point-of-Generation Segregation

    • Action: Place all residual solid chemical, contaminated filter paper, and reaction byproducts into a dedicated, chemically compatible high-density polyethylene (HDPE) container labeled "Hazardous Waste - Halogenated Organics".

    • Causality: Mixing halogenated waste with non-halogenated flammable waste lowers the overall BTU (energy) value of the waste stream. This complicates the incineration process and significantly increases disposal costs[4].

  • Step 2: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated SAA at or near the point of generation.

    • Causality: Under EPA regulations (40 CFR 262.15), SAAs allow laboratories to safely accumulate up to 55 gallons of hazardous waste without triggering stricter storage time limits, provided the container remains closed except when actively adding waste[5].

    • Self-Validation: Physically check that the SAA container lid is tightly secured and the secondary containment tray is free of debris at the end of every shift.

  • Step 3: Transfer to Central Accumulation Area (CAA)

    • Action: Once the SAA container is full, date the label and transfer it to the facility's CAA.

    • Causality: Depending on your facility's EPA generator status (e.g., Large Quantity Generator), waste must be removed off-site within 90 days of the accumulation start date to prevent regulatory violations and environmental risks[4].

  • Step 4: Controlled Incineration via TSDF

    • Action: Contract a licensed hazardous waste broker to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF)[3]. Ensure the manifest specifies controlled incineration with flue gas scrubbing.

    • Causality: Thermal destruction of the C6H3BrClN3 molecule releases highly corrosive HBr, HCl, and NOx gases. Flue gas scrubbers (utilizing alkaline solutions like NaOH) neutralize these acidic gases into benign salts before the exhaust is released, preventing acid rain and catastrophic equipment corrosion.

Emergency Response & Spill Management

In the event of an accidental release, follow this self-validating containment protocol to prevent secondary exposure:

  • Isolate & Evacuate: Immediately isolate the spill area. If aerosolized dust is present outside the fume hood, evacuate the immediate lab space and allow the HVAC system to clear the air for 10 minutes.

  • Wet Containment: Do not dry sweep, as this aerosolizes the STOT SE 3 hazard[2]. Gently moisten the spilled solid with a compatible, low-volatility solvent (e.g., a small volume of water or isopropanol) to suppress dust formation.

  • Collection: Use a non-sparking, chemically inert scoop to transfer the wetted material into a hazardous waste container.

  • Decontamination & Validation: Wash the spill surface with a detergent solution, collecting all rinsate into the aqueous hazardous waste stream. Validation: Swab the area and check the pH of the residual moisture to ensure no acidic halogenated residues remain.

Waste Lifecycle Visualization

G A 1. Fume Hood Handling (PPE: Nitrile, Goggles) B 2. Waste Generation (5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine) A->B C 3. Segregation (Halogenated Organic Waste) B->C D 4. Satellite Accumulation Area (< 55 Gal, Sealed & Labeled) C->D E 5. Central Accumulation Area (Max 90/180 Days EPA Limit) D->E F 6. Licensed Disposal Facility (Incineration + Flue Gas Scrubbing) E->F

Figure 1: Cradle-to-grave disposal workflow for halogenated pyrrolopyridazine waste.

Sources

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